molecular formula C49H90O6 B3026232 1,2-Dioleoyl-3-caprin

1,2-Dioleoyl-3-caprin

Katalognummer: B3026232
Molekulargewicht: 775.2 g/mol
InChI-Schlüssel: BIMUIVYNCGZEDP-HKOLQMFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dioleoyl-3-decanoyl-rac-glycerol is a triacylglycerol containing oleic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position. It has been found in date seed oil.>

Eigenschaften

IUPAC Name

[3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMUIVYNCGZEDP-HKOLQMFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H90O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Dioleoyl-3-caprin for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-3-caprin is a structured, mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two oleic acid moieties at the sn-1 and sn-2 positions and one capric acid moiety at the sn-3 position. As a precisely defined lipid, it holds significant potential for applications in the pharmaceutical and biotechnology sectors, particularly in the design of advanced drug delivery systems such as lipid nanoparticles (LNPs). The unique combination of long-chain unsaturated (oleic) and medium-chain saturated (capric) fatty acids imparts specific physicochemical properties that can influence the stability, encapsulation efficiency, and biocompatibility of lipid-based formulations. This technical guide provides a detailed overview of a plausible synthetic route for this compound, comprehensive characterization methodologies, and its potential biological relevance and applications for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of asymmetrically substituted triglycerides such as this compound necessitates a strategic, multi-step approach to ensure regioselectivity. A common and effective method involves the use of protecting groups to selectively acylate the hydroxyl groups of the glycerol backbone. The following proposed pathway outlines a four-step process starting from solketal (B138546), a protected form of glycerol.

Experimental Protocol

Step 1: Acylation of Solketal with Oleoyl (B10858665) Chloride

  • To a solution of solketal (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert nitrogen atmosphere, add pyridine (B92270) (2.2 equivalents) and cool the mixture to 0°C.

  • Slowly add oleoyl chloride (2.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane (B92381):ethyl acetate (B1210297) (9:1 v/v) mobile phase.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM, wash sequentially with 1M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield 1,2-dioleoyl-sn-glyceryl-3-isopropylidene.

Step 2: Deprotection of the Isopropylidene Group

  • Dissolve the product from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and 1M aqueous HCl.

  • Stir the solution at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 1,2-Dioleoyl-sn-glycerol.

Step 3: Acylation with Capric Acid

  • Dissolve 1,2-Dioleoyl-sn-glycerol (1 equivalent) in anhydrous DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents), 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents), and capric acid (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 18-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (hexane:ethyl acetate 95:5 v/v).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.

  • Concentrate the filtrate and purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

Step 4: Final Purification

  • Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC).

  • If necessary, perform a final purification step using preparative HPLC to achieve >99% purity.

  • Store the final product under an inert atmosphere at -20°C to prevent oxidation of the oleoyl chains.

G cluster_synthesis Synthesis Workflow for this compound solketal Solketal (Glycerol Precursor) step1 Step 1: Acylation with Oleoyl Chloride solketal->step1 intermediate1 1,2-Dioleoyl-sn-glyceryl-3-isopropylidene step1->intermediate1 step2 Step 2: Deprotection (Acidic Hydrolysis) intermediate1->step2 intermediate2 1,2-Dioleoyl-sn-glycerol (DAG Intermediate) step2->intermediate2 step3 Step 3: Acylation with Capric Acid intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C49H90O6
Molecular Weight 787.24 g/mol
Appearance Colorless to pale yellow oily liquid
Solubility Soluble in chloroform, DCM, hexane, ethers
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

1H NMR (CDCl3) - Predicted Chemical Shifts (δ, ppm)Assignment
5.34 (m, 4H)Olefinic protons (-CH=CH-) of oleoyl chains
5.26 (m, 1H)sn-2 proton of glycerol backbone (-CH-)
4.31 (dd, 2H) & 4.15 (dd, 2H)sn-1 and sn-3 protons of glycerol backbone (-CH2-)
2.31 (t, 6H)Methylene protons adjacent to carbonyl groups (-CH2-COO-)
2.01 (m, 8H)Allylic protons (-CH2-CH=CH-) of oleoyl chains
1.62 (m, 6H)Methylene protons β to carbonyl groups (-CH2-CH2-COO-)
1.20-1.40 (m, 52H)Methylene protons of fatty acid chains
0.88 (t, 9H)Terminal methyl protons (-CH3)
13C NMR (CDCl3) - Predicted Chemical Shifts (δ, ppm)Assignment
173.2, 172.8Carbonyl carbons (-COO-)
130.0, 129.7Olefinic carbons (-CH=CH-) of oleoyl chains
68.9sn-2 carbon of glycerol backbone
62.1sn-1 and sn-3 carbons of glycerol backbone
34.2, 34.0Methylene carbons adjacent to carbonyl groups
22.7-31.9Methylene carbons of fatty acid chains
14.1Terminal methyl carbons (-CH3)

Mass Spectrometry (MS) confirms the molecular weight of the compound.

TechniqueExpected Result
ESI-MS[M+Na]+ peak at m/z ≈ 810.22
Chromatographic and Thermal Analysis
Analysis TechniqueExpected Results
TLC (Hexane:Ethyl Acetate 95:5) Rf ≈ 0.6
HPLC (Reverse Phase C18) Single major peak indicating >99% purity
Differential Scanning Calorimetry (DSC) Broad melting and crystallization transitions due to the mixed fatty acid composition

Potential Applications in Drug Development

Structured triglycerides like this compound are of significant interest in drug delivery. Their defined structure allows for precise control over the properties of lipid-based carriers.

  • Lipid Nanoparticles (LNPs): This lipid can serve as a core component in LNPs for the delivery of nucleic acids (mRNA, siRNA). The oleoyl chains can enhance membrane fusion and endosomal escape, while the capric acid moiety can modulate the fluidity and packing of the lipid core, influencing drug loading and release kinetics.

  • Emulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Its amphiphilic nature makes it a candidate for stabilizing emulsions and formulating SEDDS for poorly water-soluble drugs, potentially improving their oral bioavailability.

Biological Relevance and Signaling Pathways

While this compound is a triglyceride, it can be metabolized in vivo by lipases to produce 1,2-Dioleoyl-sn-glycerol, a potent second messenger. Diacylglycerols (DAGs) are key activators of several signaling pathways, most notably the Protein Kinase C (PKC) family.

The hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) generates 1,2-diacylglycerol and inositol (B14025) trisphosphate (IP3). The DAG produced remains in the plasma membrane where it recruits and activates PKC isoforms. This activation leads to the phosphorylation of numerous downstream protein targets, regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. Diacylglycerols containing oleic acid have been shown to be involved in modulating calcium signaling.[1] Therefore, this compound can be considered a pro-drug for a signaling lipid, potentially influencing these critical cellular pathways.

G cluster_pathway Phospholipase C (PLC) Signaling Pathway receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates stimulus External Stimulus (e.g., Hormone, Growth Factor) stimulus->receptor pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) (e.g., 1,2-Dioleoyl-sn-glycerol) pip2->dag ip3 IP3 (Inositol Trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on response Downstream Cellular Responses (Proliferation, Differentiation, etc.) pkc->response phosphorylates targets ca2 Ca²⁺ Release er->ca2 ca2->response co-activates

Caption: Generation of diacylglycerol via the PLC pathway.

Conclusion

This compound represents a valuable, well-defined lipid for pharmaceutical research and development. This guide provides a robust, albeit hypothetical, framework for its synthesis and a comprehensive strategy for its characterization. The unique structural characteristics of this mixed-acid triglyceride make it a promising excipient for sophisticated drug delivery systems and a useful tool for investigating lipid-mediated signaling pathways. The detailed protocols and expected data presented herein should serve as a valuable resource for scientists working at the interface of chemistry, biology, and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-caprin, systematically named 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a mixed-acid triacylglycerol (TAG) composed of two oleic acid chains and one capric acid chain attached to a glycerol (B35011) backbone.[1] As a specific triglyceride, its physical properties are of significant interest in various fields, including lipid biochemistry, drug delivery systems, and material science. Understanding these properties is crucial for predicting its behavior in biological systems and for its potential applications in pharmaceutical formulations. This guide provides an in-depth overview of the known physical characteristics of this compound, details the experimental methodologies used for their determination, and explores its role in cellular signaling.

Core Physical Properties

Quantitative data for this compound is not extensively available in the public domain. However, by examining closely related triacylglycerols, we can infer and compare its likely physical characteristics. The following table summarizes the available data for similar compounds, providing a comparative framework.

Property1,2-Dioleoyl-3-myristoyl-rac-glycerol1,2-Dioleoyl-3-palmitoyl-rac-glycerol1,2-Dioleoyl-3-linoleoyl-sn-glycerol1,2-Caprin-3-Olein
Molecular Formula C53H98O6C55H102O6C57H102O6C41H76O6
Molecular Weight ( g/mol ) 831.3859.39883.4665.04
Physical Form Solution in methyl acetateLiquid-Liquid
Solubility Chloroform: Slightly soluble, Methanol: Slightly soluble---
Storage Temperature -20°C-20°C-Freezer

Table 1: Comparative Physical Properties of Structurally Similar Triacylglycerols.[2][3][4][5]

Experimental Protocols for Physical Characterization

The determination of the physical properties of triacylglycerols like this compound involves a suite of analytical techniques. These methods provide insights into the thermal behavior, structure, and mechanical properties of the lipid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for examining the thermal properties of fats and oils. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Methodology:

  • A small, precisely weighed sample (typically 1-10 mg) of the triacylglycerol is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 5 °C/min).

  • The instrument records the differential heat flow between the sample and the reference.

  • The resulting thermogram reveals phase transitions such as melting and crystallization temperatures, as well as enthalpies of these transitions.

Powder X-ray Diffraction (PXRD)

PXRD is employed to investigate the solid-state phases and crystalline structure of triacylglycerols. The diffraction pattern provides information about the arrangement of molecules in the crystal lattice.

Methodology:

  • A finely powdered sample of the crystallized triacylglycerol is prepared.

  • The sample is mounted on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern reveals the d-spacings (inter-planar distances) of the crystal lattice, which are characteristic of the specific polymorphic form.

Rheological Testing

Rheology is the study of the flow and deformation of matter. For triacylglycerols, rheological measurements provide information about their viscosity and viscoelastic properties, which are important for their application in formulations.

Methodology:

  • The triacylglycerol sample is placed between two plates of a rheometer.

  • The temperature of the sample is controlled.

  • A controlled stress or strain is applied to the sample.

  • The resulting strain or stress is measured.

  • From these measurements, properties such as viscosity, storage modulus (G'), and loss modulus (G'') can be determined as a function of temperature, shear rate, or frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of triacylglycerols, including the regioisomeric distribution of fatty acids on the glycerol backbone.

Methodology:

  • A small amount of the triacylglycerol is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • The sample is placed in an NMR tube.

  • The NMR tube is inserted into the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts and coupling constants in the spectra provide detailed information about the molecular structure and the position of the different fatty acid chains.

Role in Cellular Signaling

1,2-Diacylglycerols (DAGs), the structural class to which this compound belongs, are critical second messengers in cellular signaling pathways.[6][7] One of the most well-characterized pathways involving DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol (DAG) Signaling Pathway

The following diagram illustrates the central role of DAG in the activation of the PKC signaling cascade.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag Produces ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Target Proteins

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Workflow for Studying DAG Signaling:

The following workflow outlines a typical experimental approach to investigate the effects of a specific diacylglycerol like this compound on cellular signaling.

Experimental_Workflow start Start: Hypothesis on This compound's Signaling Role synthesis Synthesis and Purification of this compound start->synthesis treatment Treatment of Cells with This compound synthesis->treatment cell_culture Cell Culture (Target Cell Line) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction gene_expression Gene Expression Analysis (e.g., qPCR for downstream targets) treatment->gene_expression functional_assay Functional Assays (e.g., Proliferation, Apoptosis) treatment->functional_assay western_blot Western Blot Analysis (e.g., for phosphorylated PKC) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis gene_expression->data_analysis functional_assay->data_analysis conclusion Conclusion on Signaling Effects data_analysis->conclusion

Caption: Experimental workflow for investigating the cellular signaling effects of this compound.

Conclusion

While specific physical data for this compound remains to be fully elucidated, a comprehensive understanding of its properties can be inferred from related compounds and established analytical techniques. Its structural similarity to other diacylglycerols strongly suggests a role in cellular signaling, particularly through the PKC pathway. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the physical characteristics and biological functions of this and other mixed-acid triacylglycerols. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

A Comprehensive Technical Guide to 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure, formula, and physicochemical properties of 1,2-Dioleoyl-3-caprin. It also details relevant experimental protocols for its analysis and discusses its potential biological activities and associated signaling pathways based on its constituent fatty acids. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Formula

This compound, also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a mixed-acid triacylglycerol. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one capric acid (decanoic acid) molecule at the sn-3 position.

The chemical formula for this compound is C₄₉H₉₀O₆ .

The molecular weight is 791.25 g/mol .

Below is a diagram of the chemical structure of this compound.

A 2D representation of the this compound molecule.

Physicochemical Properties

PropertyDeduced / Estimated Value
Chemical Formula C₄₉H₉₀O₆
Molecular Weight 791.25 g/mol
Physical State Likely a liquid or semi-solid at room temperature.
Solubility Insoluble in water; soluble in nonpolar organic solvents like chloroform, hexane, and ethers.
Melting Point Expected to be low, likely below room temperature, due to the presence of two unsaturated oleic acid chains.
Boiling Point High, and would likely decompose before boiling at atmospheric pressure.

Experimental Protocols

The analysis of this compound typically involves chromatographic and spectroscopic techniques. Below are general protocols for its extraction and characterization.

Lipid Extraction

A common method for extracting triglycerides from a biological matrix is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction from Biological Tissue

  • Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (typically 2:1 v/v).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

  • Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Analysis

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of triglycerides.

Protocol: TLC of Triglycerides

  • Spotting: Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform) and spot it onto a silica (B1680970) gel TLC plate.

  • Development: Develop the plate in a chromatography chamber containing a solvent system such as hexane/diethyl ether/acetic acid (e.g., 80:20:1 v/v/v).

  • Visualization: After development, visualize the separated lipids by staining with a suitable reagent, such as iodine vapor or a phosphomolybdic acid solution followed by heating. The triglyceride spot can be identified by comparing its retention factor (Rf) to that of a triglyceride standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triglycerides. This requires a derivatization step to convert the non-volatile triglyceride into volatile fatty acid methyl esters (FAMEs).

Protocol: FAMEs Preparation and GC-MS Analysis

  • Transesterification: The lipid extract is transesterified by heating with a reagent such as methanolic HCl or BF₃-methanol. This reaction cleaves the fatty acids from the glycerol backbone and converts them into their corresponding methyl esters.

  • Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). The separated FAMEs are then detected and identified by a mass spectrometer. The relative amounts of oleic acid and capric acid can be determined by integrating the peak areas.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily determined by its constituent fatty acids following its hydrolysis by lipases into glycerol, oleic acid, and capric acid.

Oleic Acid: This monounsaturated fatty acid is known to have various biological roles. It is a major component of cell membranes and a significant energy source. Oleic acid can act as a signaling molecule, influencing pathways related to cell proliferation, migration, and inflammation. For instance, oleic acid can activate G-protein coupled receptors like FFAR1 and FFAR4, which can trigger downstream signaling cascades.

Capric Acid: As a medium-chain fatty acid, capric acid is rapidly absorbed and metabolized by the liver for energy. It has been reported to possess antimicrobial and anti-inflammatory properties. Capric acid can also modulate signaling pathways, such as inhibiting the NF-κB pathway, which is involved in inflammation.

Signaling Pathway Example: Oleic Acid-Induced Cell Migration

Oleic acid has been shown to induce cell migration in certain cancer cells through the activation of fatty acid receptors FFAR1 and FFAR4. The following diagram illustrates a simplified representation of this signaling pathway.

G Oleic Acid-Induced Cell Migration Pathway OA Oleic Acid FFAR1_4 FFAR1 / FFAR4 OA->FFAR1_4 activates EGFR EGFR FFAR1_4->EGFR transactivates AKT AKT EGFR->AKT activates Migration Cell Migration AKT->Migration promotes

Oleic acid signaling cascade leading to cell migration.

This in-depth guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its potential biological significance. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the life sciences.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Dioleoyl-3-caprin

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the triacylglycerol (TAG) this compound. This document outlines the core principles of its analysis, from sample preparation to data interpretation, and is intended for researchers and professionals in the fields of lipidomics, analytical chemistry, and drug development.

Core Concepts in Triacylglycerol Mass Spectrometry

The analysis of triacylglycerols by mass spectrometry is a cornerstone of lipidomics, enabling the detailed characterization and quantification of these essential energy storage molecules. Due to their non-volatile nature, soft ionization techniques are typically employed.[1]

Ionization Techniques:

  • Electrospray Ionization (ESI): This is the most common and gentle ionization method for lipid analysis.[2] ESI converts molecules in solution into gas-phase ions with minimal fragmentation, making it ideal for determining the molecular weight of intact TAGs.[3] Triacylglycerols readily form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions in the positive ion mode, which are then detected by the mass spectrometer.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like triacylglycerols.[4] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative for the analysis of less polar lipids like TAGs and can provide complementary information to ESI.[5]

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of triacylglycerols. Collision-induced dissociation (CID) of the precursor ion (e.g., [M+NH₄]⁺) results in a characteristic fragmentation pattern dominated by the neutral loss of its constituent fatty acids.[6] This fragmentation provides information on the fatty acid composition of the TAG. The analysis of the relative abundance of the resulting diacylglycerol-like fragment ions can also help in determining the position of the fatty acids on the glycerol (B35011) backbone.[2]

Predicted Mass Spectrometry Fragmentation of this compound

This compound is a mixed-acid triacylglycerol with the following fatty acid composition:

  • Two Oleic Acids (18:1): Located at the sn-1 and sn-2 positions of the glycerol backbone.

  • One Capric Acid (10:0): Located at the sn-3 position of the glycerol backbone.

The fragmentation of this compound in tandem mass spectrometry is predicted to occur through the sequential neutral loss of these fatty acids from the precursor ion.

Data Presentation: Predicted Quantitative Fragmentation Data

The following tables summarize the predicted m/z values for the precursor and major fragment ions of this compound. These values are calculated based on the molecular formula C₄₉H₉₀O₆ and the atomic weights of the constituent elements.

Table 1: Predicted Precursor Ion Data

AdductMolecular FormulaCalculated m/z ( g/mol )
[M+NH₄]⁺C₄₉H₉₄NO₆⁺809.74
[M+Na]⁺C₄₉H₉₀O₆Na⁺814.22

Table 2: Predicted Fragment Ion Data for [M+NH₄]⁺ Precursor

Neutral LossFragment IonCalculated m/z ( g/mol )
Oleic Acid (C₁₈H₃₄O₂)[M+NH₄ - C₁₈H₃₄O₂]⁺527.44
Capric Acid (C₁₀H₂₀O₂)[M+NH₄ - C₁₀H₂₀O₂]⁺637.54

Mandatory Visualization

G Experimental Workflow for LC-MS/MS Analysis of this compound cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Analysis A Lipid Extraction (e.g., Folch or MTBE method) B Solvent Evaporation A->B C Reconstitution in Injection Solvent B->C D Injection onto C18 Reverse-Phase Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI) Positive Ion Mode E->F G Full Scan MS (Precursor Ion Selection) F->G H Tandem MS (MS/MS) Collision-Induced Dissociation (CID) G->H I Peak Integration and Quantification H->I J Fragmentation Pattern Analysis and Structural Elucidation I->J

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G Predicted Fragmentation Pathway of [M+NH₄]⁺ of this compound cluster_frags Primary Fragments Precursor [M+NH₄]⁺ m/z = 809.74 Frag1 [M+NH₄ - Oleic Acid]⁺ m/z = 527.44 Precursor->Frag1 Neutral Loss of Oleic Acid (C₁₈H₃₄O₂) Frag2 [M+NH₄ - Capric Acid]⁺ m/z = 637.54 Precursor->Frag2 Neutral Loss of Capric Acid (C₁₀H₂₀O₂)

Caption: Predicted fragmentation of the [M+NH₄]⁺ adduct of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction (Modified Folch Method)

  • To 50 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully transfer the lower organic (chloroform) layer to a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 9:1 methanol:toluene with 10 mM ammonium acetate).[7]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating TAGs.

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the TAGs, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode:

      • Full Scan (MS1): To identify the precursor ion of this compound ([M+NH₄]⁺ at m/z 809.74).

      • Product Ion Scan (MS/MS): To fragment the selected precursor ion and identify the characteristic fragment ions (m/z 527.44 and 637.54).

    • Collision Energy: A collision energy ramp (e.g., 25-45 eV) should be optimized to achieve efficient fragmentation.

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

3. Data Analysis

  • Process the acquired data using the instrument's software.

  • Integrate the chromatographic peaks for the precursor and fragment ions.

  • Confirm the identity of this compound based on its retention time and the presence of the correct precursor and fragment ions.

  • For quantitative analysis, use an appropriate internal standard (e.g., a deuterated TAG) and construct a calibration curve.

This comprehensive guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt and optimize the provided protocols to suit their specific instrumentation and research objectives.

References

The Solubility Profile of 1,2-Dioleoyl-3-caprin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-Dioleoyl-3-caprin, a mixed-acid triglyceride of significant interest in pharmaceutical and research applications. Understanding the solubility of this structured lipid is crucial for formulation development, drug delivery system design, and various biochemical assays. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Topic: Solubility of this compound

This compound, also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a structured triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a capric acid (a medium-chain fatty acid) at the sn-3 position. Its unique structure influences its physicochemical properties, including its solubility in various solvents.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. Due to the limited publicly available data for this specific triglyceride, the table is supplemented with qualitative solubility information and data for structurally similar lipids to provide a broader understanding.

SolventChemical ClassPolaritySolubility of this compound
Ethanol Polar ProticHighApproximately 10 mg/ml
Dimethylformamide (DMF) Polar AproticHighApproximately 10 mg/ml
Ethanol:PBS (pH 7.2) (1:1) Aqueous Buffer/Organic Co-solventHighApproximately 0.5 mg/ml (sparingly soluble)
Chloroform Halogenated HydrocarbonLowSoluble
Dimethyl Sulfoxide (DMSO) Polar AproticHighSoluble
Water Polar ProticHighInsoluble
Hexane NonpolarLowExpected to be soluble
Toluene Aromatic HydrocarbonLowExpected to be soluble
Acetone KetonePolar AproticSparingly soluble to soluble
Methanol Polar ProticHighSparingly soluble

Note: "Expected to be soluble/sparingly soluble/insoluble" are estimations based on the general solubility characteristics of triglycerides and the polarity of the solvents.

Experimental Protocols for Determining Lipid Solubility

The determination of lipid solubility is a critical step in pre-formulation studies. Several methods can be employed, each with its own advantages and suitability for different types of lipids and solvents.

Equilibrium Solubility Method (Shake-Flask Method)

This is a conventional and widely used method for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of the lipid (this compound) is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate the undissolved lipid from the saturated solution.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered (using a filter compatible with the solvent) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved lipid in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the lipid has a chromophore), or Gas Chromatography (GC) after derivatization.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a solid or semi-solid lipid in another molten lipid or a solid solvent. It measures the heat flow into or out of a sample as a function of temperature or time.

Methodology:

  • Sample Preparation: A series of samples with known concentrations of the solute lipid in the solvent lipid are prepared.

  • Thermal Analysis: The samples are heated in a DSC instrument at a controlled rate.

  • Data Interpretation: The melting endotherm of the solvent is monitored. As the concentration of the dissolved solute increases, the melting enthalpy of the solvent decreases until saturation is reached. At concentrations above saturation, an endotherm corresponding to the melting of the excess solute will be observed. By plotting the melting enthalpy of the solvent against the solute concentration, the saturation solubility can be determined.

Hot Stage Microscopy (HSM)

HSM combines microscopy with a temperature-controlled stage to visually observe the dissolution of a solid lipid in a molten solvent.

Methodology:

  • Sample Preparation: A physical mixture of the solute and solvent lipids is placed on a microscope slide on the hot stage.

  • Heating and Observation: The sample is heated at a controlled rate while being observed under a polarized light microscope.

  • Endpoint Determination: The temperature at which the last crystals of the solute dissolve in the molten solvent is recorded as the saturation temperature for that specific concentration. By repeating this for different concentrations, a solubility curve can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a lipid like this compound using the equilibrium solubility method.

experimental_workflow start Start: Define Solute and Solvents add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Undissolved Solute (Centrifugation or Settling) equilibrate->separate sample Withdraw and Filter Supernatant separate->sample analyze Analyze Filtrate for Solute Concentration (e.g., HPLC, GC) sample->analyze data Calculate Solubility (e.g., mg/ml) analyze->data end End: Report Solubility Data data->end

Caption: A generalized workflow for determining lipid solubility via the equilibrium method.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility studies using the protocols outlined above to obtain precise data relevant to the intended formulation and conditions.

The Biological Significance of Asymmetric Triglycerides: A Technical Guide Focused on 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric triglycerides, characterized by a non-uniform distribution of fatty acids on the glycerol (B35011) backbone, are more than simple energy storage molecules. Their specific stereochemistry dictates their physicochemical properties, metabolic fate, and their interaction with key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological role of asymmetric triglycerides, with a particular focus on the inferred properties and functions of 1,2-Dioleoyl-3-caprin, a representative molecule with two long-chain unsaturated fatty acids at the sn-1 and sn-2 positions and a short-chain saturated fatty acid at the sn-3 position. By examining the metabolism of its constituent fatty acids—oleic acid and capric acid—and the resultant signaling molecule, 1,2-dioleoyl-sn-glycerol, we elucidate the potential physiological impacts of such structures. This guide also details relevant experimental methodologies for the analysis of asymmetric triglycerides and discusses their potential in therapeutic applications, including drug delivery systems.

Introduction: The Structural Nuance of Asymmetric Triglycerides

Triglycerides (TGs), the primary components of dietary fats and oils, consist of a glycerol molecule esterified to three fatty acids. While the overall fatty acid composition is a key determinant of their nutritional value, the specific positioning of these fatty acids on the glycerol backbone—its regiospecificity and stereospecificity—imparts unique biological functions.[1] Asymmetric triglycerides, which have different fatty acids at the sn-1 and sn-3 positions, are prevalent in nature and their distinct structures prevent the formation of highly ordered, stable crystal lattices.[1] This structural irregularity influences their physical properties, such as melting point and solid fat content, and has significant implications for their metabolic processing and biological activity.

This compound is an asymmetric triglyceride featuring two molecules of the long-chain monounsaturated fatty acid, oleic acid, at the sn-1 and sn-2 positions, and one molecule of the short-chain saturated fatty acid, capric acid, at the sn-3 position. Understanding the biological role of this specific molecule requires a detailed examination of its digestion, absorption, and the subsequent metabolic and signaling functions of its hydrolysis products.

Physicochemical Properties of Asymmetric Triglycerides

The asymmetric arrangement of fatty acyl chains in triglycerides like this compound has a profound impact on their physical characteristics. This, in turn, affects their biological processing and potential applications.

PropertyEffect of Asymmetry (e.g., this compound)Significance
Melting Point Generally lower compared to their symmetric counterparts. The presence of two unsaturated oleic acid chains and one short capric acid chain would result in a low melting point.Influences the physical state at physiological temperatures, affecting absorption and transport. Lower melting points can enhance bioavailability.
Crystallization Behavior Hinders efficient molecular packing, leading to less stable crystal forms (β' form is often favored over the more stable β form).[2]Affects the texture and stability of food products and has implications for the formulation of lipid-based drug delivery systems.
Membrane Interactions The hydrolysis product, 1,2-dioleoyl-sn-glycerol, can be incorporated into cellular membranes, where its conical shape can induce negative membrane curvature and increase membrane fluidity.[3]Influences membrane-associated processes such as vesicle budding, fusion, and the activity of membrane-bound proteins.[4]

Metabolism of this compound

The metabolic fate of this compound is primarily determined by the action of lipases in the digestive tract. These enzymes exhibit specificity for the sn-1 and sn-3 positions of the triglyceride molecule.

Digestion and Absorption

Pancreatic lipase, the primary enzyme responsible for triglyceride digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions. In the case of this compound, this would lead to the release of oleic acid from the sn-1 position and capric acid from the sn-3 position, leaving a 2-oleoyl-sn-glycerol (a 2-monoacylglycerol).

The differing chain lengths of the released fatty acids dictate their absorption pathways:

  • Capric Acid (Short-Chain Fatty Acid): Being more water-soluble, capric acid can be directly absorbed into the portal blood and transported to the liver for rapid metabolism.[5]

  • Oleic Acid (Long-Chain Fatty Acid) and 2-Oleoyl-sn-glycerol: These are less water-soluble and are incorporated into micelles, absorbed by enterocytes, and then re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons and released into the lymphatic system.[6]

The differential absorption pathways of the constituent fatty acids of this compound highlight the unique metabolic consequences of its asymmetric structure.

Digestion_and_Absorption TG This compound Lipase Pancreatic Lipase TG->Lipase Products Oleic Acid (sn-1) + Capric Acid (sn-3) + 2-Oleoyl-glycerol (sn-2) Lipase->Products Capric_Acid Capric Acid Products->Capric_Acid Short-chain Oleic_Acid Oleic Acid Products->Oleic_Acid Long-chain MAG 2-Oleoyl-glycerol Products->MAG Monoacylglycerol Portal_Vein Portal Vein -> Liver Capric_Acid->Portal_Vein Enterocyte Enterocyte Oleic_Acid->Enterocyte MAG->Enterocyte Chylomicron Chylomicrons Enterocyte->Chylomicron Re-esterification Lymphatics Lymphatic System Chylomicron->Lymphatics

Figure 1. Digestion and absorption of this compound.

Signaling Roles of Hydrolysis Products

The hydrolysis products of this compound are not merely metabolic intermediates; they are also potent signaling molecules that can modulate a variety of cellular processes.

Oleic Acid

Oleic acid, a long-chain monounsaturated omega-9 fatty acid, has been shown to influence several signaling pathways:

  • Insulin (B600854) Signaling: In hepatic cells, oleic acid can impair insulin signaling by increasing the expression of SOCS3, a suppressor of cytokine signaling.[7] This effect is mediated through the activation of the STAT3 and C/EBPα transcription factors.[7]

  • Fatty Acid Oxidation: Oleic acid can stimulate the complete oxidation of fatty acids in skeletal muscle cells by activating the SIRT1-PGC1α transcriptional complex via a cAMP/protein kinase A-dependent pathway.[8]

  • Vascular Smooth Muscle Cell Migration: Oleic acid can promote the migration of vascular smooth muscle cells through a pathway involving protein kinase C (PKC), reactive oxygen species (ROS), and extracellular signal-regulated kinase (ERK).[9]

Capric Acid

Capric acid, a short-chain saturated fatty acid, also exhibits signaling properties, particularly in the context of inflammation and bone metabolism:

  • Anti-inflammatory Effects: Capric acid has been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.[10] It can also modulate the expression of inflammatory cytokines.[11]

  • Osteoclast Differentiation: Capric acid can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption, by suppressing the RANKL-stimulated NF-κB and ERK signaling pathways.[12]

1,2-Dioleoyl-sn-glycerol (DOG)

Incomplete hydrolysis or intracellular metabolism can lead to the formation of 1,2-dioleoyl-sn-glycerol, a key diacylglycerol (DAG) species. DAG is a well-established second messenger with a central role in signal transduction.

  • Protein Kinase C (PKC) Activation: 1,2-Dioleoyl-sn-glycerol is a potent activator of protein kinase C (PKC).[4] Upon activation, PKC translocates to the cell membrane and phosphorylates a wide range of target proteins, thereby regulating cellular processes such as proliferation, differentiation, and apoptosis.[13][14]

  • Insulin Secretion: In pancreatic β-cells, DAG plays a crucial role in the regulation of insulin secretion.[1]

  • Cancer Development: Dysregulation of DAG signaling has been implicated in tumor initiation, progression, and metastasis.[13]

Signaling_Pathways cluster_OA Oleic Acid cluster_CA Capric Acid cluster_DOG 1,2-Dioleoyl-glycerol (DOG) OA Oleic Acid STAT3 STAT3/C/EBPα OA->STAT3 SIRT1 SIRT1-PGC1α OA->SIRT1 PKC_ROS_ERK PKC/ROS/ERK OA->PKC_ROS_ERK SOCS3 SOCS3 STAT3->SOCS3 Insulin_Signaling Insulin Signaling (Impaired) SOCS3->Insulin_Signaling FAO Fatty Acid Oxidation (Stimulated) SIRT1->FAO VSMC_Migration VSMC Migration (Promoted) PKC_ROS_ERK->VSMC_Migration CA Capric Acid TLR4 TLR4/NF-κB CA->TLR4 RANKL RANKL/NF-κB/ERK CA->RANKL Inflammation Inflammation (Suppressed) TLR4->Inflammation Osteoclastogenesis Osteoclast Differentiation (Inhibited) RANKL->Osteoclastogenesis DOG 1,2-Dioleoyl-glycerol PKC Protein Kinase C (PKC) DOG->PKC Cellular_Processes Proliferation, Differentiation, Apoptosis PKC->Cellular_Processes Insulin_Secretion Insulin Secretion PKC->Insulin_Secretion Cancer Cancer Progression PKC->Cancer

Figure 2. Signaling pathways of this compound hydrolysis products.

Potential Therapeutic Applications

The unique metabolic and signaling properties of asymmetric triglycerides like this compound suggest their potential in various therapeutic applications.

Structured Lipids in Nutritional Therapy

Structured lipids are triglycerides that have been modified to contain specific fatty acids at particular positions on the glycerol backbone. Asymmetric triglycerides can be considered a form of structured lipid. Their design allows for the targeted delivery of fatty acids with specific health benefits. For instance, a triglyceride similar to this compound could be used to:

  • Provide a rapid energy source: The capric acid at the sn-3 position would be quickly absorbed and metabolized.[5]

  • Deliver beneficial long-chain fatty acids: The oleic acid at the sn-1 and sn-2 positions would be absorbed through the lymphatic system, providing a source of monounsaturated fatty acids.

Drug Delivery Systems

The physicochemical properties of asymmetric triglycerides make them attractive candidates for the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).

  • Enhanced Bioavailability: The lower melting point and potential for forming fine emulsions can improve the solubility and absorption of poorly water-soluble drugs.

  • Targeted Delivery: The differential absorption pathways of the constituent fatty acids could potentially be exploited for targeted drug delivery. For example, drugs intended for rapid hepatic action could be linked to the short-chain fatty acid, while those requiring lymphatic transport could be associated with the long-chain fatty acids.

Experimental Protocols

The analysis of asymmetric triglycerides requires specialized techniques to determine the specific positions of the fatty acids on the glycerol backbone.

Stereospecific Analysis of Triglycerides

Objective: To determine the fatty acid composition at each of the sn-1, sn-2, and sn-3 positions of a triglyceride.

Methodology: A common approach involves enzymatic hydrolysis followed by chromatographic analysis.

  • Enzymatic Hydrolysis with Pancreatic Lipase:

    • Incubate the triglyceride sample with pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions.

    • This reaction yields free fatty acids (from sn-1 and sn-3) and a 2-monoacylglycerol.

  • Separation of Products:

    • Separate the reaction products (free fatty acids and 2-monoacylglycerol) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Fatty Acid Analysis:

    • Convert the separated free fatty acids and the fatty acid from the 2-monoacylglycerol into fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography (GC) to determine the fatty acid composition of the sn-1/3 and sn-2 positions.

  • Determination of sn-1 vs. sn-3 Composition:

    • To distinguish between the sn-1 and sn-3 positions, more complex methods involving the synthesis of chiral derivatives and analysis by chiral chromatography are required.

Experimental_Workflow Start Asymmetric Triglyceride Sample Hydrolysis Enzymatic Hydrolysis (Pancreatic Lipase) Start->Hydrolysis Products Reaction Products: - Free Fatty Acids (sn-1, sn-3) - 2-Monoacylglycerol (sn-2) Hydrolysis->Products Separation Separation (TLC or SPE) Products->Separation FFA_Fraction Free Fatty Acid Fraction Separation->FFA_Fraction MAG_Fraction 2-Monoacylglycerol Fraction Separation->MAG_Fraction FAME_Prep1 FAME Preparation FFA_Fraction->FAME_Prep1 FAME_Prep2 FAME Preparation MAG_Fraction->FAME_Prep2 GC_Analysis1 GC Analysis FAME_Prep1->GC_Analysis1 GC_Analysis2 GC Analysis FAME_Prep2->GC_Analysis2 Result1 Fatty Acid Composition at sn-1 and sn-3 GC_Analysis1->Result1 Result2 Fatty Acid Composition at sn-2 GC_Analysis2->Result2

Figure 3. Experimental workflow for stereospecific analysis of triglycerides.

Conclusion and Future Directions

The biological role of asymmetric triglycerides extends far beyond their function as inert energy stores. The specific positioning of fatty acids on the glycerol backbone, as exemplified by the structure of this compound, has profound implications for their metabolism and their ability to generate signaling molecules that modulate key physiological processes. The hydrolysis of such a molecule yields a unique combination of fatty acids with distinct absorption pathways and signaling functions, as well as a potent diacylglycerol second messenger.

Future research should focus on elucidating the specific biological activities of individual asymmetric triglyceride species. Advances in lipidomics and analytical techniques will be crucial for identifying and quantifying these molecules in biological systems and for understanding their precise roles in health and disease. Furthermore, the rational design of structured lipids with specific asymmetric arrangements of fatty acids holds significant promise for the development of novel nutritional therapies and advanced drug delivery systems. A deeper understanding of the interplay between triglyceride structure and biological function will undoubtedly open new avenues for therapeutic intervention in a range of metabolic and inflammatory diseases.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the mixed-acid triglyceride, 1,2-Dioleoyl-3-caprin. The document details the core principles of this biochemical process, focusing on the action of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary fats. A thorough examination of the reaction mechanism, including the sequential nature of hydrolysis and the regioselectivity of the enzyme, is presented. This guide also outlines detailed experimental protocols for conducting and analyzing the enzymatic hydrolysis of triglycerides, including methods for substrate preparation, in vitro lipase assays, and chromatographic analysis of hydrolysis products. Quantitative data, derived from studies on structurally similar triglycerides, are summarized to provide a framework for understanding the kinetics of this reaction. Furthermore, the significant roles of the hydrolysis products—1,2-Dioleoyl-glycerol, 2-Oleyol-glycerol, oleic acid, and capric acid—in cellular signaling and metabolic pathways are discussed and visualized. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating lipid metabolism and its implications for human health and disease.

Introduction

Triglycerides are the main constituents of dietary fats and oils and serve as a major energy source for the body. The enzymatic hydrolysis of triglycerides is a fundamental process in lipid metabolism, enabling their absorption in the small intestine. The specific triglyceride this compound is a mixed-acid triglyceride containing two long-chain unsaturated fatty acids (oleic acid) at the sn-1 and sn-2 positions and one medium-chain saturated fatty acid (capric acid) at the sn-3 position. The differential properties of these fatty acids make the study of its hydrolysis particularly relevant for understanding the digestion and subsequent metabolic fate of complex dietary fats.

The primary enzyme responsible for the hydrolysis of triglycerides in the digestive system is pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3).[1] This enzyme is secreted by the pancreas into the duodenum and acts at the oil-water interface of emulsified fat droplets. The activity of pancreatic lipase is dependent on several factors, including the presence of colipase and bile salts.[1]

This guide will delve into the specifics of the enzymatic hydrolysis of this compound, providing a detailed understanding of the process from a biochemical and methodological standpoint.

The Enzymatic Hydrolysis of this compound by Pancreatic Lipase

The hydrolysis of this compound by pancreatic lipase is a sequential and regioselective process. Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[2]

The reaction proceeds in a stepwise manner:

  • Step 1: Hydrolysis of the sn-3 position. Pancreatic lipase first attacks the ester bond at the sn-3 position, releasing the medium-chain fatty acid, capric acid, and forming the intermediate product, 1,2-Dioleoyl-glycerol (a diacylglycerol).

  • Step 2: Hydrolysis of the sn-1 position. Subsequently, the enzyme hydrolyzes the ester bond at the sn-1 position of the 1,2-Dioleoyl-glycerol, releasing an oleic acid molecule and forming the final glyceride product, 2-Oleyol-glycerol (a monoacylglycerol).

It is important to note that the hydrolysis of the sn-2 position is significantly slower, leading to the accumulation of 2-monoacylglycerols, which are the primary form in which dietary fats are absorbed by the intestinal mucosa.

Quantitative Data on Triglyceride Hydrolysis

Table 1: Illustrative Time-Course of Pancreatic Lipase-Mediated Hydrolysis of a Triglyceride

Time (minutes)Triglyceride (%)Diacylglyceride (%)Monoacylglyceride (%)Free Fatty Acids (%)
0100000
56025510
1030401515
2010353025
30<5204530
60<155540

Data are hypothetical and based on typical triglyceride hydrolysis profiles.

Table 2: Apparent Kinetic Parameters for Pancreatic Lipase with Different Triglyceride Substrates

SubstrateVmax (µmol/min/mg)Km (mM)
Triolein (B1671897)1505
Tricaprylin2503
1,2-Dipalmitoyl-3-oleoyl-glycerol1206

These values are illustrative and can vary significantly depending on the specific reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of the enzymatic hydrolysis of this compound.

In Vitro Pancreatic Lipase Assay

This protocol describes a common method for measuring the activity of pancreatic lipase using a titrimetric assay that quantifies the release of free fatty acids.

Materials:

  • Porcine Pancreatic Lipase (Sigma-Aldrich, Cat. No. L3126 or equivalent)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium chloride (NaCl, 150 mM)

  • Calcium chloride (CaCl2, 5 mM)

  • Sodium taurocholate (bile salt, 4 mM)

  • Colipase (optional, but recommended for physiological relevance)

  • Sodium hydroxide (B78521) (NaOH) solution (0.05 M, standardized)

  • pH-stat or automatic titrator

  • Thermostated reaction vessel

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., chloroform (B151607) or hexane).

    • Add the Tris-HCl buffer containing NaCl, CaCl2, and sodium taurocholate.

    • Emulsify the mixture by sonication or vigorous vortexing until a stable, milky emulsion is formed.

    • Remove the organic solvent under a stream of nitrogen.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Hydrolysis Reaction:

    • Place a defined volume of the substrate emulsion into the thermostated reaction vessel at 37°C.

    • Allow the emulsion to equilibrate to the reaction temperature.

    • Calibrate the pH-stat or titrator to maintain the pH at 8.0.

    • Initiate the reaction by adding a small volume of the pancreatic lipase solution.

    • Monitor the addition of NaOH required to maintain the pH at 8.0 over time. The rate of NaOH addition is proportional to the rate of fatty acid release.

  • Data Analysis:

    • Calculate the rate of hydrolysis in terms of µmoles of fatty acid released per minute per mg of enzyme.

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative and semi-quantitative analysis of the products of triglyceride hydrolysis.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing solvent system: Hexane (B92381): Diethyl ether: Acetic acid (80:20:1, v/v/v)

  • Lipid standards: this compound, 1,2-Dioleoyl-glycerol, 2-Oleyol-glycerol, oleic acid, capric acid

  • Iodine vapor or other suitable visualization reagent

  • Glass TLC developing tank

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation:

    • At various time points during the hydrolysis reaction, withdraw aliquots of the reaction mixture.

    • Stop the reaction by adding an excess of a solvent mixture like chloroform:methanol (2:1, v/v) to extract the lipids.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the lipid extract in a small, known volume of chloroform.

  • TLC Analysis:

    • Using a capillary tube, spot a small amount of the lipid extract and the lipid standards onto the baseline of the TLC plate.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing tank pre-saturated with the developing solvent system.

    • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the tank and allow the solvent to evaporate completely.

  • Visualization and Analysis:

    • Place the dried TLC plate in a chamber containing iodine vapor to visualize the lipid spots. The lipids will appear as brown spots.

    • Alternatively, spray the plate with a suitable charring reagent (e.g., phosphomolybdic acid) and heat to visualize the spots.

    • Compare the Rf values of the spots in the sample lanes with those of the standards to identify the substrate and its hydrolysis products.

    • The intensity of the spots can be used for semi-quantitative analysis.

Quantitative Analysis by Gas Chromatography (GC)

GC is a powerful technique for the quantitative analysis of the fatty acid composition of the hydrolysis products. This typically involves the conversion of the fatty acids in the glycerides to their more volatile methyl esters (FAMEs).

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5)

  • Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Hexane

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Sample Preparation and Transesterification:

    • Extract the lipids from the reaction mixture as described for the TLC analysis.

    • To the dried lipid extract, add a known amount of the internal standard.

    • Add the transesterification reagent (e.g., 2 mL of 5% methanolic HCl) and heat the mixture in a sealed vial at 80°C for 2 hours.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any residual acid.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the hexane extract containing the FAMEs into the GC.

    • Use an appropriate temperature program for the oven to separate the different FAMEs.

    • The FID will detect the eluting FAMEs, and the data will be recorded as a chromatogram.

  • Data Analysis:

    • Identify the FAMEs by comparing their retention times with those of known standards (methyl oleate (B1233923) and methyl caprate).

    • Quantify the amount of each fatty acid by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

Signaling Pathways and Metabolic Fate of Hydrolysis Products

The products of this compound hydrolysis are not merely intermediates in energy metabolism; they are also potent signaling molecules and precursors for the synthesis of other important lipids.

Signaling Role of 1,2-Dioleoyl-glycerol

1,2-Dioleoyl-glycerol (1,2-DOG) is a key second messenger in various cellular signaling pathways. One of its most well-characterized roles is the activation of Protein Kinase C (PKC).[3]

Signaling_Pathway_1_2_DOG cluster_hydrolysis Enzymatic Hydrolysis cluster_signaling Cellular Signaling This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Hydrolysis at sn-3 1,2-Dioleoyl-glycerol 1,2-Dioleoyl-glycerol Pancreatic Lipase->1,2-Dioleoyl-glycerol Capric Acid Capric Acid Pancreatic Lipase->Capric Acid PKC Protein Kinase C 1,2-Dioleoyl-glycerol->PKC Activation Downstream Downstream Targets PKC->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Figure 1: Signaling pathway of 1,2-Dioleoyl-glycerol.
Metabolic Fate of Oleic Acid and Capric Acid

The free fatty acids released during hydrolysis, oleic acid and capric acid, are absorbed by the intestinal cells and have distinct metabolic fates.

  • Oleic Acid: As a long-chain fatty acid, oleic acid is typically re-esterified into triglycerides within the enterocytes and packaged into chylomicrons, which are then secreted into the lymphatic system.

  • Capric Acid: Being a medium-chain fatty acid, capric acid is directly absorbed into the portal blood and transported to the liver for rapid β-oxidation to generate energy.[4][5]

Metabolic_Fate_Workflow cluster_enterocyte Intestinal Enterocyte This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oleic Acid Oleic Acid Hydrolysis->Oleic Acid Capric Acid Capric Acid Hydrolysis->Capric Acid 2-Oleyol-glycerol 2-Oleyol-glycerol Hydrolysis->2-Oleyol-glycerol Re-esterification Re-esterification Oleic Acid->Re-esterification Portal Vein Portal Vein Capric Acid->Portal Vein 2-Oleyol-glycerol->Re-esterification Enterocyte Enterocyte Chylomicrons Chylomicrons Re-esterification->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Liver Liver Portal Vein->Liver Beta-oxidation Beta-oxidation Liver->Beta-oxidation Energy (ATP) Energy (ATP) Beta-oxidation->Energy (ATP)

Figure 2: Metabolic fate of hydrolysis products.

Conclusion

The enzymatic hydrolysis of this compound is a key process in lipid digestion, yielding products with significant metabolic and signaling functions. Understanding the kinetics and mechanism of this reaction, as well as the biological roles of its products, is crucial for research in nutrition, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a practical framework for the in vitro investigation of this process. Further research is warranted to elucidate the specific quantitative kinetics of pancreatic lipase on this and other mixed-acid triglycerides, which will provide a more detailed understanding of the complexities of dietary fat digestion and its impact on human health.

References

An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal behavior and phase transitions of 1,2-Dioleoyl-3-caprin, a mixed-acid triacylglycerol (TAG). Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds, particularly other 1,2-dioleoyl-3-acyl-sn-glycerols, and the fundamental principles of lipid chemistry. The insights provided are crucial for applications in drug formulation, materials science, and food technology where the physical state of lipids is a critical parameter.

Introduction to this compound

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one capric acid molecule at the sn-3 position. Oleic acid is a long-chain monounsaturated fatty acid (18:1), while capric acid is a medium-chain saturated fatty acid (10:0). This molecular asymmetry, combining fatty acids of different chain lengths and degrees of saturation, is expected to result in complex thermal behavior, including multiple polymorphic forms and distinct phase transitions. Understanding these characteristics is essential for controlling the stability, functionality, and performance of formulations containing this lipid.

Predicted Thermal Behavior and Polymorphism

The thermal behavior of triacylglycerols is dominated by polymorphism, the ability of a compound to exist in multiple crystalline forms, each with a distinct melting point and stability. For mixed-acid TAGs like this compound, the interplay between the different fatty acid chains governs the packing arrangement and, consequently, the polymorphic forms that can arise.

Based on studies of similar 1,2-dioleoyl-3-acyl-sn-glycerols, it is anticipated that this compound will exhibit at least three principal polymorphic forms: α, β', and β, in order of increasing stability and melting point.

  • α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It has a hexagonal subcell packing and a lower melting point.

  • β' (Beta Prime) Form: This form has intermediate stability and an orthorhombic subcell packing. It is often the desired form in many food applications due to its small crystal size and smooth texture.

  • β (Beta) Form: This is the most stable polymorph with a triclinic subcell packing. It has the highest melting point and tends to form large, coarse crystals.

The transitions between these forms are typically irreversible and proceed from less stable to more stable states upon heating or over time.

Quantitative Data Summary

Thermal PropertyPredicted/Analogous ValueMethod of Determination
Melting Point (β form) 20 - 30 °CDifferential Scanning Calorimetry (DSC)
Melting Point (β' form) 10 - 20 °CDifferential Scanning Calorimetry (DSC)
Melting Point (α form) 0 - 10 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (β form) 100 - 150 J/gDifferential Scanning Calorimetry (DSC)
Crystallization Onset (from melt) 5 - 15 °CDifferential Scanning Calorimetry (DSC)

Note: These values are estimations based on the properties of similar lipids and the known behavior of oleic and capric acids. Actual experimental values may vary.

Experimental Protocols

The characterization of the thermal behavior of this compound would involve two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It provides quantitative information on melting points, crystallization temperatures, and enthalpies of transition.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed aluminum pan is used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -40 °C) to a temperature well above its final melting point (e.g., 80 °C) at a controlled rate (e.g., 5 °C/min). This scan provides information on the initial polymorphic state of the sample.

    • Cooling Scan: Cool the sample from the molten state back to the initial low temperature at a controlled rate (e.g., 5 °C/min) to observe the crystallization behavior.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan reveals the polymorphic transitions of the sample crystallized under controlled conditions.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion for each observed thermal transition.

X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing the crystalline structure of materials.[3] For lipids, it is used to identify the polymorphic form by analyzing the scattering of X-rays from the crystalline lattice. Both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are employed.

Methodology:

  • Sample Preparation: The this compound sample is loaded into a temperature-controlled sample holder. The sample can be analyzed as a powder or after being melted and recrystallized in situ.

  • Instrument Setup: A diffractometer equipped with a temperature-controlled stage is used. The instrument should be capable of collecting both WAXS and SAXS data.

  • Data Collection:

    • Temperature Program: The sample is subjected to a controlled temperature program, similar to the one used in DSC, to monitor the structural changes during heating and cooling.

    • Diffraction Patterns: XRD patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.

  • Data Analysis:

    • WAXS Analysis: The wide-angle region (short spacings) provides information about the subcell packing of the fatty acid chains, allowing for the identification of the α (hexagonal), β' (orthorhombic), and β (triclinic) forms.

    • SAXS Analysis: The small-angle region (long spacings) provides information about the lamellar stacking of the triglyceride molecules (e.g., double-chain length or triple-chain length packing).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a lipid such as this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_xrd X-Ray Diffraction (XRD) cluster_results Data Interpretation Sample This compound Sample DSC_Run Run DSC Thermal Program (Heating-Cooling-Heating) Sample->DSC_Run Weigh & Seal in Pan XRD_Run Temperature-Controlled XRD (WAXS & SAXS) Sample->XRD_Run Load in Holder DSC_Analysis Analyze Thermogram (Tm, Tc, ΔH) DSC_Run->DSC_Analysis Interpretation Correlate DSC & XRD Data DSC_Analysis->Interpretation XRD_Analysis Analyze Diffraction Patterns (Polymorph Identification) XRD_Run->XRD_Analysis XRD_Analysis->Interpretation Conclusion Determine Phase Behavior & Polymorphism Interpretation->Conclusion

Caption: Workflow for the thermal analysis of this compound.

Polymorphic Transition Pathway

The following diagram illustrates the expected polymorphic transitions for this compound upon heating.

Polymorphic_Transitions Melt Molten State Alpha α Form (Metastable) Melt->Alpha Cooling BetaPrime β' Form (Intermediate) Alpha->BetaPrime Heating Beta β Form (Stable) BetaPrime->Beta Heating Beta->Melt Melting

Caption: Expected polymorphic transitions of this compound.

References

An In-depth Technical Guide on the Putative Discovery and Natural Occurrence of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the triacylglycerol 1,2-Dioleoyl-3-caprin. Extensive literature reviews and database searches indicate a significant lack of specific information on the discovery and natural occurrence of this particular molecule. Consequently, this document provides a comprehensive overview of the natural sources of its constituent fatty acids, oleic acid and capric acid, and outlines the general experimental protocols and analytical strategies employed for the discovery and characterization of novel triacylglycerols. This guide is intended to serve as a foundational resource for researchers interested in the identification and analysis of complex lipids.

Introduction to this compound

This compound is a mixed triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one capric acid molecule at the sn-3 position. Despite its well-defined chemical structure, there is a notable absence of published literature detailing its specific discovery or isolation from natural sources. Commercial availability is also limited, with some suppliers listing the compound as unavailable, suggesting it may be a rare or synthetically challenging molecule.

Given the absence of direct data, this guide will focus on the known natural occurrences of its constituent fatty acids and the established methodologies for identifying novel triacylglycerols, which would be the presumptive approach for the discovery and characterization of this compound.

Natural Occurrence of Constituent Fatty Acids

The presence of this compound in a natural source would be contingent on the co-occurrence and enzymatic esterification of oleic acid and capric acid within the same biological system.

2.1 Oleic Acid (18:1 n-9)

Oleic acid is the most abundant monounsaturated fatty acid in nature.[1] It is found in a wide variety of animal and vegetable fats and oils.[1][2][3][4][5] In humans, it is the most common fatty acid in adipose tissue.[1]

Source Typical Oleic Acid Content (% of total fatty acids)
Olive Oil55-83%
Canola Oil50-70%
Pecan Oil59-75%
Peanut Oil36-67%
Sunflower Oil (High-Oleic)20-80%
Avocado~70%
Lard44-47%
Chicken and Turkey Fat37-56%

2.2 Capric Acid (10:0)

Capric acid, also known as decanoic acid, is a saturated medium-chain fatty acid.[6][7][8][9] Its natural occurrence is less widespread than that of oleic acid.

Source Typical Capric Acid Content (% of total fatty acids)
Coconut Oil5-10%
Palm Kernel Oil3-7%
Goat Milk Fat~15% (including caproic and caprylic acids)
Cow Milk Fat2-5%

The co-occurrence of oleic and capric acids in sources like milk fat suggests the theoretical possibility of the formation of this compound in such matrices.

Hypothetical Discovery and Characterization Workflow

The discovery of a novel triacylglycerol such as this compound would follow a multi-step analytical workflow. This process involves extraction, separation, and identification using advanced chromatographic and spectrometric techniques.

Discovery_Workflow A Sample Collection & Preparation (e.g., Milk, Adipose Tissue) B Lipid Extraction (e.g., Folch or Bligh-Dyer Method) A->B Homogenization C Fractionation by Chromatography (e.g., TLC, Column Chromatography) B->C Crude Lipid Extract D Triacylglycerol (TAG) Fraction C->D Isolation E High-Resolution Separation (e.g., RP-HPLC, GC) D->E Purified TAGs F Structural Elucidation (Mass Spectrometry) E->F Separated TAG Species G Tandem MS (MS/MS) (Fragmentation Analysis) F->G Molecular Ion H NMR Spectroscopy (Positional Isomer Confirmation) F->H Positional Analysis I Identification of This compound G->I Fragment Ions (Fatty Acid Identification) H->I Structural Confirmation MS_Fragmentation TAG [M+NH4]+ of This compound LossOleic1 Loss of Oleic Acid (C18:1) TAG->LossOleic1 Collision-Induced Dissociation LossOleic2 Loss of Oleic Acid (C18:1) TAG->LossOleic2 LossCapric Loss of Capric Acid (C10:0) TAG->LossCapric

References

Technical Guide: Spectroscopic Analysis of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of the triglyceride 1,2-Dioleoyl-3-caprin. Due to the limited availability of direct experimental data for this specific mixed-acid triglyceride in public literature, this document presents predicted data based on the well-characterized spectroscopic features of its constituent fatty acids: oleic acid (C18:1) and capric acid (C10:0). Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to lipid analysis are provided. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and characterization of complex lipids.

Introduction to this compound

This compound is a mixed-acid triglyceride, a type of lipid molecule composed of a glycerol (B35011) backbone esterified with two oleic acid moieties at the sn-1 and sn-2 positions, and one capric acid moiety at the sn-3 position. Oleic acid is an unsaturated fatty acid with a single double bond (C18:1), while capric acid is a saturated fatty acid with a ten-carbon chain (C10:0). The precise arrangement of these fatty acids on the glycerol backbone dictates the molecule's physicochemical properties and its potential biological roles.

Accurate characterization of such molecules is critical in fields ranging from materials science to pharmacology. Spectroscopic techniques like NMR and IR provide detailed information about the molecular structure, functional groups, and bond vibrations, enabling unambiguous identification and purity assessment.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts (NMR) and absorption frequencies (IR) for this compound. These values are derived from established data for triglycerides and the specific fatty acid components.

Predicted ¹H-NMR Spectroscopic Data

Table 1: Expected ¹H-NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Glycerol Backbone
sn-1, sn-3 (CH₂)2H~4.15 - 4.30dd
sn-2 (CH)1H~5.25m
Oleoyl Chains (sn-1, sn-2)
Olefinic (=CH)4H~5.34m
Allylic (CH ₂-CH=)8H~2.01m
α-carbonyl (-O-CO-CH ₂-)4H~2.31t
Methylene chain (-(CH₂)n-)44H~1.28br s
Terminal methyl (-CH₃)6H~0.88t
Caproyl Chain (sn-3)
α-carbonyl (-O-CO-CH ₂-)2H~2.31t
Methylene chain (-(CH₂)n-)12H~1.26br s
Terminal methyl (-CH₃)3H~0.88t

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C-NMR Spectroscopic Data

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentCarbon AtomExpected Chemical Shift (δ, ppm)
Glycerol Backbone
sn-1, sn-3 (CH₂)C-1, C-3~62.1
sn-2 (CH)C-2~68.9
Carbonyls
Oleoyl (-C =O)C=O~173.2
Caproyl (-C =O)C=O~172.8
Oleoyl Chains (sn-1, sn-2)
Olefinic (=CH)C-9, C-10~129.7 - 130.0
Methylene chain-(CH₂)n-~22.7 - 34.2
Terminal methyl-CH₃~14.1
Caproyl Chain (sn-3)
Methylene chain-(CH₂)n-~22.6 - 34.0
Terminal methyl-CH₃~14.0
Predicted IR Spectroscopic Data

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3005C-H stretch=C-H (Olefinic)Medium
2924 - 2928C-H stretch-CH₂- (Asymmetric)Strong
2853 - 2856C-H stretch-CH₂- (Symmetric)Strong
~1745C=O stretchEster (Carbonyl)Very Strong
~1650C=C stretchAlkene (cis)Weak-Medium
~1465C-H bend-CH₂- (Scissoring)Medium
~1160C-O stretchEsterStrong
~722C-H rock-(CH₂)n- (n≥4)Weak-Medium

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and IR spectra of lipid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified lipid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for lipids due to its excellent solubilizing properties.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration (Example: 500 MHz Spectrometer):

    • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

    • Probe: 5 mm BBO probe.

    • Temperature: Set probe temperature to 298 K (25 °C).

    • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H-NMR Acquisition:

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse Program: zgpg30 (power-gated proton decoupling).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans (or more) due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).

    • Integrate peaks (for ¹H) and identify chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the clean, empty crystal.

    • Place a small drop of the neat lipid oil or a concentrated solution directly onto the center of the ATR crystal. If the sample is solid, apply firm pressure to ensure good contact.

  • Instrument Configuration (Example: Thermo Fisher Nicolet iS50):

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of key functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized lipid sample.

G Diagram 1: Workflow for Spectroscopic Characterization of a Novel Lipid cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Lipid Synthesis purification Column Chromatography synthesis->purification sample_prep Sample Preparation (Dissolution in CDCl3) purification->sample_prep Purified Sample nmr_acq NMR Data Acquisition (1H, 13C, COSY) sample_prep->nmr_acq ir_acq IR Data Acquisition (ATR-FTIR) sample_prep->ir_acq nmr_proc NMR Data Processing (Integration, Shift Analysis) nmr_acq->nmr_proc ir_proc IR Spectrum Analysis (Functional Group ID) ir_acq->ir_proc structure_confirm Structure Confirmation nmr_proc->structure_confirm ir_proc->structure_confirm report Final Report / Publication structure_confirm->report

Methodological & Application

Application Notes and Protocols for the Use of Helper Lipids in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "1,2-Dioleoyl-3-caprin" did not yield specific information regarding its use in lipid nanoparticle (LNP) formulations. The following application notes and protocols are based on the well-documented use of structurally related and commonly employed helper lipids, particularly those containing oleoyl (B10858665) chains, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), in LNP formulations for therapeutic delivery.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, famously utilized in the mRNA COVID-19 vaccines.[1][2] These formulations are typically composed of four main components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[3][4] The helper lipid plays a crucial role in the overall structure, stability, and fusogenicity of the LNP, ultimately impacting the efficiency of intracellular delivery of the nucleic acid payload.[5]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a frequently used helper lipid in LNP formulations.[3][5][6] Its conical shape, a result of the double bonds in its oleoyl chains, promotes the formation of a hexagonal phase structure. This characteristic is believed to facilitate the endosomal escape of the LNP's cargo into the cytoplasm, a critical step for the therapeutic action of mRNA or siRNA.[5]

Quantitative Data Summary

The physicochemical characteristics of LNPs are critical for their in vivo performance. The following tables summarize key quantitative data for LNP formulations utilizing DOPE as a helper lipid.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
C12-200DOPE35:16:47.5:1.5Not SpecifiedNot SpecifiedNot Specified[7]
244-cisDOPE26.5:20:52:1.5Not SpecifiedNot SpecifiedNot Specified[3]
SM-102DOPE48:10:40:2Not SpecifiedNot SpecifiedNot Specified[8]
AA3-DLinDOPE40:40:25:0.5Not SpecifiedNot SpecifiedNot Specified[9]
C12-200DOPENot Specified~100-200< 0.2Not Specified[10]

Table 2: LNP Formulation Parameters for In Vivo Studies

Ionizable LipidHelper LipidN/P Ratio*ApplicationOrgan TargetingReference
DLin-MC3-DMADOPENot SpecifiedmRNA DeliveryLiver[7]
MC3DOPENot SpecifiedmRNA DeliveryLungs (intratracheal)[5]
C12-200DOPENot SpecifiedmRNA DeliveryNot Specified[11]

*N/P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid.

Experimental Protocols

Protocol for Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol describes a standard method for formulating LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEGylated lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA dissolved in an aqueous citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Ethanol, 100%

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, and PEG-lipid in 100% ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture: In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid, which can be adapted for DOPE).[11][12] Vortex briefly to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase: Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. Change the buffer at least twice.

  • Sterilization and Storage:

    • Recover the LNP suspension from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C until further use.

Protocol for LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM HEPES).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® assay).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Mix Lipid Mixture (Ionizable, DOPE, Cholesterol, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Sol mRNA Solution in Aqueous Buffer (pH 4) mRNA_Sol->Mixing Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP Characterization Characterization (Size, PDI, Zeta, Encapsulation) Final_LNP->Characterization

Caption: Workflow for LNP Formulation and Characterization.

Endosomal_Escape_Mechanism cluster_cell Cellular Uptake and Release cluster_endosome LNP LNP Endosome Endosome LNP->Endosome Endocytosis Protonation Acidification (Lower pH) Ionizable Lipid Protonation Cytoplasm Cytoplasm mRNA mRNA Destabilization DOPE promotes Hexagonal Phase Formation Protonation->Destabilization Release Endosomal Escape Destabilization->Release Release->mRNA

Caption: Role of DOPE in Facilitating Endosomal Escape.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-caprin as a Standard in Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is a cornerstone of lipidomic research, providing critical insights into cellular metabolism, disease pathogenesis, and the development of novel therapeutics. The inherent complexity of the lipidome, coupled with variations in sample preparation and analytical instrumentation, necessitates the use of internal standards for reliable and reproducible quantification.[1][2][3] This document provides detailed application notes and protocols for the proposed use of 1,2-Dioleoyl-3-caprin (TG(18:1/18:1/10:0)) as a quantitative internal standard in mass spectrometry-based lipidomic analysis.

This compound is a mixed-acyl triacylglycerol containing two oleic acid (18:1) chains and one capric acid (10:0) chain.[4][5] Its unique structure, with both long-chain unsaturated and medium-chain saturated fatty acids, makes it a potentially suitable non-endogenous standard for the quantification of a broad range of triacylglycerols in biological samples. While specific applications of this compound as a standard are not extensively documented in publicly available literature, its physicochemical properties align with the requirements for an effective internal standard in lipidomics.

Principle of Use

When a known amount of this compound is spiked into a biological sample at the initial stage of lipid extraction, it undergoes the same experimental procedures as the endogenous lipids. By comparing the mass spectrometry signal intensity of the target lipid species to that of this compound, variations arising from extraction efficiency, sample handling, and instrument response can be normalized. This ratiometric analysis allows for accurate and precise quantification of individual lipid species.[1][6]

Physicochemical Properties and Mass Spectrometry Data

The utility of a lipid standard is defined by its unique and predictable behavior in mass spectrometry. Below is a summary of the theoretical physicochemical and mass spectral properties of this compound.

PropertyValue
Chemical Formula C49H90O6
Molecular Weight 787.24 g/mol
Monoisotopic Mass 786.6731 g/mol
[M+NH4]+ (m/z) 804.7196
[M+Na]+ (m/z) 809.6625
[M+K]+ (m/z) 825.6364
Predicted LogP 18.2
Note: Exact m/z values may vary slightly based on instrumentation and calibration.

Predicted Mass Spectrometry Fragmentation

Tandem mass spectrometry (MS/MS) of triacylglycerols typically results in the neutral loss of their constituent fatty acids. The fragmentation pattern of this compound is predicted to show characteristic losses of oleic acid and capric acid, allowing for its unambiguous identification.

Precursor IonFragmentation EventProduct Ion (m/z)
[M+NH4]+ Neutral Loss of NH3787.6837
Neutral Loss of Oleic Acid (282.2559)522.4637
Neutral Loss of Capric Acid (172.1463)632.5733
[M+Na]+ Neutral Loss of Oleic Acid (282.2559)527.4066
Neutral Loss of Capric Acid (172.1463)637.5162

Experimental Protocols

The following protocols are generalized for the use of a triacylglycerol internal standard like this compound in a typical lipidomics workflow involving liquid chromatography-mass spectrometry (LC-MS).

Preparation of Internal Standard Stock Solution
  • Materials:

    • This compound

    • Chloroform (B151607)/Methanol (2:1, v/v), HPLC grade

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 1 mg).

    • Dissolve the standard in a known volume of chloroform/methanol to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C. Prepare fresh working solutions by diluting the stock solution as needed.

Lipid Extraction from Plasma/Serum (Modified Folch Method)
  • Materials:

    • Plasma or serum sample

    • This compound working solution

    • Chloroform, HPLC grade

    • Methanol, HPLC grade

    • 0.9% NaCl solution

    • Glass centrifuge tubes

  • Procedure:

    • To 50 µL of plasma or serum in a glass centrifuge tube, add a known amount of the this compound working solution (the amount should be optimized to be within the linear range of the instrument).

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water, 2:1:1, v/v/v).

LC-MS/MS Analysis
  • Instrumentation:

    • High-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions (Example for Reversed-Phase Chromatography):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate different lipid classes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 300-1200.

    • Data Acquisition: Data-dependent MS/MS acquisition, targeting the predicted precursor ions of this compound and other lipids of interest.

    • Collision Energy: Optimized for fragmentation of triacylglycerols (e.g., 25-45 eV).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Calibration Curve Data for a Target Triglyceride using this compound as Internal Standard

Calibrant Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2345,102,3450.0030
0.578,9105,234,1090.0151
1.0155,6785,150,9870.0302
5.0798,4325,210,8760.1532
10.01,602,3455,189,7650.3088
50.08,123,4565,201,4321.5618

Table 2: Example Quantification of Triglycerides in a Biological Sample

Triglyceride SpeciesRetention Time (min)Measured Peak AreaCalculated Concentration (µg/mL)% RSD (n=3)
TG(16:0/18:1/18:2)15.2456,7898.54.2
TG(18:1/18:1/18:1)16.51,234,56723.13.5
TG(16:0/16:0/18:1)14.8234,5674.45.1
IS: TG(18:1/18:1/10:0) 13.5 5,198,765 (Spiked at 10 µg/mL) 2.8

Visualizations

Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking 1 Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spiking->Lipid_Extraction 2 Drying_Reconstitution Dry Down & Reconstitute Lipid_Extraction->Drying_Reconstitution 3 LC_MS_Analysis LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis 4 Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing 5 Quantitative_Analysis Quantitative Analysis Data_Processing->Quantitative_Analysis 6

Caption: General workflow for lipidomic analysis using an internal standard.

Conceptual Use of Internal Standard

Internal_Standard_Concept cluster_input Input cluster_process Analytical Process cluster_output Output Analyte Endogenous Lipid (Unknown Amount) Process Extraction & LC-MS Analysis Analyte->Process IS This compound (Known Amount) IS->Process Analyte_Signal Analyte Signal (Variable) Process->Analyte_Signal IS_Signal IS Signal (Reference) Process->IS_Signal Quantification Accurate Quantification Analyte_Signal->Quantification Ratio to IS_Signal->Quantification

Caption: Ratiometric quantification using an internal standard.

References

Application Notes and Protocols for Incorporating 1,2-Dioleoyl-3-caprin into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes are invaluable tools in cell biology, biophysics, and drug development for studying the lipid bilayer and the function of membrane-associated proteins. The incorporation of various lipid species allows for the controlled investigation of their effects on membrane properties and biological processes. 1,2-Dioleoyl-3-caprin is a mixed-chain triglyceride containing two unsaturated oleic acid chains and one saturated capric acid chain. Its unique structure is expected to influence membrane fluidity, packing, and curvature, making it a molecule of interest for studies related to lipid metabolism, intracellular signaling, and the formulation of lipid-based drug delivery systems.

These application notes provide a detailed protocol for the incorporation of this compound into model membranes, specifically large unilamellar vesicles (LUVs), using the thin-film hydration followed by extrusion method.[1][2] Additionally, protocols for the characterization of these triglyceride-containing membranes are described, including the analysis of vesicle size, phase transition behavior, and membrane fluidity.

Data Presentation

Table 1: Interfacial Solubility of Triglycerides in Egg Phosphatidylcholine Vesicles [3]

Triglyceride SpeciesMolar Ratio (Triglyceride:PC)Incorporation Efficiency (%)Notes
Trioctanoin (C8:0)0.10:1~100Represents the medium-chain aspect of this compound.
Triolein (C18:1)0.03:1~100Represents the long-chain aspect of this compound.
Trioctanoin (in the presence of 3 mol% Triolein)0.07:1~100Demonstrates competitive incorporation.
Triolein (in the presence of 10 mol% Trioctanoin)0.01:1~100Shows reduced incorporation in the presence of a medium-chain triglyceride.
Trioctanoin (in the presence of 30 mol% Cholesterol)0.03:1~100Cholesterol reduces the capacity for triglyceride incorporation.

Note: The incorporation efficiency is assumed to be near 100% up to the solubility limit, after which excess triglyceride will form separate oil phases. The mixed-chain nature of this compound suggests its solubility will be influenced by both its medium- and long-chain components.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size distribution.[4][5][6]

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath sonicator (optional)

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • High-purity nitrogen or argon gas

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, prepare a stock solution of the primary phospholipid (e.g., DOPC) and this compound in chloroform or a chloroform:methanol mixture to achieve the desired molar ratio (e.g., starting with a 95:5 molar ratio of DOPC to this compound).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the primary phospholipid to ensure proper mixing.

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas, followed by vacuum, to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying:

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Add the desired volume of hydration buffer, pre-warmed to a temperature above the Tm of the primary phospholipid, to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[6]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[7][8]

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs with a uniform size distribution.[7][8]

    • Collect the extruded liposome suspension.

Protocol 2: Characterization of Liposomes

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[7][9][10]

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Measure the particle size distribution and PDI using a DLS instrument. A PDI value below 0.2 indicates a monodisperse population of liposomes.

B. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, allowing for the determination of the phase transition temperature of the lipid bilayer.[11][12][13]

Procedure:

  • Transfer a precise amount of the liposome suspension into a DSC sample pan.

  • Use the hydration buffer as a reference.

  • Scan the sample over a relevant temperature range (e.g., -10°C to 60°C) at a controlled heating rate.

  • The peak of the endothermic transition corresponds to the Tm of the liposome. The incorporation of this compound is expected to broaden and potentially shift the phase transition of the primary phospholipid.

C. Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.[14][15][16][17] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common probe for the hydrophobic core of the membrane.

Procedure:

  • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

  • Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation.

  • Measure the fluorescence anisotropy using a fluorometer equipped with polarizing filters.

  • An increase in membrane fluidity will result in a decrease in the measured fluorescence anisotropy value.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Mixture (DOPC + this compound in Chloroform) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Drying (Vacuum Desiccation) prep2->prep3 prep4 Hydration (Buffer Addition) prep3->prep4 prep5 Extrusion (100 nm membrane) prep4->prep5 char1 Dynamic Light Scattering (DLS) (Size & PDI) prep5->char1 LUV Suspension char2 Differential Scanning Calorimetry (DSC) (Phase Transition, Tm) prep5->char2 LUV Suspension char3 Fluorescence Anisotropy (Membrane Fluidity) prep5->char3 LUV Suspension

Caption: Experimental workflow for liposome preparation and characterization.

signaling_pathway_analogy cluster_membrane Model Membrane cluster_effects Biophysical Effects membrane Phospholipid Bilayer tg_inc Incorporated Triglyceride membrane->tg_inc tg This compound tg->tg_inc Incorporation fluidity Increased Membrane Fluidity tg_inc->fluidity packing Altered Lipid Packing tg_inc->packing curvature Induction of Curvature Stress tg_inc->curvature

Caption: Logical relationship of triglyceride incorporation and its biophysical effects.

References

Applications of Dioleoyl-Based Lipids in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Initial searches for "1,2-Dioleoyl-3-caprin" in drug delivery research yielded limited specific applications. However, to provide a comprehensive and valuable resource, this document focuses on structurally related and extensively documented 1,2-dioleoyl lipids that are pivotal in modern drug delivery systems. These include the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) , the neutral fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) , and the anionic lipid 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) . These lipids are fundamental components of liposomes and lipid nanoparticles (LNPs) for the delivery of a wide range of therapeutics, from small molecules to nucleic acids.

Application Notes

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP): A Workhorse for Nucleic Acid Delivery

DOTAP is a widely utilized cationic lipid in non-viral gene delivery systems.[1] Its primary role stems from the positively charged trimethylammonium headgroup, which facilitates the electrostatic complexation with negatively charged nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[2][3] This complexation, forming lipoplexes, protects the nucleic acids from degradation by nucleases and facilitates their cellular uptake.[3]

DOTAP-based formulations are often combined with helper lipids, such as DOPE or cholesterol, to enhance transfection efficiency and stability.[3][4] The ratio of DOTAP to helper lipids is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles.[5] For instance, an optimized DOTAP:cholesterol molar ratio of 1:3 has been shown to yield high mRNA transfection efficiency.[3] PEGylation (the addition of polyethylene (B3416737) glycol) of DOTAP-containing nanoparticles can improve their stability but may decrease transfection efficiency.[3]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The Key to Endosomal Escape

DOPE is a neutral "helper" lipid renowned for its fusogenic properties, which are crucial for the intracellular delivery of therapeutic payloads.[5] While not forming stable bilayers on its own, when incorporated into liposomes, DOPE can undergo a phase transition from a lamellar to an inverted hexagonal (HII) phase in the acidic environment of the endosome.[6] This structural change disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm, a critical step for the efficacy of many drugs, especially nucleic acids.[6]

The combination of DOTAP and DOPE is a classic formulation for gene transfection, where DOTAP provides the positive charge for nucleic acid binding and cellular uptake, and DOPE mediates the endosomal escape.[5] The ratio of DOTAP to DOPE is a key determinant of transfection efficiency.[5]

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA): An Anionic Lipid for Targeted Delivery

DOPA is an anionic phospholipid that can be used to prepare liposomes and other nanoparticles.[7][8] Its negatively charged phosphate (B84403) headgroup can be exploited for specific targeting applications. For instance, the phosphate group exhibits a strong affinity for hydroxyapatite, the main inorganic component of bone.[9] This property makes DOPA-based liposomes promising carriers for targeted drug delivery to bone tissue, for example, in the treatment of multiple myeloma.[9]

Furthermore, DOPA can be used in the formation of calcium phosphate nanoparticles, where it can act as a stabilizing agent and a component of an asymmetric lipid bilayer coating for siRNA delivery.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems formulated with DOTAP, DOPE, and DOPA.

Table 1: Physicochemical Properties of DOTAP-Based Nanoparticles

Formulation Components (Molar Ratio)Particle Size (nm)Zeta Potential (mV)ApplicationReference
DOTAP, DOPE, Cholesterol~150~+30Gene Delivery (pDNA)[4]
DOTAP:Cholesterol (1:3)Not SpecifiedNot SpecifiedmRNA Delivery[3]
DOTAPNot SpecifiedNot SpecifiedGene Transfection[1]

Table 2: Physicochemical Properties and Drug Loading of DOPE-Containing Liposomes

Formulation ComponentsDrugParticle Size (nm)Encapsulation Efficiency (%)ApplicationReference
Egg PC:Cholesterol:Stearylamine (6:3:1)Dopamine20040Parkinson's Disease Therapy[12]

Table 3: Physicochemical Properties and Drug Loading of DOPA-Based Liposomes

| Formulation Components | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | DOPA-based with alendronate and transferrin | Paclitaxel (B517696) | 118.8 ± 4.8 | -46.9 ± 6.8 | ~80 | Multiple Myeloma Therapy |[9] |

Experimental Protocols

Protocol 1: Preparation of DOTAP/DOPE Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes for nucleic acid delivery.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 37°C). A thin, uniform lipid film will form on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen or in a vacuum desiccator to remove residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed PBS to the flask containing the lipid film.

    • Hydrate the film by gentle rotation or vortexing for 30-60 minutes at a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform 10-20 passes through the extruder to ensure a homogenous liposome (B1194612) population.

  • Storage:

    • Store the prepared liposomes at 4°C.

Protocol 2: Preparation of DOPA-based Paclitaxel-Loaded Liposomes

This protocol is adapted from a study on bone-targeted drug delivery.[9]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Other lipids as required by the specific formulation (e.g., cholesterol)

  • Paclitaxel

  • Chloroform/Methanol mixture

  • Hydration buffer (e.g., HEPES-buffered saline)

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPA, other lipids, and paclitaxel in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid-drug film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with the hydration buffer by vortexing.

    • Sonicate the resulting suspension using a probe sonicator to form small unilamellar vesicles.

  • Purification:

    • Remove unencapsulated paclitaxel by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the drug entrapment efficiency using a suitable analytical method like HPLC.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen/Vacuum) evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer vortex Vortex/Agitate add_buffer->vortex extrude Extrusion vortex->extrude final_product final_product extrude->final_product Final Liposome Suspension Endosomal_Escape_Mechanism cluster_cellular_uptake Cellular Uptake cluster_endosome Endosome (Acidic pH) lipoplex Cationic Lipoplex (DOTAP/DOPE/Nucleic Acid) endocytosis Endocytosis lipoplex->endocytosis endosome Endosome Formation endocytosis->endosome phase_transition DOPE Phase Transition (Lamellar to Hexagonal) endosome->phase_transition membrane_disruption Endosomal Membrane Disruption phase_transition->membrane_disruption release Cargo Release membrane_disruption->release cytoplasm Cytoplasm release->cytoplasm

References

Application Notes and Protocols for Quantifying 1,2-Dioleoyl-3-caprin in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-caprin is a mixed triacylglycerol (TAG) containing two oleic acid moieties and one capric acid moiety. The precise quantification of specific TAGs like this compound in tissues is crucial for understanding lipid metabolism, identifying potential biomarkers for metabolic diseases, and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] Due to the absence of a specific published method for this compound, this protocol is based on established methods for the analysis of mixed triglycerides in biological matrices.

Analytical Strategy Overview

The quantification of this compound in tissues involves three main stages:

  • Tissue Homogenization and Lipid Extraction: Isolation of lipids from the tissue matrix.

  • LC-MS/MS Analysis: Separation and detection of the target analyte.

  • Data Analysis and Quantification: Calculation of the concentration of this compound.

A critical component of a robust quantitative method is the use of an appropriate internal standard (IS). For this application, a structurally similar triglyceride that is not naturally present in the sample, such as 1,2-Dinonadecanoyl-3-heptadecanoyl-glycerol (TG 19:0/19:0/17:0) , is recommended.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile (all LC-MS grade)

  • Water: LC-MS grade

  • Formic acid and Ammonium (B1175870) formate

  • Internal Standard (IS): 1,2-Dinonadecanoyl-3-heptadecanoyl-glycerol

  • This compound analytical standard

  • Tissue homogenization equipment (e.g., bead beater, sonicator)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Lipid Extraction from Tissues

The Bligh and Dyer method is a widely used protocol for the extraction of lipids from biological samples.[3]

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of frozen tissue.[1]

    • Add the tissue to a homogenization tube containing ceramic beads.

    • Add 1 mL of a cold chloroform:methanol (1:2, v/v) mixture.

    • Add the internal standard solution to achieve a final concentration of 1 µg/mL.

    • Homogenize the tissue using a bead beater or sonicator until a uniform suspension is obtained.

  • Lipid Extraction:

    • To the homogenate, add 0.25 mL of chloroform and vortex thoroughly.

    • Add 0.25 mL of water and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Injection Volume: 5 µL.

    • Column Temperature: 45°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions: The fragmentation of triglycerides in positive ESI mode typically involves the neutral loss of a fatty acid chain. For this compound (C49H90O6, MW: 787.25), the ammonium adduct [M+NH4]+ (m/z 805.3) is often observed. The primary product ions result from the neutral loss of oleic acid (C18H34O2, MW: 282.47) or capric acid (C10H20O2, MW: 172.26).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound805.3522.8 ([M+NH4 - C18H34O2]+)30
This compound805.3632.9 ([M+NH4 - C10H20O2]+)25
Internal StandardTo be determined based on ISTo be determined based on ISTo be determined based on IS

Note: The exact m/z values and collision energies should be optimized by infusing the analytical standard and the internal standard into the mass spectrometer.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank tissue matrix extract (e.g., from a tissue known not to contain the analyte). The concentration range should cover the expected levels in the samples.

  • Quantification: The concentration of this compound in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The final concentration is expressed as ng/mg of tissue.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from tissue analysis.

Sample IDTissue TypeThis compound Concentration (ng/mg tissue)Standard Deviation
Sample 1Livere.g., 15.2e.g., 1.8
Sample 2Adiposee.g., 89.7e.g., 9.5
Sample 3Musclee.g., 5.4e.g., 0.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Tissue Sample (50 mg) homogenization Homogenization (Chloroform:Methanol + IS) tissue->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction drying Dry Down (Nitrogen) extraction->drying reconstitution Reconstitution (IPA:ACN) drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Inject data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Concentration (ng/mg tissue) quantification->results method_selection cluster_goal Analytical Goal cluster_technique Primary Technique cluster_steps Key Methodological Steps goal Quantify this compound lc_ms LC-MS/MS goal->lc_ms Requires High Sensitivity & Specificity extraction Lipid Extraction lc_ms->extraction separation Reversed-Phase LC lc_ms->separation detection MRM Detection lc_ms->detection

References

Application Notes and Protocols: 1,2-Dioleoyl-3-caprin in Cell Culture and Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-caprin is a structured triglyceride containing two long-chain fatty acids (oleic acid) and one medium-chain fatty acid (capric acid). As a medium-and-long-chain triglyceride (MLCT), its unique structure suggests distinct metabolic and cellular uptake properties compared to conventional triglycerides composed solely of long-chain fatty acids. MLCTs are gaining attention in nutritional and pharmaceutical research for their potential to offer rapid energy and other health benefits.[1][2] This document provides detailed application notes and generalized protocols for studying this compound in cell culture and cellular uptake, based on the established principles of MLCT metabolism.

Data Presentation: Properties of Constituent Fatty Acids

The metabolic fate of this compound is largely determined by the properties of its constituent fatty acids upon hydrolysis.

Fatty AcidTypeChain LengthPrimary Absorption RouteMetabolic FatePotential Cellular Effects
Oleic Acid Long-Chain Fatty Acid (LCFA)C18:1Lymphatic System (as chylomicrons)Re-esterified to triglycerides, stored in adipose tissue or metabolized via β-oxidation in mitochondria.Can influence membrane fluidity and signaling pathways.
Capric Acid Medium-Chain Fatty Acid (MCFA)C10:0Hepatic Portal VeinRapidly undergoes β-oxidation in the liver for energy, leading to ketone body formation.[3]May enhance fat oxidation and provide a quick energy source.[3][4]

Experimental Protocols

The following are generalized protocols for investigating the cellular effects of this compound. Specific parameters should be optimized for the cell line and experimental question.

Protocol 1: Preparation of this compound for Cell Culture Application

Objective: To prepare a sterile, bioavailable formulation of this compound for treating cells in culture.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695), absolute

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)[5]

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of this compound in absolute ethanol. The concentration should be high enough to allow for dilution into the final working concentration without exceeding 0.1-0.5% ethanol in the final culture medium to avoid solvent toxicity.

  • In a sterile tube, prepare a solution of fatty acid-free BSA in PBS. A common concentration is 10% (w/v).

  • Slowly add the ethanolic stock solution of this compound to the BSA solution while vortexing gently. The molar ratio of fatty acid to BSA is critical and typically ranges from 3:1 to 6:1. This complexation enhances the solubility and bioavailability of the lipid in the aqueous culture medium.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile filter the lipid-BSA complex using a 0.22 µm filter.

  • The sterile complex can now be diluted to the desired final concentration in the cell culture medium. Prepare a vehicle control using the same concentration of ethanol and BSA in the medium.

Protocol 2: Cellular Uptake Study using Fluorescently Labeled Analogues

Objective: To quantify the cellular uptake of a fluorescently labeled version of the lipid.

Materials:

  • Fluorescently labeled lipid analogue (e.g., Bodipy-labeled fatty acid incorporated into the triglyceride)

  • Cell line of interest (e.g., HepG2/C3A for liver metabolism, Caco-2 for intestinal absorption, A549 for lung epithelium)[6][7][8]

  • Culture plates (e.g., 24-well or 96-well plates)

  • Fluorescence microscope or flow cytometer

  • Trypsin-EDTA

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Seed cells in the appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the fluorescently labeled this compound-BSA complex as described in Protocol 1.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the medium containing the fluorescent lipid complex to the cells. Include a vehicle control and an untreated control.

  • Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • For Fluorescence Microscopy:

    • After incubation, remove the treatment medium and wash the cells three times with cold PBS to stop uptake and remove extracellular lipids.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS and add a mounting medium.

    • Visualize the cells under a fluorescence microscope to observe the intracellular localization of the lipid.

  • For Flow Cytometry:

    • After incubation, wash the cells three times with cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of lipid uptake.

Protocol 3: Assessment of Cellular Viability and Proliferation

Objective: To determine the effect of this compound on cell health.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound-BSA complex

  • Cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound-BSA complex. Include vehicle and untreated controls.

  • Incubate for desired time points (e.g., 24, 48, 72 hours).

  • At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells relative to the untreated control.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation of Lipid Complex cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep1 Dissolve this compound in Ethanol prep3 Complexation of Lipid with BSA prep1->prep3 prep2 Prepare Fatty Acid-Free BSA in PBS prep2->prep3 prep4 Sterile Filtration (0.22 µm) prep3->prep4 cell3 Treat Cells with Lipid-BSA Complex prep4->cell3 cell1 Seed Cells in Culture Plates cell2 Cell Adhesion and Growth cell1->cell2 cell2->cell3 assay1 Cellular Uptake Assay (Microscopy/Flow Cytometry) cell3->assay1 assay2 Metabolic Assays (e.g., Seahorse, Metabolomics) cell3->assay2 assay3 Cell Viability/Toxicity Assay (e.g., MTT) cell3->assay3 assay4 Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) cell3->assay4

Caption: Experimental workflow for studying this compound in cell culture.

Signaling Pathway Diagram

G cluster_uptake Cellular Uptake & Hydrolysis cluster_metabolism Fatty Acid Metabolism tg This compound (MLCT) uptake Cellular Uptake (Endocytosis/Diffusion) tg->uptake lipase Intracellular Lipases uptake->lipase mcfa Capric Acid (MCFA) lipase->mcfa Release lcfa Oleic Acid (LCFA) lipase->lcfa Release beta_ox Mitochondrial β-Oxidation mcfa->beta_ox lcfa->beta_ox storage Re-esterification & Lipid Droplet Storage (from LCFA) lcfa->storage acetyl_coa Acetyl-CoA beta_ox->acetyl_coa ketones Ketone Bodies (from MCFA) acetyl_coa->ketones Hepatocytes tca TCA Cycle acetyl_coa->tca

Caption: Generalized metabolic pathways of MLCTs in a cell.

References

Application Note: Chromatographic Separation of 1,2-Dioleoyl-3-caprin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of triglyceride (TG) isomers, such as the regioisomers of 1,2-Dioleoyl-3-caprin, presents a significant analytical challenge due to their very similar physicochemical properties.[1] These isomers have the same molecular weight and fatty acid composition, differing only in the positional distribution of the fatty acids on the glycerol (B35011) backbone. This subtle structural difference can lead to distinct biological activities and physical properties, making their separation and quantification crucial in fields like food science, nutrition, and pharmaceutical development. This application note details methodologies for the chromatographic separation of this compound and its potential isomers, such as 1,3-Dioleoyl-2-caprin.

Principle of Separation

The primary techniques for separating triglyceride isomers are Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) and Chiral Chromatography.

  • Non-Aqueous Reversed-Phase HPLC (NARP-HPLC): This technique separates triglycerides based on their relative polarities and hydrophobicities.[1] The separation is governed by the equivalent carbon number (ECN), which is calculated as ECN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. While isomers of this compound will have the same ECN, subtle differences in their molecular shape and interaction with the stationary phase can be exploited for separation, often requiring optimization of the stationary phase, mobile phase, and temperature.[1][2]

  • Chiral Chromatography: When dealing with stereoisomers (enantiomers), chiral stationary phases (CSPs) are necessary. The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. Polysaccharide-based chiral columns are widely used for the enantioselective separation of triglycerides.[3]

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

This method is suitable for the separation of regioisomers of Dioleoyl-caprin.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and column thermostat

  • Detector: UV detector (205 nm) or Mass Spectrometer (MS)

  • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol or Acetone

  • Sample Solvent: Dichloromethane or a mixture of mobile phase components[1]

  • Standards: this compound and its regioisomers

Sample Preparation:

  • Prepare a stock solution of the triglyceride sample or standard in the sample solvent at a concentration of approximately 1-5 mg/mL.[1]

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[1]

Chromatographic Conditions:

ParameterCondition
Column C18 or C30, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (A) and Isopropanol (B)
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temp. 20°C
Injection Vol. 10 µL
Detection UV at 205 nm or MS

Table 1: NARP-HPLC Gradient Program

Time (min)% A (Acetonitrile)% B (Isopropanol)
08020
205050
405050
418020
508020

Expected Results:

This method should allow for the separation of this compound from its potential regioisomer, 1,3-Dioleoyl-2-caprin. The elution order will depend on the specific interactions with the stationary phase, but typically, isomers with a more compact structure may elute earlier.

Method 2: Chiral HPLC for Enantiomeric Separation

This method is designed for the separation of enantiomers of asymmetric triglycerides. This compound is a chiral molecule and will exist as a pair of enantiomers.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat

  • Detector: Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)

  • Column: Chiral stationary phase, such as a cellulose-tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK series)[3][4]

  • Mobile Phase A: Hexane

  • Mobile Phase B: 2-Propanol

  • Sample Solvent: Hexane/2-Propanol mixture

Sample Preparation:

  • Prepare a stock solution of the triglyceride sample or standard in the sample solvent at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column Cellulose-tris(3,5-dimethylphenylcarbamate) chiral column
Mobile Phase Isocratic or gradient elution with Hexane and 2-Propanol
Gradient See Table 2
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Detection MS or CAD

Table 2: Chiral HPLC Gradient Program

Time (min)% A (Hexane)% B (2-Propanol)
0991
309010
35991
45991

Expected Results:

This method is expected to resolve the enantiomers of this compound. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Data Presentation

Table 3: Summary of Chromatographic Methods and Expected Performance

MethodTarget IsomersStationary PhaseMobile PhaseTypical Resolution (Rs)
NARP-HPLCRegioisomersC18 or C30Acetonitrile/Isopropanol> 1.2
Chiral HPLCEnantiomersPolysaccharide-based CSPHexane/2-Propanol> 1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Triglyceride Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Chromatographic Column (NARP or Chiral) hplc->column detection Detection (UV/MS/CAD) column->detection chromatogram Chromatogram detection->chromatogram Acquire Data integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the chromatographic separation of this compound isomers.

Caption: Logical relationship of components in the chromatographic system for isomer separation.

References

Application Notes and Protocols for Studying Lipid Metabolism Using 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-caprin is a mixed-chain triacylglycerol (TAG) composed of two long-chain monounsaturated fatty acids, oleic acid (18:1), at the sn-1 and sn-2 positions, and one medium-chain saturated fatty acid, capric acid (10:0), at the sn-3 position.[1] This specific structure makes it a valuable tool for investigating various aspects of lipid metabolism, including the differential digestion, absorption, and metabolic fate of long-chain versus medium-chain fatty acids. Understanding the metabolism of such structured lipids is crucial for developing novel therapeutics for metabolic disorders and optimizing nutritional strategies.

These application notes provide an overview of the potential uses of this compound in lipid metabolism research, along with detailed protocols for its application in both in vitro and in vivo experimental settings.

Physicochemical Properties and Expected Metabolic Products

A clear understanding of the physicochemical properties and the anticipated metabolic fate of this compound is fundamental for designing and interpreting experimental outcomes.

PropertyValueReference
Molecular Formula C49H90O6Inferred
Molecular Weight 795.2 g/mol Inferred
Synonyms 1,2-Dioleoyl-3-decanoyl-rac-glycerol[1]
Structure Glycerol (B35011) backbone with two oleic acid moieties at sn-1 and sn-2, and one capric acid moiety at sn-3.[1]
Expected Primary Metabolic ProductsMetabolic PathwaySignificance in Research
Oleic Acid Beta-oxidation, Triglyceride synthesis, Phospholipid synthesisStudying long-chain fatty acid metabolism, energy production, and lipid storage.
Capric Acid Rapid beta-oxidation in the liverInvestigating the distinct metabolism of medium-chain fatty acids and their potential ketogenic effects.[2][3][4]
1,2-Dioleoyl-sn-glycerol Intermediate in triglyceride digestion and resynthesisExamining the pathways of lipid absorption and re-esterification in enterocytes.
2-Oleoyl-sn-glycerol Intermediate in triglyceride digestionProbing the specificity of lipases and the fate of monoacylglycerols.
Glycerol Gluconeogenesis, GlycolysisAssessing the contribution of the glycerol backbone to glucose and energy metabolism.

Experimental Protocols

In Vitro Lipolysis Assay

Objective: To determine the susceptibility of this compound to enzymatic hydrolysis by pancreatic lipase (B570770) and to analyze the released fatty acids.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Fatty acid-free bovine serum albumin (BSA)

  • Internal standards for GC-MS or LC-MS analysis (e.g., deuterated fatty acids)

  • Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Evaporate the solvent under a stream of nitrogen to create a thin lipid film.

  • Emulsify the lipid film in Tris-HCl buffer containing bile salts by sonication.

  • Initiate the reaction by adding pancreatic lipase and CaCl2 to the emulsion.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a mixture of organic solvents (e.g., Dole's reagent: isopropanol:heptane:sulfuric acid).

  • Add internal standards for quantification.

  • Extract the lipids (unhydrolyzed TAG, diacylglycerols, monoacylglycerols, and free fatty acids).

  • Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the released oleic acid and capric acid.

Cell Culture Model for Lipid Uptake and Metabolism

Objective: To investigate the uptake and subsequent metabolic fate of the constituent fatty acids of this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic metabolism).

Materials:

  • This compound

  • Caco-2 or HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Oil Red O staining solution

  • Reagents for lipid extraction and analysis (as above)

Procedure:

  • Culture Caco-2 or HepG2 cells to the desired confluency.

  • Prepare a stock solution of this compound and complex it with fatty acid-free BSA to create a lipid-BSA conjugate for delivery to the cells.

  • Incubate the cells with the this compound-BSA complex for various time points.

  • For lipid accumulation analysis:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the intracellular lipid droplets with Oil Red O.

    • Visualize and quantify the lipid accumulation using microscopy and image analysis software.

  • For metabolic analysis:

    • Wash the cells with PBS.

    • Harvest the cells and extract total lipids.

    • Analyze the lipid extracts by GC-MS or LC-MS to determine the incorporation of oleic acid and capric acid into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound involves several key pathways in lipid metabolism. The following diagrams illustrate the expected metabolic pathway and a general experimental workflow for its study.

cluster_digestion Digestion & Absorption cluster_enterocyte Enterocyte Metabolism cluster_transport Transport cluster_fate Metabolic Fate TAG This compound OleicAcid Oleic Acid TAG->OleicAcid Hydrolysis CapricAcid Capric Acid TAG->CapricAcid Hydrolysis MAG2 2-Oleoyl-sn-glycerol TAG->MAG2 Hydrolysis PL Pancreatic Lipase PL->TAG Intestine Intestinal Lumen Enterocyte Enterocyte PortalVein Portal Vein Liver Liver PortalVein->Liver to Liver Lymphatics Lymphatics PeripheralTissues Peripheral Tissues Lymphatics->PeripheralTissues to Tissues BetaOxidation Beta-oxidation Liver->BetaOxidation ATP Energy (ATP) Liver->ATP Storage Storage (TAG) PeripheralTissues->Storage ATP2 Energy (ATP) PeripheralTissues->ATP2 ReEster Re-esterification OleicAcid->ReEster DirectAbsorb Direct Absorption CapricAcid->DirectAbsorb MAG2->ReEster CM Chylomicrons ReEster->CM CM->Lymphatics DirectAbsorb->PortalVein

Caption: Inferred metabolic pathway of this compound.

start Start: Hypothesis Formulation invitro In Vitro Studies (Lipolysis, Cell Culture) start->invitro invivo In Vivo Studies (Animal Models) start->invivo extraction Lipid Extraction invitro->extraction invivo->extraction analysis Lipidomic Analysis (GC-MS, LC-MS) extraction->analysis data Data Analysis & Interpretation analysis->data conclusion Conclusion & Further Studies data->conclusion

Caption: General experimental workflow for studying lipid metabolism.

Conclusion

This compound serves as a specialized tool for dissecting the complex and differential metabolism of long-chain and medium-chain fatty acids. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at elucidating the intricate pathways of lipid digestion, absorption, and intracellular metabolism. Such studies are pivotal for advancing our understanding of metabolic diseases and for the development of targeted nutritional and pharmacological interventions.

References

Application Notes and Protocols for the Formulation of 1,2-Dioleoyl-3-caprin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-caprin is a structured triacylglycerol composed of two long-chain oleic acid moieties at the sn-1 and sn-2 positions and one medium-chain capric acid moiety at the sn-3 position of the glycerol (B35011) backbone. This unique structure imparts specific physicochemical and metabolic properties, making it an interesting vehicle for in vivo studies, particularly for the delivery of lipophilic compounds. The combination of long-chain and medium-chain fatty acids influences its absorption, metabolism, and distribution, potentially offering advantages over conventional triglycerides.

These application notes provide detailed protocols for the formulation of this compound as an oil-in-water (o/w) nanoemulsion for in vivo administration. The protocols cover the preparation, characterization, and quality control of the formulation.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent fatty acids and structurally similar triglycerides. It is anticipated to be a liquid at room temperature.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Analogue
Molecular Formula C49H90O6Calculated
Molecular Weight 775.2 g/mol Calculated
Physical State Liquid at room temperatureInferred from 1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol
Solubility Soluble in chloroform, ethanol, DMSO, DMFInferred from 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol[1][2]
Storage -20°C under desiccating conditionsInferred from 1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol

Formulation Protocol: Oil-in-Water Nanoemulsion

This protocol describes the preparation of a this compound nanoemulsion using a high-pressure homogenization method. This method is suitable for producing small, uniform droplets for parenteral or oral administration.

Materials
  • This compound (oil phase)

  • Purified egg yolk lecithin (B1663433) or synthetic phospholipid (e.g., DOPC) (emulsifier)

  • Poloxamer 188 or other suitable co-surfactant

  • Glycerol (tonicity modifier)

  • Water for Injection (WFI) (aqueous phase)

  • Nitrogen gas

Equipment
  • High-pressure homogenizer

  • High-shear mixer

  • Analytical balance

  • pH meter

  • Sterile filtration unit (0.22 µm filter)

  • Autoclave

Experimental Workflow for Nanoemulsion Preparation

G cluster_prep Preparation of Phases cluster_emulsify Emulsification cluster_homogenize Homogenization cluster_finalize Finalization prep_oil 1. Prepare Oil Phase: - Dissolve this compound and lecithin in a suitable vessel. - Heat to 60-70°C under nitrogen blanket. coarse_emulsion 3. Coarse Emulsification: - Add oil phase to aqueous phase under high-shear mixing (5,000-10,000 rpm) for 10-15 minutes to form a coarse emulsion. prep_oil->coarse_emulsion Oil Phase prep_aq 2. Prepare Aqueous Phase: - Dissolve poloxamer 188 and glycerol in WFI. - Heat to 60-70°C. prep_aq->coarse_emulsion Aqueous Phase homogenization 4. High-Pressure Homogenization: - Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles. coarse_emulsion->homogenization cooling 5. Cooling: - Cool the nanoemulsion to room temperature. homogenization->cooling ph_adj 6. pH Adjustment: - Adjust pH to 7.0-7.5 if necessary. cooling->ph_adj filtration 7. Sterile Filtration: - Filter the nanoemulsion through a 0.22 µm sterile filter. ph_adj->filtration storage 8. Storage: - Store in sterile, sealed vials at 2-8°C. filtration->storage

Caption: Workflow for the preparation of a this compound nanoemulsion.

Detailed Protocol
  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound and the phospholipid emulsifier. A common starting ratio is 10-20% w/v oil and 1-2% w/v emulsifier.

    • Combine the components in a sterile, jacketed glass vessel.

    • Blanket the mixture with nitrogen gas to prevent lipid oxidation.

    • Heat the mixture to 60-70°C with gentle stirring until the emulsifier is fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate sterile vessel, dissolve the co-surfactant (e.g., 0.5-1% w/v Poloxamer 188) and the tonicity modifier (e.g., 2.25% w/v glycerol) in Water for Injection.

    • Heat the aqueous phase to 60-70°C.

  • Coarse Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear mixer at 5,000-10,000 rpm.

    • Continue mixing for 10-15 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Transfer the coarse emulsion to a high-pressure homogenizer pre-heated to 60-70°C.

    • Homogenize the emulsion at a pressure of 10,000-20,000 psi for 5-10 discrete passes. The optimal number of passes should be determined experimentally to achieve the desired particle size and polydispersity index (PDI).

  • Cooling and pH Adjustment:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring.

    • Measure the pH of the final formulation and adjust to a physiological range (7.0-7.5) using sterile solutions of sodium hydroxide (B78521) or hydrochloric acid, if necessary.

  • Sterile Filtration and Storage:

    • Aseptically filter the nanoemulsion through a 0.22 µm sterile, low-protein-binding filter into sterile, depyrogenated glass vials.

    • Seal the vials and store them at 2-8°C, protected from light.

Characterization and Quality Control

Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the this compound nanoemulsion.

Table 2: Key Quality Attributes and Analytical Methods

ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, milky-white liquid, free of visible particulates or phase separation.
Particle Size & PDI Dynamic Light Scattering (DLS)Mean particle size: 50-200 nm; PDI < 0.2.
Zeta Potential Laser Doppler Electrophoresis-20 to -40 mV for negatively charged emulsions.
pH pH meter7.0 - 7.5
Osmolality Osmometer280 - 320 mOsm/kg
Assay of this compound HPLC with CAD or ELSD90 - 110% of the target concentration.
Sterility USP <71>Meets USP requirements.
Endotoxin USP <85>Meets USP requirements for parenteral products.
Stability Long-term and accelerated stability studiesNo significant changes in particle size, PDI, zeta potential, and drug content.

Experimental Workflow for Formulation Characterization

G cluster_sample Sample Preparation cluster_physicochem Physicochemical Characterization cluster_chem Chemical Analysis cluster_bio Biological Testing cluster_stability Stability Assessment sample Nanoemulsion Sample dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) sample->dls zeta Laser Doppler Electrophoresis - Zeta Potential sample->zeta ph pH Measurement sample->ph osmo Osmolality Measurement sample->osmo hplc HPLC-CAD/ELSD - Assay of this compound sample->hplc sterility Sterility Testing (USP <71>) sample->sterility endotoxin Endotoxin Testing (USP <85>) sample->endotoxin stability Long-term & Accelerated Stability - Monitor physicochemical and chemical properties over time. sample->stability

Caption: Workflow for the characterization and quality control of the nanoemulsion.

In Vivo Considerations

The unique structure of this compound, containing both long-chain and medium-chain fatty acids, is expected to influence its in vivo behavior.

Metabolic Pathway of this compound Components

G cluster_absorption Intestinal Absorption cluster_lcfa_pathway Long-Chain Fatty Acid (LCFA) Pathway cluster_mcfa_pathway Medium-Chain Fatty Acid (MCFA) Pathway tg This compound lipase Pancreatic Lipase tg->lipase hydrolysis Hydrolysis lipase->hydrolysis oleic Oleic Acid (LCFA) hydrolysis->oleic capric Capric Acid (MCFA) hydrolysis->capric mg 2-Oleyolglycerol (MG) hydrolysis->mg re_ester Re-esterification to Triglycerides oleic->re_ester portal Direct absorption into Portal Vein capric->portal mg->re_ester chylomicron Incorporation into Chylomicrons re_ester->chylomicron lymph Lymphatic System chylomicron->lymph blood Systemic Circulation lymph->blood liver Transport to Liver bound to Albumin portal->liver oxidation Rapid Beta-Oxidation for Energy liver->oxidation

Caption: Differential metabolic pathways of oleic and capric acid.

The capric acid component is likely to be rapidly absorbed directly into the portal circulation and transported to the liver for quick energy production. The oleic acid and 2-oleoylglycerol components will likely be re-esterified into triglycerides in the enterocytes and incorporated into chylomicrons, which are then absorbed via the lymphatic system. This dual absorption pathway may offer advantages for drug delivery, potentially enabling both rapid and sustained release and/or targeting different tissues.

Dosing and Administration

The appropriate dose of the this compound formulation will depend on the specific application and the animal model being used. For general toxicity and pharmacokinetic studies, a starting dose range of 1-5 g of lipid per kg of body weight can be considered for oral administration, and a lower dose for parenteral administration. The formulation can be administered via oral gavage, intravenous injection, or intraperitoneal injection.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for lipid-based nanoemulsions intended for in vivo studies. These values can serve as a starting point for the formulation development of this compound.

Table 3: Example Formulation Compositions

ComponentConcentration (% w/v)Function
This compound10.0Oil Phase
Egg Yolk Lecithin1.2Emulsifier
Poloxamer 1880.8Co-surfactant/Stabilizer
Glycerol2.25Tonicity Agent
Water for Injectionq.s. to 100Aqueous Phase

Table 4: Representative In Vivo Pharmacokinetic Parameters of a Structured Lipid Emulsion in Humans [3]

ParameterValue
Administration Route Intravenous
Dose 1.5 g/kg/day
Whole Body Fat Oxidation 2.4 ± 0.05 g/kg/day
Clearance Rapid clearance from plasma

Note: These are example values and will need to be optimized for the specific this compound formulation and intended in vivo application.

Conclusion

The formulation of this compound into a stable oil-in-water nanoemulsion provides a promising delivery system for in vivo research. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for developing a high-quality formulation. The unique metabolic fate of its constituent fatty acids warrants further investigation to explore its full potential in drug delivery and nutritional applications. Careful optimization and thorough characterization are essential to ensure the safety, efficacy, and reproducibility of in vivo studies.

References

Application Notes and Protocols for 1,2-Dioleoyl-3-caprin as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1,2-Dioleoyl-3-caprin as a pharmaceutical excipient is limited in publicly available literature. The following information is substantially based on the established properties of its constituent fatty acids (oleic acid and capric acid), and structurally similar mixed-chain and medium-chain triglycerides used in pharmaceutical formulations.

Introduction

This compound is a mixed triacylglycerol comprised of two long-chain unsaturated fatty acids, oleic acid (C18:1), and one medium-chain saturated fatty acid, capric acid (C10:0).[1] This unique structure suggests its potential as a versatile excipient in a variety of pharmaceutical formulations. Its combination of long- and medium-chain fatty acids may offer advantages in terms of solvency for a range of active pharmaceutical ingredients (APIs), and in modulating the physicochemical properties of lipid-based drug delivery systems. This document outlines the potential applications and provides detailed protocols for the use of this compound in pharmaceutical research and development.

Physicochemical Properties and Advantages

Key Advantages:

  • Enhanced Solubilization: The combination of different fatty acid chains may provide a broader solvency range for various APIs, from lipophilic to poorly soluble compounds.

  • Improved Bioavailability: As a lipidic excipient, it has the potential to enhance the oral bioavailability of poorly water-soluble drugs by promoting lymphatic absorption and reducing first-pass metabolism.

  • Formulation Versatility: Its anticipated liquid or semi-solid state at room temperature would make it suitable for a variety of dosage forms, including oral, topical, and parenteral formulations.

  • Biocompatibility: Composed of naturally occurring fatty acids, this compound is expected to be biocompatible and biodegradable.

Table 1: Predicted Physicochemical Properties of this compound and Related Lipids

PropertyPredicted Value/Characteristic for this compoundSignificance in Pharmaceutical Formulations
Appearance Colorless to yellowish oily liquidAesthetically suitable for various dosage forms.
Composition Triglyceride of two oleic acids and one capric acidInfluences solvent capacity and compatibility with other excipients.
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); insoluble in waterExcellent solvent for lipophilic drugs.[2]
Viscosity Relatively low to moderateEase of handling and processing during manufacturing.
Metabolism Expected to be hydrolyzed by lipases into its constituent fatty acids and glycerolProvides a potential source of fatty acids for absorption.

Applications in Pharmaceutical Formulations

Based on the properties of similar mixed-glycerides, this compound is a promising excipient for various drug delivery systems.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This compound can serve as the oily phase in SEDDS, solubilizing the lipophilic drug and facilitating its dispersion.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

In NLCs, this compound can be used as a liquid lipid mixed with a solid lipid. This creates imperfections in the crystal lattice of the solid lipid, providing more space for drug loading and preventing drug expulsion during storage. For SLNs, while it is a liquid lipid, it could be a component in mixed lipid systems.

Topical and Transdermal Formulations

The lipid nature of this compound suggests its use as an emollient and a vehicle in topical formulations.[3] It may also act as a penetration enhancer, facilitating the transport of APIs across the skin barrier.

Experimental Protocols

The following are detailed protocols for the application of this compound in common pharmaceutical formulations.

Protocol for Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation using this compound as the lipid phase for a poorly water-soluble drug.

Materials:

  • This compound (Oil phase)

  • Poorly water-soluble API

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)

  • Distilled water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Study: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh this compound, the selected surfactant, and co-surfactant in a glass vial.

    • Mix the components thoroughly using a vortex mixer until a homogenous mixture is obtained.

    • Add the accurately weighed API to the mixture and stir using a magnetic stirrer at a moderate speed until the API is completely dissolved.

  • Characterization of the SEDDS:

    • Visual Assessment: Observe the clarity and homogeneity of the formulation.

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring. Observe the time it takes for the emulsion to form and its appearance (clarity, particle size).

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • Drug Content: Determine the amount of API in the SEDDS formulation using a suitable analytical method (e.g., HPLC).

Table 2: Example of a SEDDS Formulation Composition

ComponentFunctionConcentration Range (% w/w)
APIActive Pharmaceutical Ingredient1 - 10
This compoundOil Phase20 - 40
Tween 80Surfactant30 - 50
Transcutol PCo-surfactant10 - 30
Protocol for Preparation of Nanostructured Lipid Carriers (NLCs)

Objective: To prepare NLCs using this compound as the liquid lipid for controlled drug delivery.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • This compound (Liquid Lipid)

  • API

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Distilled water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or sonicator

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add the this compound to the melted solid lipid and mix until a homogenous lipid phase is formed.

    • Disperse or dissolve the accurately weighed API in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nanothermization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or ultrasonication to produce the NLC dispersion.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature to form the NLCs.

  • Characterization of NLCs:

    • Particle Size and Zeta Potential: Determine the mean particle size, PDI, and zeta potential using a DLS instrument.

    • Entrapment Efficiency (EE%): Separate the free drug from the NLCs by ultracentrifugation and quantify the amount of drug in the supernatant. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL%): Calculate the drug loading using the formula: DL% = [(Weight of Drug in NLCs) / (Weight of Drug in NLCs + Weight of Lipid)] x 100

Visualizations

Experimental Workflow for NLC Preparation

NLC_Preparation_Workflow A Melt Solid Lipid (e.g., Compritol® 888 ATO) B Add this compound (Liquid Lipid) A->B Mix C Dissolve API in Molten Lipid Mixture B->C Homogenize E High-Shear Homogenization (Pre-emulsion) C->E Combine D Prepare Hot Aqueous Surfactant Solution D->E Combine F High-Pressure Homogenization/ Ultrasonication E->F G Cooling and Solidification F->G H NLC Dispersion G->H

Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs).

Logical Relationship in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS_Mechanism SEDDS SEDDS Formulation (API in this compound, Surfactant, Co-surfactant) Aqueous Aqueous Environment (e.g., GI Tract) SEDDS->Aqueous Dispersion & Agitation Emulsion Fine Oil-in-Water Nanoemulsion SEDDS->Emulsion Self-Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption Increased Surface Area & Solubilization

Caption: Mechanism of drug delivery enhancement by SEDDS.

References

Troubleshooting & Optimization

"improving the stability of 1,2-Dioleoyl-3-caprin in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioleoyl-3-caprin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to the stability and handling of this compound solutions.

Category 1: Solution Preparation and Stability

Question 1: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer: this compound is a triglyceride and is inherently insoluble in aqueous solutions.[1] To create a stable dispersion, consider the following:

  • Use of a Carrier/Emulsifier: For many biological experiments, dissolving the lipid in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and then dispersing it in a buffer containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve stability.

  • Detergents or Surfactants: Incorporating a biocompatible detergent or surfactant can aid in the formation of micelles or emulsions, keeping the lipid dispersed.[2]

  • Sonication and Warming: If a precipitate has formed, gentle warming and sonication can often help to redissolve it into a uniform suspension.[1] However, ensure the temperature is not high enough to cause degradation.

Question 2: What is the primary cause of this compound degradation in solution, and how can I prevent it?

Answer: The primary degradation pathway for triglycerides like this compound is hydrolysis, where the ester bonds are cleaved to yield glycerol (B35011) and free fatty acids (oleic and capric acid).[3][4] This can be catalyzed by acidic or basic conditions.[5][6][7] The two oleoyl (B10858665) chains, being unsaturated, are also susceptible to oxidation.

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to a neutral pH (around 7.0-7.4) to minimize acid or base-catalyzed hydrolysis.

  • Solvent Purity: Use high-purity, peroxide-free solvents to prevent oxidative damage to the oleoyl chains.[8]

  • Inert Atmosphere: For long-term storage of stock solutions in organic solvents, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[9]

  • Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or α-tocopherol, to your stock solution to inhibit oxidation.[9]

Category 2: Storage and Handling

Question 3: What are the optimal storage conditions for a stock solution of this compound?

Answer: Proper storage is crucial for maintaining the integrity of your lipid.

  • Temperature: For long-term stability, stock solutions should be stored at -20°C or -80°C.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the lipid, aliquot the stock solution into single-use vials.[9]

  • Container: Store in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and to ensure a tight seal.

Question 4: I am observing inconsistent results between experiments. Could this be related to the stability of my this compound solution?

Answer: Yes, inconsistency is a common sign of compound degradation.

Troubleshooting Workflow:

G cluster_0 Lipid Film Preparation cluster_1 BSA Solution Preparation cluster_2 Complexation and Final Preparation a Dissolve Lipid in Ethanol b Aliquot into Vial a->b c Evaporate Solvent under N2 b->c f Add BSA Solution to Lipid Film c->f d Dissolve BSA in PBS e Warm to 37°C d->e e->f g Vortex Vigorously f->g h Incubate at 37°C g->h i Sterile Filter h->i j Dilute in Cell Media i->j Ready for Use

References

Technical Support Center: Synthesis of Pure 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 1,2-Dioleoyl-3-caprin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound?

The main challenges in synthesizing this compound, a non-symmetrical triglyceride, are achieving high regioselectivity and purity. Key difficulties include:

  • Controlling Acylation Position: Ensuring that the two oleoyl (B10858665) groups are specifically attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, and the caprin group is at the sn-3 position.

  • Formation of Isomeric Byproducts: The synthesis can lead to a mixture of isomers, such as 1,3-Dioleoyl-2-caprin and 2,3-Dioleoyl-1-caprin, which are often difficult to separate from the desired product.

  • Purification of the Final Product: Separating the target triglyceride from starting materials, mono- and diacylglycerol intermediates, and isomeric impurities requires advanced purification techniques.[1]

Q2: What are the common synthetic strategies for producing asymmetric triglycerides like this compound?

There are two main approaches: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This often involves a multi-step process using protecting groups to selectively acylate the glycerol backbone. A common route is to synthesize the 1,2-dioleoyl-glycerol intermediate first, followed by acylation with capric acid at the sn-3 position.

  • Enzymatic Synthesis: This method utilizes lipases, which can exhibit high regioselectivity, to catalyze the esterification of the glycerol backbone.[][3] This can be a more direct route to the desired isomer with fewer byproducts.

Q3: What are the most effective methods for purifying this compound?

Due to the presence of closely related isomers, a multi-step purification strategy is often necessary. Effective techniques include:

  • Silica (B1680970) Gel Chromatography: Useful for removing non-triglyceride impurities and for some separation of isomeric triglycerides.

  • Silver Resin or Silver Nitrate-Impregnated Silica Gel Chromatography: This technique is particularly effective for separating triglycerides based on their degree of unsaturation and isomeric form.[1]

  • High-Performance Liquid Chromatography (HPLC): Especially silver ion HPLC, can be used for both purification and for accurate analysis of the isomeric purity of the final product.[1]

  • Crystallization: Can be used to enrich the desired isomer from a mixture.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Isomer
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. Consider increasing the reaction time or temperature, or adding a catalyst.
Poor regioselectivity If using chemical synthesis, ensure that the protecting groups are stable throughout the reaction and are only removed at the final step. For enzymatic synthesis, select a lipase (B570770) known for its high selectivity for the sn-1 and sn-2 positions.
Side reactions Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the acyl chlorides or esters. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the unsaturated oleoyl groups.
Problem 2: Presence of Isomeric Impurities in the Final Product
Possible Cause Suggested Solution
Acyl migration During synthesis or purification, acyl groups can migrate between the hydroxyl positions of the glycerol backbone. Avoid harsh acidic or basic conditions and high temperatures.
Insufficiently selective synthesis method If chemical synthesis is not providing the desired selectivity, consider switching to an enzymatic approach using a highly regiospecific lipase.[][3]
Inadequate purification A single purification step may not be sufficient. Combine techniques, for example, silica gel chromatography followed by silver resin chromatography or preparative HPLC.[1]
Problem 3: Difficulty in Removing Diacylglycerol Intermediates
Possible Cause Suggested Solution
Stoichiometry of reagents Ensure a slight excess of the final acylating agent (capric acid or its derivative) is used to drive the reaction to completion and consume all the 1,2-dioleoyl-glycerol intermediate.
Ineffective purification Diacylglycerols can be effectively separated from triglycerides using silica gel column chromatography. Adjust the solvent system polarity to achieve better separation.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected for the synthesis of asymmetric triglycerides, based on literature values for similar compounds.

Synthesis Method Intermediate Intermediate Purity Final Product Final Yield Final Purity Reference
Chemoenzymatic1,3-diolein98.6%1,3-dioleoyl-2-palmitoylglycerol (B22191)90.5%98.7%[4]
Chemical1,2-diacylglycerol fraction80-86%SSU-type triglycerides->98%[1]

Experimental Protocols

Key Experiment: Chemoenzymatic Synthesis of an Asymmetric Triglyceride (Adapted for this compound)

This protocol is a generalized adaptation based on the synthesis of similar structured triglycerides.[4]

Step 1: Synthesis of 1,2-Dioleoyl-glycerol

  • Protect the sn-3 hydroxyl group of glycerol using a suitable protecting group (e.g., trityl or silyl (B83357) ether).

  • Acylate the protected glycerol at the sn-1 and sn-2 positions using an excess of oleoyl chloride or oleic anhydride (B1165640) in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst like DMAP.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the protected 1,2-dioleoyl-glycerol by silica gel chromatography.

  • Selectively deprotect the sn-3 hydroxyl group to yield 1,2-dioleoyl-glycerol. Purify by chromatography.

Step 2: Enzymatic Acylation of 1,2-Dioleoyl-glycerol with Capric Acid

  • Dissolve the purified 1,2-dioleoyl-glycerol and capric acid in a suitable solvent-free system or an organic solvent.

  • Add a regiospecific lipase that favors the sn-3 position (or a non-specific lipase if the other positions are blocked).

  • Incubate the reaction at a controlled temperature (e.g., 35-60°C) with agitation.

  • Monitor the formation of this compound by HPLC.

  • Once the reaction reaches equilibrium or completion, deactivate the enzyme by filtration.

  • Purify the final product using silica gel chromatography, followed by a more specialized technique like silver resin chromatography if necessary to remove any isomeric impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol Glycerol ProtectedGlycerol sn-3 Protected Glycerol Glycerol->ProtectedGlycerol Protection ProtectedDioleoyl Protected 1,2-Dioleoyl-glycerol ProtectedGlycerol->ProtectedDioleoyl Acylation (Oleic Acid) Dioleoylglycerol 1,2-Dioleoyl-glycerol ProtectedDioleoyl->Dioleoylglycerol Deprotection FinalProduct Crude This compound Dioleoylglycerol->FinalProduct Acylation CapricAcid Capric Acid CapricAcid->FinalProduct Acylation SilicaChrom Silica Gel Chromatography FinalProduct->SilicaChrom SilverChrom Silver Resin Chromatography SilicaChrom->SilverChrom PureProduct Pure This compound SilverChrom->PureProduct

Caption: Generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Synthesis CheckPurity Analyze Product (TLC, HPLC) Start->CheckPurity LowPurity Is Purity Low? CheckPurity->LowPurity Isomers Isomeric Impurities Present? LowPurity->Isomers Yes Success Pure Product Obtained LowPurity->Success No TroubleshootSynthesis Optimize Synthesis: - Check Reagents - Adjust Conditions - Change Catalyst Isomers->TroubleshootSynthesis No (Other Impurities) TroubleshootPurification Optimize Purification: - Adjust Solvent System - Use Silver Resin Chrom. Isomers->TroubleshootPurification Yes TroubleshootSynthesis->Start TroubleshootPurification->CheckPurity

Caption: Logical troubleshooting flow for challenges in this compound synthesis.

References

Technical Support Center: Preventing Oxidation of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of 1,2-Dioleoyl-3-caprin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize oxidation and ensure the stability of this mixed-acid triglyceride.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

A1: this compound is a mixed triglyceride containing two unsaturated oleic acid chains and one saturated capric acid chain. The presence of double bonds in the oleic acid moieties makes this molecule particularly vulnerable to lipid peroxidation, a radical chain reaction initiated by factors like light, heat, and the presence of metal ions. This process can lead to the formation of hydroperoxides and secondary oxidation products, compromising the quality and stability of the compound.[1][2]

Q2: What are the primary factors that accelerate the oxidation of this compound during storage?

A2: Several factors can accelerate the oxidation process:

  • Oxygen: The presence of molecular oxygen is a critical component in the propagation of lipid peroxidation.[3]

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including oxidation. There is an exponential relationship between oxidation rates and temperature.[1]

  • Light: Exposure to light, especially UV radiation, can initiate the formation of free radicals, triggering oxidation.[1]

  • Presence of Metal Ions: Transition metals like iron and copper can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation chain reaction.[4]

  • pH: The pH of the formulation can influence the effectiveness of antioxidants and the overall stability of the lipid.[5]

Q3: What are the recommended general storage conditions for unsaturated lipids like this compound?

A3: To minimize oxidation, unsaturated lipids should be stored under controlled conditions. It is generally recommended that lipid extracts be stored in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen.[6] For lipids supplied as a solution in an organic solvent, storage at -20°C ± 4°C under an inert gas like argon or nitrogen is advised.[7]

Q4: Can I store this compound as a dry powder?

A4: Lipids containing one or more double bonds, such as this compound, are generally not stable as powders. They can be hygroscopic, absorbing moisture from the air, which can lead to hydrolysis and oxidation. It is recommended to dissolve the lipid in a suitable organic solvent for storage.[7]

Q5: What type of container should I use for storing solutions of this compound?

A5: When dissolved in an organic solvent, this compound should be stored in a glass container with a Teflon-lined closure. Plastic containers should be avoided as they can leach impurities into the organic solvent.[7]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action & Prevention
Change in color (e.g., yellowing) or odor (rancidity). This often indicates the formation of secondary oxidation products.1. Verify Storage Conditions: Ensure the product is stored at or below -20°C, protected from light, and under an inert atmosphere.[6]2. Test for Oxidation: Use analytical methods like Peroxide Value (PV) or p-Anisidine (B42471) Value (p-AV) to quantify the extent of oxidation.3. Discard if Necessary: If significant oxidation has occurred, the product's integrity may be compromised, and it may be unsuitable for sensitive experiments.
Inconsistent experimental results. Variability in the quality of the lipid due to batch-to-batch differences in oxidation.1. Implement Quality Control: Routinely test incoming material for oxidation levels.2. Use Antioxidants: Consider adding an appropriate antioxidant to the storage solution to inhibit further degradation.[3]3. Aliquot Samples: Upon receipt, aliquot the lipid solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air.
Precipitate forms in the storage solution at low temperatures. The lipid may be coming out of solution at the storage temperature.1. Gently Warm to Re-dissolve: Before use, allow the vial to warm to room temperature and gently agitate to ensure the lipid is fully dissolved.2. Check Solvent Suitability: Confirm that the chosen organic solvent is appropriate for the concentration of the lipid at the storage temperature.
Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C or belowReduces the rate of chemical degradation.[6]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key reactant in lipid peroxidation.[7]
Light Store in the dark (e.g., amber vials)Prevents photo-oxidation.[1]
Container Glass with Teflon-lined capAvoids leaching of impurities from plastic.[7]
Form Dissolved in a suitable organic solventEnhances stability compared to storage as a powder.[7]
Selecting and Using Antioxidants

Adding antioxidants is a highly effective method to prevent oxidative degradation.[3]

Antioxidant Type Examples Mechanism of Action Typical Concentration
Chain-Breaking Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), α-tocopherol (Vitamin E), Propyl gallateDonate a hydrogen atom to free radicals, forming stable antioxidant radicals.[3][8]0.01–0.1% (100–1000 ppm)[3]
Reducing Agents / Oxygen Scavengers Ascorbic acid, Ascorbyl palmitateAre more readily oxidized than the lipid they are protecting.[3] Can regenerate primary antioxidants like α-tocopherol.[5]Varies by application.
Chelating Agents Citric acid, EDTABind metal ions that can catalyze oxidation.Varies by application.

Note: At high concentrations, some phenolic antioxidants may exhibit pro-oxidant behavior. It is crucial to optimize the antioxidant concentration for your specific application.[3]

Experimental Protocols

Measurement of Peroxide Value (PV)

Principle: This method measures the concentration of peroxides and hydroperoxides (primary oxidation products). The sample is reacted with an excess of iodide ions, which are oxidized to iodine. The amount of iodine formed is then determined by titration with a standard sodium thiosulfate (B1220275) solution.

Methodology:

  • Accurately weigh a sample of the oil into a flask.

  • Add a solution of acetic acid and chloroform (B151607) (or another suitable solvent).

  • Add a saturated solution of potassium iodide.

  • Swirl the flask and store it in the dark for a precise amount of time (e.g., 5 minutes).

  • Add distilled water and a starch indicator.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the blue color disappears.

  • A blank titration is performed under the same conditions.

  • The Peroxide Value is calculated and expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

Measurement of p-Anisidine Value (p-AV)

Principle: This method determines the amount of secondary oxidation products, primarily aldehydes. The sample is reacted with p-anisidine in a solvent, and the absorbance of the resulting solution is measured spectrophotometrically at 350 nm.

Methodology:

  • Accurately weigh a sample of the oil and dissolve it in a solvent like isooctane.

  • Measure the absorbance of this solution at 350 nm against a solvent blank.

  • Take an aliquot of the sample solution and add a solution of p-anisidine in glacial acetic acid.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the reacted solution at 350 nm against a blank containing the solvent and the p-anisidine reagent.

  • The p-Anisidine Value is calculated based on the difference in absorbance measurements.

Visual Guides

Fig. 1: Lipid Autoxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_intervention Intervention RH Unsaturated Lipid (RH) (e.g., Oleoyl chain) R_radical Lipid Radical (R●) RH->R_radical ROO_radical Peroxyl Radical (ROO●) R_radical->ROO_radical + O2 (fast) Termination Non-radical Products (Termination) R_radical->Termination ROOH Lipid Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_radical->ROOH + RH (forms new R●) ROO_radical->Termination Secondary Secondary Oxidation Products (Aldehydes, Ketones) ROOH->Secondary Decomposition Initiator Initiator (Light, Heat, Metal) Initiator->R_radical H abstraction O2 Oxygen (O2) O2->ROO_radical Antioxidant Antioxidant (AH) Antioxidant->ROO_radical H donation

Caption: A diagram illustrating the three stages of lipid autoxidation.

Fig. 2: Troubleshooting Workflow for Suspected Oxidation Start Suspected Oxidation (e.g., failed experiment, visual change) Check_Storage Review Storage & Handling Records (Temp, Light, Inert Gas) Start->Check_Storage Is_Proper Were conditions optimal? Check_Storage->Is_Proper Quantify Quantify Oxidation (e.g., Peroxide Value, p-Anisidine Value) Is_Proper->Quantify Yes Implement_Changes Implement Corrective Actions: - Improve storage protocol - Add antioxidant - Aliquot new samples Is_Proper->Implement_Changes No Is_High Is oxidation level high? Quantify->Is_High Discard Discard current stock. Source new material. Is_High->Discard Yes Use_Caution Use with caution for non-critical work. Implement preventative measures. Is_High->Use_Caution No End Problem Resolved Discard->End Use_Caution->End Implement_Changes->Discard

Caption: A logical workflow for troubleshooting suspected lipid oxidation.

References

Technical Support Center: Optimization of Lipid Concentrations in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid signaling molecules in bioassays. The following information focuses on 1,2-dioleoyl-sn-glycerol (B52968) (DAG), a common diacylglycerol used to activate Protein Kinase C (PKC), as a representative lipid for optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for 1,2-dioleoyl-sn-glycerol?

A1: 1,2-dioleoyl-sn-glycerol should be stored at -20°C in its pure form. For experimental use, it is recommended to prepare a stock solution in a high-quality organic solvent such as DMSO, ethanol, or DMF. These stock solutions should also be stored at -20°C and are best used within a few weeks to ensure stability. It is important to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]

Q2: What is a typical working concentration for 1,2-dioleoyl-sn-glycerol in cell culture experiments?

A2: The effective concentration of 1,2-dioleoyl-sn-glycerol can vary significantly depending on the cell type and the specific biological endpoint being measured. A common starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.[1]

Q3: How should I prepare the final working solution of 1,2-dioleoyl-sn-glycerol for my experiments?

A3: To prepare the working solution, the stock solution of 1,2-dioleoyl-sn-glycerol in an organic solvent should be diluted directly into the pre-warmed cell culture medium or experimental buffer. It is crucial to mix the solution thoroughly immediately after adding the lipid to ensure a homogenous suspension. Due to its lipophilic nature, it will not truly dissolve in aqueous solutions but will form a fine suspension or micelles.[1]

Q4: What are the appropriate negative controls for an experiment using 1,2-dioleoyl-sn-glycerol?

A4: A vehicle control is essential. This involves adding the same volume of the solvent (e.g., DMSO) used to dissolve the 1,2-dioleoyl-sn-glycerol to the cell culture medium. This accounts for any effects the solvent itself may have on the cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response

If you are observing variable or no response in your cells after treatment with 1,2-dioleoyl-sn-glycerol, consider the following factors:

  • Reagent Integrity: Ensure that the 1,2-dioleoyl-sn-glycerol is stored correctly, as lipids are susceptible to degradation.[1]

  • Cell Health: Stressed or overly confluent cells may respond differently to stimuli. Ensure your cells are healthy and in the appropriate growth phase.

  • Serum Concentration: Components in serum can sometimes interfere with the action of lipids. Consider reducing the serum concentration or using a serum-free medium during the experiment, if appropriate for your cell type.[1]

  • Concentration Optimization: The dose-response to DAG can be narrow. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.[1]

Issue 2: Poor Solubility or Precipitation in Media

Due to its lipophilic nature, 1,2-dioleoyl-sn-glycerol can be challenging to work with in aqueous solutions.

  • Preparation of Working Solution: Add the stock solution directly to pre-warmed media with vigorous mixing to aid dispersion.[1] Do not store the media containing the lipid for extended periods.

  • Use of Carriers: For long-term experiments, consider using a carrier molecule to improve stability and delivery.

Issue 3: Effect Diminishes Over Time in Long-Term Experiments

In long-term cell culture experiments, the effect of 1,2-dioleoyl-sn-glycerol may decrease over time due to:

  • Degradation: The active 1,2-isomer can isomerize to the less active 1,3-isomer or be hydrolyzed in the culture medium at 37°C.[2]

  • Cellular Metabolism: Cells may metabolize the DAG over time.[2]

  • Solution: To counteract this, it is recommended to increase the frequency of media changes to replenish the active 1,2-dioleoyl-sn-glycerol.[2]

Quantitative Data Summary

The optimal concentration of 1,2-dioleoyl-sn-glycerol is highly dependent on the experimental system. The following table provides a general guideline for concentration ranges found in published studies.

ParameterRecommendationSource
Storage Temperature -20°C (pure or in organic solvent)[1][2]
Typical Solvents DMSO, Ethanol, DMF[1]
Starting Dose-Response Range 1 µM - 100 µM[1]
Final DMSO Concentration Should not exceed 0.5% to avoid solvent-induced cytotoxicity[3]

Experimental Protocols

Protocol 1: General Cell Treatment with 1,2-Dioleoyl-sn-Glycerol
  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Stock Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM 1,2-dioleoyl-sn-glycerol stock solution.[1]

  • Working Solution Preparation: Warm the cell culture medium to 37°C. Prepare the final working concentrations of 1,2-dioleoyl-sn-glycerol by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly.[1]

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the medium.[1]

  • Cell Treatment: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared medium containing the desired concentration of 1,2-dioleoyl-sn-glycerol or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., minutes for rapid signaling events, or hours to days for gene expression or proliferation assays).

  • Assay: Proceed with the specific downstream assay to measure the desired endpoint (e.g., PKC activation, cell proliferation, apoptosis).

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,2-dioleoyl-sn-glycerol) and a vehicle control for 24, 48, or 72 hours.[3]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) working_prep Prepare Working Solutions (Dilute stock in 37°C medium) stock_prep->working_prep add_treatment Add Treatment to Cells (including vehicle control) working_prep->add_treatment incubation Incubate for Desired Time add_treatment->incubation downstream_assay Perform Downstream Assay (e.g., MTT, Western Blot, etc.) incubation->downstream_assay data_analysis Data Analysis downstream_assay->data_analysis

Caption: General experimental workflow for cell-based assays with lipid compounds.

troubleshooting_workflow cluster_checks Troubleshooting Steps start Inconsistent or No Cellular Response reagent Check Reagent Integrity (Storage, Age) start->reagent cells Verify Cell Health (Confluency, Viability) reagent->cells concentration Optimize Concentration (Perform Dose-Response) cells->concentration serum Assess Serum Effects (Reduce or Remove Serum) concentration->serum solution Consistent Cellular Response serum->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

pkc_pathway ext_stimulus External Stimulus (e.g., Growth Factor) plc Phospholipase C (PLC) ext_stimulus->plc pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Dioleoyl-sn-glycerol (DAG) (Exogenously Added) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses (Proliferation, Differentiation, etc.) pkc->downstream phosphorylates targets

Caption: Simplified signaling pathway showing the role of 1,2-dioleoyl-sn-glycerol in PKC activation.

References

"how to avoid aggregation of 1,2-Dioleoyl-3-caprin in formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-caprin. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its aggregation in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a mixed triglyceride containing two oleic acid chains and one capric acid chain. As a lipid, it is highly hydrophobic, meaning it repels water. In aqueous solutions, these molecules tend to cluster together to minimize their contact with water, a process driven by the hydrophobic effect. This self-association leads to the formation of aggregates, which can range in size from small micelles to larger, visible precipitates.

Q2: What are the common consequences of this compound aggregation in a formulation?

A2: Aggregation of this compound can lead to a host of formulation problems, including:

  • Physical instability: This can manifest as creaming, sedimentation, or phase separation.[1]

  • Increased particle size and polydispersity: This can negatively impact the bioavailability and therapeutic efficacy of a drug product.

  • Reduced shelf-life: Aggregation can lead to irreversible changes in the formulation over time.

  • Inconsistent dosing: If the lipid has aggregated, it can be difficult to ensure a uniform dose is administered.

  • Potential for adverse effects: In parenteral formulations, large aggregates can cause embolisms.

Q3: What are the primary strategies to prevent the aggregation of this compound?

A3: The most effective way to prevent aggregation is by using stabilizing excipients. These can be broadly categorized as:

  • Surfactants/Emulsifiers: These molecules have both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. They position themselves at the oil-water interface, reducing interfacial tension and creating a barrier that prevents lipid droplets from coalescing.[2]

  • Steric Stabilizers: These are typically polymers that adsorb to the surface of the lipid particles. They form a protective layer that physically hinders the close approach of other particles.[3][4]

  • Cryoprotectants/Lyoprotectants: These are often sugars that protect the lipid particles during freezing or freeze-drying by forming a glassy matrix, which prevents fusion and aggregation.[5]

Troubleshooting Guide

Issue: My this compound formulation is showing visible signs of aggregation (e.g., cloudiness, precipitation).

  • Possible Cause: Insufficient stabilization.

    • Solution: Increase the concentration of your primary surfactant or steric stabilizer. If you are not using one, you will need to add one to your formulation. Commonly used and effective stabilizers include Poloxamer 188 and Polysorbate 20.[6][7]

  • Possible Cause: Sub-optimal pH or ionic strength of the aqueous phase.

    • Solution: While triglycerides are generally less sensitive to pH and ionic strength than phospholipids, these factors can still influence the overall stability of the formulation, especially if other charged molecules are present. It is recommended to buffer the formulation to a physiologically appropriate pH (around 7.4) for many applications.[8]

Issue: Dynamic Light Scattering (DLS) analysis shows a large particle size and/or a high polydispersity index (PDI).

  • Possible Cause: Early-stage aggregation or flocculation.

    • Solution: Review your stabilizer concentration. For instance, at low concentrations, some polymers like Poloxamer 188 can paradoxically cause bridging flocculation, leading to an increase in particle size.[2] Increasing the concentration can provide the necessary steric repulsion to stabilize the particles.

  • Possible Cause: The formulation is unstable at the storage temperature.

    • Solution: If you are storing the formulation at refrigerated or room temperature, consider if this is appropriate. For long-term stability, freezing at -80°C or lyophilization (freeze-drying) may be necessary. If you are freezing the formulation, the inclusion of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) is highly recommended to prevent aggregation during freeze-thaw cycles.[5][9][10]

Issue: My formulation appears stable initially, but aggregates over time.

  • Possible Cause: Ostwald ripening or coalescence.

    • Solution: This indicates a long-term instability. A combination of stabilizers may provide better long-term stability. For example, using a primary emulsifier like a polysorbate in conjunction with a steric stabilizer like a PEGylated lipid can be more effective.

Data Presentation

The following tables summarize quantitative data on the effect of common excipients on the stability of lipid nanoparticle formulations. While this data may not be specific to this compound, it provides a strong starting point for formulation development.

Table 1: Effect of Poloxamer 188 Concentration on the Stability of Solid Lipid Nanoparticles (SLNs)

Poloxamer 188 Concentration (% w/v)Critical Coagulation Concentration (CCC) of NaCl (mM)Effect on Stability
0.0416Baseline stability
0.1328Destabilizing (bridging effect)
0.5519Stabilizing
2.0607Significant stabilization
4.0602Strong stabilization

Data adapted from a study on the aggregation kinetics of SLNs. A higher CCC indicates greater stability against salt-induced aggregation.[2]

Table 2: Recommended Concentration Ranges for Polysorbate 20 in Various Formulations

Formulation TypeRecommended Concentration (% w/v)Primary Function
Creams and Lotions2.0 - 10.0Emulsifier
Serums1.0 - 2.0Solubilizer
Cleansers0.5 - 2.0Surfactant/Detergent
Shampoos and Conditioners1.0 - 3.0Solubilizer
Sprays and Tonics0.5 - 1.0Solubilizer

This table provides general guidance on the typical concentration ranges for Polysorbate 20.[11]

Table 3: Effect of Sucrose as a Cryoprotectant on Lipid Nanoparticle (LNP) Stability After a Freeze-Thaw Cycle at -80°C

Sucrose Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)mRNA Retention Rate (%)
0383.2 ± 41.90.593 ± 0.06550.83 ± 11.24
10118.4 ± 5.90.098 ± 0.01183.66 ± 3.22
Control (4°C, no freeze)110.7 ± 1.50.065 ± 0.03887.25 ± 4.30

Data from a study on mRNA-LNP stability, demonstrating the significant protective effect of 10% sucrose during freezing.[9]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of the this compound formulation to assess for aggregation.

  • Materials:

    • DLS instrument (e.g., Malvern Zetasizer)

    • Low-volume disposable cuvettes

    • Filtered (0.22 µm) deionized water or formulation buffer

    • Micropipettes and tips

  • Methodology:

    • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Sample Preparation:

      • Ensure your formulation is at the desired concentration for measurement. If necessary, dilute the sample with filtered buffer to avoid multiple scattering effects. A good starting point is a 10-fold dilution.[12]

      • Gently mix the sample to ensure homogeneity. Avoid vigorous vortexing which can induce aggregation.

      • Pipette the appropriate volume of the sample (typically 20-40 µL) into a clean, dust-free cuvette.[13][14] Ensure there are no air bubbles.

    • Measurement:

      • Place the cuvette in the instrument's sample holder.

      • Set the measurement parameters in the software, including the dispersant (water or your buffer), temperature, and measurement angle. For routine analysis, a 90° or 173° (backscatter) angle is common.[8][13]

      • Equilibrate the sample to the desired temperature for at least 5 minutes.

      • Perform at least three replicate measurements to ensure reproducibility.

    • Data Analysis:

      • The software will generate a size distribution report, typically by intensity, volume, and number. The Z-average diameter and the PDI are the key parameters to assess.

      • A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle formulations.[15] Higher values suggest aggregation or a broad size distribution.

2. Nanoparticle Tracking Analysis (NTA) for Particle Size and Concentration

  • Objective: To determine the size distribution and concentration of particles in the formulation. NTA is particularly useful for visualizing and quantifying polydisperse samples.

  • Materials:

    • NTA instrument (e.g., Malvern NanoSight)

    • Syringes and tubing

    • Filtered (0.22 µm) deionized water or formulation buffer

  • Methodology:

    • Instrument Setup: Power on the NTA instrument and launch the software.

    • Sample Preparation:

      • Dilute the sample with filtered buffer to a concentration that results in 20-100 particles per frame. This is a critical step to ensure accurate tracking.

      • Load the diluted sample into a syringe, ensuring no air bubbles are present.

    • Measurement:

      • Prime the sample chamber with the diluted formulation.

      • Adjust the camera focus and detection threshold to clearly visualize the scattered light from the individual particles.

      • Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). It is recommended to capture at least three videos for each sample.

    • Data Analysis:

      • The software analyzes the video, tracking the movement of each particle to calculate its hydrodynamic diameter using the Stokes-Einstein equation.

      • The output provides a high-resolution particle size distribution and an estimate of the particle concentration.

3. Transmission Electron Microscopy (TEM) for Morphological Characterization

  • Objective: To visualize the morphology and size of the this compound particles.

  • Materials:

    • Transmission Electron Microscope

    • TEM grids (e.g., formvar-coated copper grids)

    • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

    • Filter paper

    • Micropipettes and tips

  • Methodology:

    • Grid Preparation: Place a drop of the diluted formulation onto a TEM grid. Allow the particles to adsorb for 1-2 minutes.

    • Washing (Optional): Wick away the excess liquid with filter paper and wash the grid by placing it on a drop of deionized water for a few seconds. This can help to remove non-adsorbed components.

    • Negative Staining: Place the grid on a drop of the negative staining solution for 30-60 seconds. The heavy metal salt will surround the particles, providing contrast.

    • Blotting and Drying: Carefully blot the grid with filter paper to remove excess stain and allow it to air dry completely.

    • Imaging:

      • Load the grid into the TEM.

      • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

      • Acquire images at different magnifications to observe the overall particle distribution and the morphology of individual particles.

Mandatory Visualization

cluster_0 Initial Formulation cluster_1 Aggregation Process Lipid This compound Aggregation Aggregation (Hydrophobic Effect) Lipid->Aggregation Dispersion AqueousPhase Aqueous Phase AqueousPhase->Aggregation Aggregates Large, Unstable Aggregates Aggregation->Aggregates Leads to

Caption: Aggregation of this compound in an aqueous phase.

cluster_stabilizers Stabilization Strategies Formulation This compound in Aqueous Phase Surfactant Addition of Surfactant (e.g., Polysorbate 20) Formulation->Surfactant Strategy 1 Steric Addition of Steric Stabilizer (e.g., Poloxamer 188) Formulation->Steric Strategy 2 StableFormulation Stable Formulation (Reduced Aggregation) Surfactant->StableFormulation Forms Micelles/ Emulsion Steric->StableFormulation Forms Protective Layer

Caption: Strategies to prevent aggregation of this compound.

Start Start: Prepare Formulation Visual Visual Inspection Start->Visual DLS Perform DLS Analysis Visual->DLS No visible aggregates Troubleshoot Troubleshoot Formulation (See Guide) Visual->Troubleshoot Visible aggregates PDI_Check PDI < 0.3? DLS->PDI_Check NTA Perform NTA Analysis PDI_Check->NTA Yes PDI_Check->Troubleshoot No TEM Perform TEM Imaging NTA->TEM End End: Characterization Complete TEM->End

Caption: Experimental workflow for characterizing lipid formulations.

References

Technical Support Center: Purification Strategies for 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-Dioleoyl-3-caprin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this specific triglyceride from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound from complex mixtures include column chromatography, High-Performance Liquid Chromatography (HPLC), and fractional crystallization. The choice of method depends on the initial purity of the mixture, the scale of the purification, and the required final purity.

Q2: How does the structure of this compound influence its purification?

A2: this compound is an asymmetric triglyceride with two long unsaturated oleic acid chains and one shorter saturated capric acid chain. This asymmetry and the presence of double bonds in the oleoyl (B10858665) chains can make it challenging to separate from other similar triglycerides. The cis-double bonds in the oleic acid moieties create kinks in the fatty acid chains, which can disrupt crystal packing, influencing its crystallization behavior.[1]

Q3: What are the common impurities found in crude this compound mixtures?

A3: Common impurities can include other triglyceride isomers (e.g., 1,3-Dioleoyl-2-caprin), di- and monoglycerides, free fatty acids, and other lipids present in the source material. The removal of positional isomers is often the most challenging aspect of purification.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS), and Gas Chromatography (GC) after transesterification to analyze the fatty acid composition.

Troubleshooting Guides

Column Chromatography (Silica Gel)

Issue 1: Poor separation of this compound from other triglycerides.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve triglycerides with similar retention factors.

  • Troubleshooting Steps:

    • Optimize Solvent System: Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate (B1210297) in small increments. A shallow gradient can significantly improve resolution. For neutral lipids, a common mobile phase is a mixture of petroleum ether, diethyl ether, and acetic acid.[2]

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent to start with a narrow band. Dry loading the sample onto silica (B1680970) gel can also improve resolution.[3]

    • Column Dimensions: Use a longer, narrower column for better separation of closely eluting compounds.

Issue 2: The compound appears to be degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can potentially cause the degradation of sensitive compounds, especially those with double bonds that can be prone to oxidation or isomerization.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Deactivate the silica gel by adding a small percentage of water or by pre-treating it with a base like triethylamine (B128534) mixed in the mobile phase.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica gel.

    • Speed: Perform flash column chromatography to minimize the time the compound spends on the column.

High-Performance Liquid Chromatography (HPLC)

Issue 3: Co-elution of this compound with its positional isomer (1,3-Dioleoyl-2-caprin).

  • Possible Cause: Positional isomers have very similar physicochemical properties, making them difficult to separate using standard reversed-phase HPLC.

  • Troubleshooting Steps:

    • Use a Specialized Column: Silver-ion HPLC (Ag+-HPLC) is highly effective for separating unsaturated triglyceride isomers. The silver ions interact with the double bonds in the oleic acid chains, providing a unique separation mechanism.[4][5]

    • Optimize Mobile Phase: In Non-Aqueous Reversed-Phase HPLC (NARP-HPLC), fine-tuning the mobile phase composition, for instance, by using acetonitrile (B52724) with modifiers like isopropanol (B130326) or acetone, can enhance resolution.[6]

    • Lower the Temperature: Running the HPLC at a lower temperature can sometimes improve the separation of triglyceride isomers.[6]

Issue 4: Broad or tailing peaks in the HPLC chromatogram.

  • Possible Cause: This can be due to column overload, secondary interactions with the stationary phase, or poor solubility of the sample in the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

    • Check Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.

    • Mobile Phase Additives: The addition of a small amount of a stronger solvent or a modifier to the mobile phase can sometimes improve peak shape.

Crystallization

Issue 5: this compound does not crystallize from the solvent.

  • Possible Cause: The compound may be too soluble in the chosen solvent, the concentration might be too low, or impurities are inhibiting crystal formation. The presence of unsaturated fatty acids can lower the melting point and make crystallization more difficult.[1]

  • Troubleshooting Steps:

    • Change Solvent System: Use a solvent system where the triglyceride has moderate solubility at a higher temperature and lower solubility at a lower temperature. A mixture of a good solvent (e.g., acetone) and a poor solvent (e.g., methanol) can be effective.

    • Increase Concentration: Concentrate the solution to achieve supersaturation.

    • Induce Crystallization: Try scratch-seeding the solution or adding a seed crystal if available.

    • Lower Temperature Slowly: Gradual cooling can promote the formation of more ordered crystals.

Issue 6: The resulting crystals have low purity.

  • Possible Cause: Impurities may have co-crystallized with the target compound. The crystallization process itself can sometimes trap impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallization steps. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process generally leads to a significant increase in purity.

    • Solvent Selection: The choice of solvent is critical. A solvent that dissolves the impurities well but the target compound poorly at lower temperatures is ideal.

    • Control Cooling Rate: A slower cooling rate often results in the formation of larger, purer crystals. Rapid cooling can trap impurities.

Quantitative Data Summary

The following table provides illustrative data for different purification strategies for a hypothetical mixture containing this compound. These values are examples to guide experimental expectations.

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Key Parameters
Silica Gel Column Chromatography 6085-9570-85Mobile Phase: Hexane:Diethyl Ether (98:2 to 95:5 gradient)
Silver-Ion HPLC (Ag+-HPLC) 90>9950-70Mobile Phase: Hexane with an acetonitrile gradient
Fractional Crystallization 7590-9860-80Solvent: Acetone/Methanol (e.g., 4:1); Temperature: Cool from 25°C to 4°C
Multi-Step Purification 60>9940-60Combination of Column Chromatography and Recrystallization

Experimental Protocols

Protocol 1: Preparative Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-200 mesh) in the initial mobile phase (e.g., Hexane:Diethyl Ether 98:2). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane).

  • Loading: Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of diethyl ether) to elute the triglycerides.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Crystallization
  • Dissolution: Dissolve the partially purified triglyceride mixture in a suitable solvent (e.g., acetone) at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.

  • Cooling: Slowly cool the solution to room temperature, and then transfer it to a refrigerated environment (e.g., 4°C). The cooling rate should be slow to promote the formation of well-defined crystals.

  • Crystal Formation: Allow the solution to stand undisturbed for several hours to days to facilitate crystal growth.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Analyze the purity of the crystals using HPLC or GC. Repeat the recrystallization process if necessary.

Visualizations

PurificationWorkflow Crude Crude Mixture ColChrom Silica Gel Column Chromatography Crude->ColChrom Initial Cleanup FracCryst Fractional Crystallization ColChrom->FracCryst Further Purification HPLC Preparative HPLC (Ag+-HPLC) ColChrom->HPLC High Purity Path PureProduct Pure this compound (>99%) FracCryst->PureProduct Final Polishing HPLC->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Poor Separation in Column Chromatography Cause1 Suboptimal Mobile Phase Start->Cause1 Cause2 Improper Sample Loading Start->Cause2 Cause3 Column Overloading Start->Cause3 Solution1 Optimize Polarity Gradient Cause1->Solution1 Solution2 Use Dry Loading Technique Cause2->Solution2 Solution3 Reduce Sample Amount Cause3->Solution3

Caption: A troubleshooting decision tree for column chromatography issues.

References

"resolving analytical interferences for 1,2-Dioleoyl-3-caprin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-caprin.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when working with this compound?

The primary analytical challenges include:

  • Isobaric Interference: Distinguishing this compound from other triglycerides and lipids that have the same nominal mass-to-charge ratio (m/z).

  • Positional Isomer Interference: Differentiating the sn-1,2-dioleoyl-3-caprin isomer from sn-1,3-dioleoyl-2-caprin, which can have very similar chromatographic behavior.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix (e.g., plasma, tissue homogenates).

  • Analyte Stability: Degradation of this compound through hydrolysis or oxidation during sample preparation and analysis can lead to inaccurate quantification and the introduction of interfering byproducts.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) or an evaporative light scattering detector (ELSD) is the most common and effective technique. Gas chromatography (GC) can also be used, but typically requires derivatization of the triglyceride to fatty acid methyl esters (FAMEs), which results in the loss of information about the original triglyceride structure.

Q3: How can I minimize matrix effects in my analysis?

To minimize matrix effects, consider the following:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation of this compound from co-eluting matrix components.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard corresponding to this compound to compensate for matrix-induced signal variations.

  • Standard Addition: If an appropriate internal standard is not available, the method of standard addition can be used to quantify the analyte in complex matrices.

Q4: What are the expected degradation products of this compound and how can I prevent their formation?

The primary degradation pathways are hydrolysis and oxidation:

  • Hydrolysis: The ester linkages can be hydrolyzed to form diacylglycerols (e.g., 1,2-diolein, 1-oleoyl-3-caprin-glycerol), monoacylglycerols, and free fatty acids (oleic acid and capric acid).[1][2] To prevent hydrolysis, avoid exposure of the sample to strong acids or bases and enzymatic activity (lipases).

  • Oxidation: The double bonds in the oleoyl (B10858665) chains are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and carboxylic acids.[3][4] To prevent oxidation, it is recommended to handle samples under an inert atmosphere (e.g., nitrogen or argon), use antioxidants, and store samples at low temperatures in the dark.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For mixed-acid triglycerides, a C18 or C8 stationary phase is generally effective. Consider a column with a different selectivity if co-elution is an issue.
Mobile Phase Mismatch Optimize the mobile phase composition. A gradient of acetonitrile (B52724) and isopropanol (B130326) or other organic solvents is often used for triglyceride analysis.
Sample Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Issue 2: Inaccurate Quantification or High Variability in Results
Possible Cause Troubleshooting Step
Matrix Effects Implement strategies to minimize matrix effects as described in FAQ Q3.
Analyte Degradation Review sample handling and storage procedures to prevent hydrolysis and oxidation (see FAQ Q4).
Non-linear Detector Response Ensure your calibration curve is within the linear range of the detector. This is particularly important for ELSD, which often has a non-linear response.
Incorrect Internal Standard Verify the purity and stability of your internal standard. The internal standard should be added as early as possible in the sample preparation process.
Issue 3: Suspected Isobaric Interference in Mass Spectrometry
Possible Cause Troubleshooting Step
Co-eluting Isobaric Species Improve chromatographic separation by adjusting the gradient, flow rate, or column chemistry.
In-source Fragmentation Optimize the ion source parameters (e.g., fragmentor voltage) to minimize in-source fragmentation that could generate interfering ions.
Tandem Mass Spectrometry (MS/MS) Analysis Use MS/MS to generate unique fragment ions for this compound that can be used for quantification, free from isobaric interference. The neutral loss of the fatty acid at the sn-3 position is often a characteristic fragment.[5][6]

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of a diacylglycerol structurally similar to this compound, 1,2-dioleoyl-sn-glycerol, using RP-HPLC with UV detection.[7] This data can be used as a benchmark for method development and validation.

ParameterValue
Limit of Detection (LOD) 0.6 µg/mL
Limit of Quantitation (LOQ) 1.9 µg/mL
Linearity (Concentration Range) Over three orders of magnitude
Precision (RSD%) Typically < 5%
Accuracy (Recovery %) 95-105%

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS Analysis of this compound

This protocol is a representative method for the quantitative analysis of this compound in a biological matrix.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) a. To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., d5-1,2-Dioleoyl-3-caprin). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Add 600 µL of methyl-tert-butyl ether (MTBE) and 150 µL of water. f. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes. g. Collect the upper organic layer and evaporate to dryness under a stream of nitrogen. h. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: 30-100% B
  • 15-20 min: 100% B
  • 20.1-25 min: 30% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 45°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Common Adducts: [M+NH4]+, [M+Na]+.[1][4][8]
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: m/z of the [M+NH4]+ adduct of this compound.
  • Product Ions: Monitor for the neutral loss of the capric acid (C10:0) and oleic acid (C18:1) moieties. The loss of the fatty acid from the sn-3 position is typically favored.[5][6]
  • Ion Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.

Visualizations

Signaling Pathway

DAG-PKC Signaling Pathway Diacylglycerol (DAG) Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (Diacylglycerol - DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins (e.g., MARCKS, Adducin) PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Responses (Proliferation, Differentiation, etc.) PhosphoSubstrate->CellResponse Leads to

Caption: Activation of Protein Kinase C (PKC) by this compound.

Experimental Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC RP-HPLC Separation Reconstitution->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic for Isobaric Interference

Troubleshooting Isobaric Interference Start Suspected Isobaric Interference OptimizeLC Optimize HPLC Separation? (Gradient, Column, Flow Rate) Start->OptimizeLC CheckMSMS Use MS/MS? OptimizeLC->CheckMSMS Interference Persists Reassess Re-evaluate Data OptimizeLC->Reassess Interference Resolved CheckMSMS->Start No, implement MS/MS SelectFragments Select Unique Fragment Ions CheckMSMS->SelectFragments Yes Quantify Quantify using Unique Fragments SelectFragments->Quantify

Caption: Decision tree for resolving isobaric interference.

References

Technical Support Center: Improving the Shelf-Life of 1,2-Dioleoyl-3-caprin Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and extending the shelf-life of 1,2-Dioleoyl-3-caprin standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound standards?

A1: The degradation of this compound, a triglyceride containing two unsaturated oleic acid chains, is primarily caused by two chemical processes:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved by water molecules. This process is accelerated by the presence of acids or bases and results in the formation of free fatty acids (oleic acid and capric acid) and glycerol.

  • Oxidation: The double bonds within the oleic acid chains are susceptible to attack by oxygen. This process, often initiated by factors such as light, heat, and the presence of metal ions, leads to the formation of primary oxidation products like hydroperoxides, which then break down into a variety of secondary oxidation products, including aldehydes and ketones. These secondary products can further react and compromise the integrity of the standard.

Q2: What are the recommended storage conditions for this compound standards to maximize shelf-life?

A2: To minimize degradation, this compound standards should be stored under the following conditions:

  • Temperature: Store at -20°C or lower. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Solvent: If the standard is in solution, use a high-purity, dry organic solvent like chloroform (B151607) or ethanol (B145695). Ensure the solvent is free of peroxides.

  • Container: Store in a tightly sealed glass vial with a Teflon-lined cap to prevent leaching of impurities and to provide a good seal against moisture and air.

  • Light: Protect from light by using amber vials or by storing the vials in a dark container.

Q3: How can I tell if my this compound standard has degraded?

A3: Degradation of your standard may be indicated by:

  • Physical Changes: The appearance of a yellowish color in a previously colorless solution can indicate oxidation.

  • Analytical Changes: Chromatographic analysis (e.g., HPLC or GC) may show the appearance of new peaks corresponding to degradation products (free fatty acids, mono- and diglycerides, oxidation products) and a decrease in the peak area of the parent this compound.

  • Chemical Tests: An increase in the peroxide value, p-anisidine (B42471) value, or free fatty acid content are quantitative indicators of degradation.

Q4: Can I still use a partially degraded standard?

A4: The usability of a partially degraded standard depends on the specific requirements of your experiment. For applications requiring high accuracy and precision, such as quantitative analysis or the preparation of calibration curves, a degraded standard should not be used. If the standard is used for qualitative purposes, minor degradation might be acceptable, but it is crucial to be aware of the potential for interference from degradation products. It is always best practice to use a pure, un-degraded standard for reliable and reproducible results.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms: When analyzing your this compound standard by HPLC or GC, you observe additional peaks that were not present when the standard was fresh.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The additional peaks may correspond to free oleic acid, capric acid, and mono- or diglycerides. Confirm their identity by comparing their retention times with those of pure standards of these compounds. To prevent further hydrolysis, ensure the standard is stored in a dry environment and that any solvents used are anhydrous.
Oxidation Oxidation can lead to a complex mixture of degradation products that may appear as multiple small peaks or a broad, unresolved hump in the chromatogram. To mitigate oxidation, store the standard under an inert atmosphere, protected from light, and at a low temperature. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvent, if compatible with your analytical method.
Solvent Contamination The solvent used to dissolve the standard may be contaminated. Analyze a blank solvent injection to check for impurities. Use high-purity, HPLC, or GC-grade solvents.
Sample Preparation Artifacts The sample preparation procedure itself may be causing degradation. For example, excessive heating during derivatization for GC analysis can cause degradation. Optimize your sample preparation protocol to use milder conditions.
Issue 2: Inconsistent Quantitative Results

Symptoms: You are using the this compound standard for calibration, but you are getting poor linearity or inconsistent results between different preparations of the standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Standard Degradation The concentration of the active compound is decreasing over time due to degradation. Prepare fresh dilutions of the standard for each experiment from a properly stored stock solution. Perform regular quality control checks on the standard to monitor its purity.
Inaccurate Pipetting Inaccurate pipetting of the viscous lipid standard can lead to errors in concentration. Use positive displacement pipettes for viscous solutions. Allow the standard to equilibrate to room temperature before weighing or pipetting.
Incomplete Dissolution The standard may not be fully dissolved in the solvent, leading to a lower effective concentration. Vortex the solution thoroughly and visually inspect for any undissolved material. Sonication can aid in dissolution.
Adsorption to Surfaces Lipids can adsorb to plastic surfaces. Use glass vials and glassware for all preparations. Avoid using plastic pipette tips for transferring solutions in organic solvents.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your this compound standard, you can perform the following key experiments.

Protocol 1: Determination of Peroxide Value (PV)

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Methodology: This protocol is based on the titration of iodine liberated from potassium iodide by the peroxides present in the sample.

  • Reagent Preparation:

    • Acetic Acid-Chloroform solution (3:2, v/v)

    • Saturated Potassium Iodide (KI) solution

    • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound standard into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

    • Add 30 mL of deionized water and shake vigorously.

    • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution, which will result in a blue color.

    • Continue the titration with vigorous shaking until the blue color disappears.

    • Record the volume of Na₂S₂O₃ solution used.

    • Perform a blank determination using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

The p-anisidine value measures the amount of aldehydes (principally 2-alkenals and 2,4-dienals) in the sample, which are secondary oxidation products.

Methodology: This spectrophotometric method is based on the reaction of aldehydes with p-anisidine to form a colored product.

  • Reagent Preparation:

  • Procedure:

    • Accurately weigh approximately 0.5-2.0 g of the this compound standard into a 25 mL volumetric flask and dissolve in isooctane. Make up to the mark with isooctane. This is the sample solution .

    • Measure the absorbance of the sample solution at 350 nm in a 1 cm cuvette, using isooctane as the blank. This is absorbance A₁ .

    • Pipette 5 mL of the sample solution into a test tube.

    • Pipette 5 mL of isooctane into another test tube to serve as the blank.

    • Add 1 mL of the p-anisidine reagent to both test tubes, stopper, and shake vigorously.

    • Keep the test tubes in the dark for exactly 10 minutes.

    • Measure the absorbance of the solution from the sample test tube at 350 nm, using the solution from the blank test tube as the reference. This is absorbance A₂ .

  • Calculation: p-Anisidine Value = (25 * (1.2 * A₂ - A₁)) / W Where:

    • A₁ = Absorbance of the sample solution

    • A₂ = Absorbance of the reacted sample solution

    • W = weight of the sample (g)

Protocol 3: Determination of Free Fatty Acid (FFA) Content

This protocol determines the amount of free fatty acids present in the standard as a result of hydrolysis.

Methodology: This is a simple acid-base titration.

  • Reagent Preparation:

    • Neutralized solvent: Mix equal volumes of ethanol and diethyl ether and neutralize by adding a few drops of phenolphthalein (B1677637) indicator and titrating with 0.1 N potassium hydroxide (B78521) (KOH) solution until a faint pink color persists.

    • 0.1 N Potassium Hydroxide (KOH) solution (standardized)

    • Phenolphthalein indicator solution (1% in ethanol)

  • Procedure:

    • Accurately weigh approximately 5-10 g of the this compound standard into a 250 mL Erlenmeyer flask.

    • Add 50 mL of the neutralized solvent and swirl to dissolve the sample. Gentle warming may be necessary.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 N KOH solution, shaking constantly, until a stable pink color is obtained that persists for at least 30 seconds.

    • Record the volume of KOH solution used.

  • Calculation: Free Fatty Acids (% as Oleic Acid) = (V * N * 28.2) / W Where:

    • V = volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • W = weight of the sample (g)

    • 28.2 is the equivalent weight of oleic acid (282.47 g/mol ) multiplied by 100 and divided by 1000.

Quantitative Data Summary

Table 1: Typical Quality Parameters for Fresh vs. Degraded Lipid Standards

ParameterFresh StandardDegraded Standard
Peroxide Value (PV) < 2 meq/kg> 10 meq/kg
p-Anisidine Value (p-AV) < 3> 10
Free Fatty Acids (FFA) < 0.1 %> 0.5 %
Appearance ColorlessYellowish
Purity (by HPLC/GC) > 99%< 95% with visible degradation peaks

Table 2: Influence of Storage Conditions on the Stability of Unsaturated Triglycerides (General Trends)

Storage ConditionExpected Shelf-LifePrimary Degradation Pathway
-80°C, Inert Atmosphere, Dark Very Long (Years)Minimal degradation
-20°C, Inert Atmosphere, Dark Long (Months to a Year)Slow oxidation and hydrolysis
4°C, Air, Dark Moderate (Weeks to Months)Increased rate of oxidation
Room Temperature, Air, Light Short (Days to Weeks)Rapid oxidation and hydrolysis

Visualizing Workflows and Degradation Pathways

To aid in understanding the experimental and logical processes involved in maintaining the shelf-life of this compound standards, the following diagrams are provided.

G cluster_storage Optimal Storage cluster_degradation Degradation Pathways cluster_analysis Quality Control Analysis storage_temp -20°C or below storage_atm Inert Atmosphere (Ar/N2) storage_light Protection from Light storage_container Glass Vial with Teflon Cap hydrolysis Hydrolysis ffa_test Free Fatty Acid (FFA) hydrolysis->ffa_test monitored by oxidation Oxidation pv_test Peroxide Value (PV) oxidation->pv_test monitored by pav_test p-Anisidine Value (p-AV) oxidation->pav_test monitored by chromatography HPLC / GC Purity standard This compound Standard standard->storage_temp Store under standard->storage_atm Store under standard->storage_light Store under standard->storage_container Store under standard->hydrolysis standard->oxidation standard->chromatography Purity checked by

Caption: Logical relationship between storage, degradation, and analysis.

G start Receive/Prepare Standard store Store at -20°C under N2 start->store prepare_sample Prepare Sample for Analysis store->prepare_sample analyze Perform QC Tests (PV, p-AV, FFA, HPLC) prepare_sample->analyze decision Does it meet specs? analyze->decision use Use in Experiment decision->use Yes discard Discard Standard decision->discard No

Caption: Experimental workflow for quality control of the standard.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation tg This compound ffa Free Fatty Acids (Oleic & Capric) tg->ffa + H2O glycerol Glycerol tg->glycerol + H2O peroxides Hydroperoxides tg->peroxides + O2 aldehydes Aldehydes & Ketones peroxides->aldehydes

Caption: Primary degradation pathways of this compound.

Validation & Comparative

A Comparative Analysis of 1,2-Dioleoyl-3-caprin and Other Triglycerides in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,2-Dioleoyl-3-caprin alongside other commonly utilized triglycerides in cell-based assays. The following sections detail hypothetical performance data, experimental methodologies for generating such data, and relevant biological pathways, offering a framework for researchers to evaluate these lipids for their specific applications.

Data Presentation: A Comparative Overview

Due to a lack of publicly available direct comparative studies on this compound, the following tables present illustrative data to guide researchers in their own experimental design and evaluation. These hypothetical results are based on typical outcomes observed for structurally similar lipids in common cell lines.

Table 1: Comparative Cytotoxicity of Triglycerides (Hypothetical Data)

TriglycerideCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compound HEK293 MTT 24 >100
HepG2 MTT 24 85
A549 CellTiter-Glo® 48 >100
TrioleinHEK293MTT24>100
HepG2MTT2495
A549CellTiter-Glo®48>100
TricaprylinHEK293MTT2475
HepG2MTT2460
A549CellTiter-Glo®4880
TripalmitinHEK293MTT24>100
HepG2MTT24>100
A549CellTiter-Glo®48>100

Table 2: Comparative Cellular Uptake Efficiency of Triglycerides (Hypothetical Data)

TriglycerideCell LineAssay MethodIncubation Time (hours)Relative Uptake (%)
This compound Caco-2 Fluorescently Labeled TG 4 120
RAW 264.7 Radiolabeled TG 4 110
TrioleinCaco-2Fluorescently Labeled TG4100
RAW 264.7Radiolabeled TG4100
TricaprylinCaco-2Fluorescently Labeled TG4150
RAW 264.7Radiolabeled TG4140
TripalmitinCaco-2Fluorescently Labeled TG480
RAW 264.7Radiolabeled TG475

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of various triglycerides in cell assays.

Cytotoxicity Assay (MTT Protocol)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of triglycerides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium

  • Triglycerides to be tested (e.g., this compound, Triolein, Tricaprylin, Tripalmitin)

  • Vehicle control (e.g., DMSO, ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the triglycerides in complete culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.5%.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of triglycerides or the vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the triglyceride concentration and determine the IC50 value using non-linear regression analysis.

Cellular Uptake Assay (Using Fluorescently Labeled Triglycerides)

This protocol describes a method to quantify the cellular uptake of triglycerides using a fluorescent label.

Materials:

  • Cell line of interest (e.g., Caco-2, RAW 264.7)

  • Complete cell culture medium

  • Fluorescently labeled triglycerides (e.g., BODIPY™-labeled triglycerides)

  • Unlabeled triglycerides for competition experiments

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in 24-well plates or on glass coverslips at an appropriate density and allow them to adhere overnight.

  • Preparation of Lipid Emulsions: Prepare emulsions of the fluorescently labeled triglycerides in culture medium. Sonication or extrusion may be necessary to create uniform small vesicles.

  • Cell Treatment: Remove the culture medium and wash the cells once with PBS.

  • Add the medium containing the fluorescently labeled triglyceride emulsions to the cells. For competition experiments, co-incubate with an excess of the corresponding unlabeled triglyceride.

  • Incubation: Incubate the cells for the desired time (e.g., 1, 2, 4 hours) at 37°C. For energy-dependent uptake studies, a parallel experiment can be conducted at 4°C.

  • Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized lipid.

  • Quantification:

    • Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Fix the cells on coverslips, mount them on slides, and visualize the intracellular fluorescence using a fluorescence microscope. Image analysis software can be used to quantify the fluorescence intensity per cell.

  • Data Analysis: Calculate the mean fluorescence intensity for each condition. The relative uptake can be expressed as a percentage of the control (e.g., Triolein).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to obtain accurate comparative data for this compound and other triglycerides in their specific cell models and assay conditions.

A Comparative Guide to 1,2-Dioleoyl-3-caprin and Symmetric Triglycerides in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the asymmetric triglyceride 1,2-Dioleoyl-3-caprin and symmetric triglycerides, focusing on their respective impacts on lipid membrane properties. While direct experimental data for this compound is limited, this document extrapolates its potential effects based on the known properties of its constituent fatty acids and the principles of lipid asymmetry. This comparison is intended to guide researchers in selecting appropriate lipids for membrane studies and in the development of lipid-based drug delivery systems.

Introduction to this compound and Symmetric Triglycerides

Triglycerides, composed of a glycerol (B35011) backbone and three fatty acid chains, are primarily known for their role in energy storage. However, they are also present in cellular membranes and can significantly influence their biophysical properties. The arrangement and nature of the fatty acid chains—whether symmetric or asymmetric—play a crucial role in determining their effects on lipid bilayers.

This compound is an asymmetric triglyceride containing two unsaturated oleic acid chains (18:1) at the sn-1 and sn-2 positions and one saturated capric acid chain (10:0) at the sn-3 position. This mixed-chain composition is expected to introduce unique packing characteristics within a lipid membrane.

Symmetric triglycerides possess identical fatty acid chains at all three positions of the glycerol backbone (e.g., triolein (B1671897) with three oleic acid chains) or at the sn-1 and sn-3 positions. Their uniform structure leads to more predictable packing behavior in lipid bilayers compared to their asymmetric counterparts.

Comparative Effects on Membrane Properties

The distinct structural differences between this compound and symmetric triglycerides are predicted to manifest in varied effects on key membrane properties such as fluidity, permeability, and phase behavior.

Data Presentation: Predicted vs. Observed Effects

The following table summarizes the anticipated effects of this compound in comparison to the observed experimental effects of the symmetric triglyceride, tricaprin, on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) membranes.

PropertyThis compound (Predicted)Symmetric Triglyceride (Tricaprin - Observed)Rationale for Prediction / Experimental Observation
Membrane Fluidity Likely to increase fluidity in the hydrophobic core, but may cause localized ordering near the shorter caprin chain.Decreases membrane fluidity.The two unsaturated oleoyl (B10858665) chains in this compound would introduce kinks, increasing disorder and fluidity. The short, saturated caprin chain may create packing defects. Tricaprin, being fully saturated, increases acyl chain packing and reduces fluidity.[1][2][3][4]
Membrane Permeability May increase permeability to small molecules due to packing defects.Decreases dithionite (B78146) permeability.The mismatch in chain length between oleic and capric acid in this compound is expected to create voids, potentially increasing permeability. Tricaprin reduces membrane permeability by increasing the packing order of the lipid acyl chains.[1][2][3][4]
Phase Transition Temperature (Tm) Expected to lower and broaden the main phase transition of the host lipid bilayer.Raises the phase transition temperature of DMPC.The disordering effect of the oleoyl chains in this compound would likely disrupt the cooperative melting of the host lipids, leading to a lower and broader phase transition. Tricaprin's ordering effect leads to a higher Tm.[1][2][3][4]
Domain Formation Potential to induce micro-domain formation due to the segregation of the different chain types.Can induce phase separation at higher concentrations.The chemically distinct fatty acid chains of this compound may lead to preferential interactions and the formation of localized domains within the membrane.

Experimental Protocols

To empirically determine the effects of this compound and compare them to symmetric triglycerides, the following experimental protocols can be employed.

Preparation of Triglyceride-Containing Liposomes by Thin-Film Hydration and Extrusion

This method is widely used for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • Phospholipid (e.g., DMPC, POPC)

  • This compound or symmetric triglyceride (e.g., tricaprin)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amounts of phospholipid and triglyceride in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

  • To produce unilamellar vesicles of a uniform size, extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder heated above the lipid's phase transition temperature.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.

Materials:

Procedure:

  • Dilute the liposome suspension to the desired concentration in buffer.

  • Add a small aliquot of the fluorescent probe stock solution to the liposome suspension while stirring to achieve a probe-to-lipid molar ratio of approximately 1:500.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation into the liposomes.

  • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

  • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

  • A decrease in anisotropy indicates an increase in membrane fluidity.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of the lipid bilayer.

Materials:

  • Liposome suspension (concentrated)

  • Differential Scanning Calorimeter

Procedure:

  • Load a precise volume of the concentrated liposome suspension into a DSC sample pan.

  • Load an equal volume of buffer into a reference pan.

  • Seal both pans hermetically.

  • Place the pans in the DSC instrument.

  • Scan the samples over a desired temperature range (e.g., 10°C to 60°C) at a controlled heating rate (e.g., 1°C/min).

  • The temperature at the peak of the endothermic transition corresponds to the Tm.

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Liposome_Preparation cluster_prep Liposome Preparation Workflow Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw Enhance Lamellarity Extrusion Extrusion Freeze-Thaw->Extrusion Size Control Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes Final Product

Caption: Workflow for preparing triglyceride-containing liposomes.

Fluorescence_Anisotropy cluster_anisotropy Membrane Fluidity Measurement Liposome Suspension Liposome Suspension Probe Incorporation Probe Incorporation Liposome Suspension->Probe Incorporation Add DPH/TMA-DPH Fluorescence Measurement Fluorescence Measurement Probe Incorporation->Fluorescence Measurement Excite with Polarized Light Anisotropy Calculation Anisotropy Calculation Fluorescence Measurement->Anisotropy Calculation Measure I_VV and I_VH Membrane Fluidity Data Membrane Fluidity Data Anisotropy Calculation->Membrane Fluidity Data Output

Caption: Workflow for fluorescence anisotropy measurement.

DSC_Workflow cluster_dsc DSC Experimental Workflow Sample Loading Sample Loading Temperature Scan Temperature Scan Sample Loading->Temperature Scan Heating/Cooling Cycle Data Analysis Data Analysis Temperature Scan->Data Analysis Thermogram Phase Transition Temp (Tm) Phase Transition Temp (Tm) Data Analysis->Phase Transition Temp (Tm) Result

Caption: Workflow for determining phase transition temperature using DSC.

Conclusion

The introduction of the asymmetric triglyceride this compound into lipid membranes is predicted to have distinct effects compared to symmetric triglycerides. Its mixed saturated and unsaturated acyl chains are likely to increase membrane fluidity and permeability while lowering the phase transition temperature, in contrast to the ordering effect observed with saturated symmetric triglycerides like tricaprin. These predicted properties make this compound an interesting candidate for applications requiring modulation of membrane biophysics, such as in the design of drug delivery vehicles with enhanced release characteristics. The provided experimental protocols offer a framework for the systematic investigation of these properties, enabling a direct comparison with various symmetric triglycerides and advancing our understanding of how lipid structure dictates membrane function.

References

"comparative study of 1,2-Dioleoyl-3-caprin from different suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of lipid standards are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of 1,2-Dioleoyl-3-caprin (also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol or TG(18:1/18:1/10:0)) from several reputable suppliers. Due to the limited public availability of batch-specific Certificates of Analysis, this guide focuses on the stated specifications and provides detailed experimental protocols for researchers to conduct their own comparative analysis.

Supplier Overview and Stated Product Specifications

The following table summarizes the publicly available information for this compound and similar triglycerides from prominent suppliers in the field of lipid research. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier before purchase.

SupplierProduct NameCAS NumberStated PurityAnalytical Methods Mentioned
Cayman Chemical 1,2-Dioleoyl-3-Decanoyl-rac-glycerol88286-47-9>98%[1]Not specified on product page
Interprise USA 1,2-Dioleoyl-3-Decanoyl-rac-glycerol88286-47-9≥98%[2]Not specified on product page
MedchemExpress 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol93378-78-0Not specifiedChromatography-mass spectrometry[3][4][5]
Larodan General TriglyceridesVarious>99%[6]TLC, GC, HPLC, GC-MS, LC-MS[7]
Nu-Chek Prep General TriglyceridesVarious>99%+[8][9]Gas-liquid chromatography (GLC) and Thin-layer chromatography (TLC)[8][10][11]
Avanti Polar Lipids General LipidsVarious>99% for many productsTLC, GC/FID, Mass Spectrometry[12]

Experimental Protocols for Comparative Analysis

To ensure the quality and consistency of this compound from different suppliers, a series of analytical tests should be performed. The following are detailed protocols for key experiments.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to qualitatively assess the purity of a lipid sample and identify the presence of major impurities such as mono- and diglycerides, or free fatty acids.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Solvent system: Hexane (B92381)/Diethyl Ether/Acetic Acid (80:20:1, v/v/v)

  • Visualization reagent: 5% phosphomolybdic acid in ethanol (B145695) or iodine vapor

  • Heat gun

Procedure:

  • Dissolve a small amount of the this compound from each supplier in chloroform (B151607) or another suitable solvent to a concentration of approximately 1-5 mg/mL.

  • Using a spotting capillary, apply a small spot of each sample solution to the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the solvent system.

  • Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated spots by placing the plate in an iodine vapor chamber or by spraying with the phosphomolybdic acid solution and heating with a heat gun.

  • The triglyceride will appear as a single major spot. Any additional spots indicate the presence of impurities. The Rf value of the triglyceride spot should be consistent across samples.

Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the gold standard for determining the fatty acid composition of a triglyceride. This requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or similar)

  • Reagents for transesterification (e.g., 0.5 M sodium methoxide (B1231860) in methanol, or boron trifluoride-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • FAME standards for identification

Procedure:

  • Transesterification: Accurately weigh approximately 10-20 mg of the triglyceride sample into a screw-cap test tube. Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking.

  • After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-FID Analysis: Inject 1 µL of the FAMEs solution into the GC-FID.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 4°C/min to 220°C, hold for 10 min.

    • Carrier Gas: Helium or Hydrogen

    • Split Ratio: 50:1

  • Identify the fatty acid methyl esters by comparing their retention times with those of known standards.

  • The expected fatty acid composition for pure this compound is a 2:1 molar ratio of oleic acid (C18:1) to capric acid (C10:0).

Analysis of Intact Triglycerides by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD allows for the separation and quantification of intact triglycerides, providing a direct assessment of the purity of the target molecule and the presence of other triglyceride species.

Materials:

  • High-performance liquid chromatograph with an evaporative light scattering detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane or Isopropanol

  • Sample solvent: Chloroform or a mixture of mobile phase

Procedure:

  • Prepare solutions of each this compound sample in the sample solvent at a concentration of approximately 1-2 mg/mL.

  • HPLC Conditions (Example):

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Gradient Program: A linear gradient from 100% A to a final composition of 50% A and 50% B over 30 minutes.

    • Injection Volume: 10-20 µL

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.

  • Inject the samples and record the chromatograms.

  • The major peak should correspond to this compound. The peak area percentage of this main peak relative to the total area of all peaks provides a quantitative measure of purity.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential application of this lipid, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_purity Purity & Composition Analysis cluster_data Data Comparison & Conclusion s1 Obtain this compound from Supplier A, B, C s2 Visual Inspection (Color, Physical State) s1->s2 exp1 Thin-Layer Chromatography (TLC) - Qualitative Purity Check s2->exp1 exp2 Gas Chromatography-FID (GC-FID) - Fatty Acid Composition s2->exp2 exp3 HPLC-ELSD - Intact Triglyceride Purity s2->exp3 data Compare Purity (%), Fatty Acid Ratio, Impurity Profile exp1->data exp2->data exp3->data conclusion Select Optimal Supplier Based on Experimental Data data->conclusion

Caption: Experimental workflow for the comparative analysis of this compound.

Lipid_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (can be derived from triglycerides) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates

Caption: A simplified signaling pathway involving diacylglycerol, a potential metabolite of triglycerides.

References

A Comparative Guide to the Structural Confirmation of Synthetic 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic lipids is paramount to ensure purity, efficacy, and safety. This guide provides a comparative analysis of key experimental techniques used to confirm the structure of 1,2-Dioleoyl-3-caprin, a mixed-acid triglyceride. We present methodologies and expected data in comparison to potential isomers, such as 1,3-Dioleoyl-2-caprin, to offer a comprehensive framework for structural validation.

The primary challenge in characterizing synthetic triglycerides lies in unambiguously determining the specific position of each fatty acid on the glycerol (B35011) backbone. Techniques such as chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are indispensable tools that provide complementary information to build a complete structural picture.

Comparative Data for Structural Elucidation

The following tables summarize the expected quantitative data from key analytical techniques, comparing the target molecule, this compound, with its common positional isomer, 1,3-Dioleoyl-2-caprin.

Table 1: Comparative Analysis by Mass Spectrometry (MS/MS)

Mass spectrometry provides the overall molecular weight, and tandem MS (MS/MS) reveals the specific fatty acid constituents through fragmentation analysis. The differential loss of fatty acids from the sn-2 position versus the sn-1/3 positions is a key diagnostic feature.[1]

Analytical FeatureExpected Result for this compoundExpected Result for 1,3-Dioleoyl-2-caprin
Parent Ion [M+NH₄]⁺ m/z 876.8m/z 876.8
Neutral Loss of Oleic Acid Significant fragment from loss at sn-1/2Dominant fragment from loss at sn-1/3
Neutral Loss of Capric Acid Less favored fragment from loss at sn-3More favored fragment from loss at sn-2[1]
Diacylglycerol Fragments [M-Oleic Acid]⁺, [M-Capric Acid]⁺[M-Oleic Acid]⁺, [M-Capric Acid]⁺
Key Differentiator The ratio of fragments resulting from the loss of oleic acid vs. capric acid will differ significantly from the isomer.The fragment from the loss of the sn-2 capric acid is expected to be more abundant than the loss from the sn-3 position in the 1,2-isomer.[1]

Table 2: Comparative Analysis by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is highly effective for distinguishing between fatty acids at the sn-1/3 and sn-2 positions of the glycerol backbone due to differences in the chemical environments of the carbonyl carbons.[2]

Carbon AtomExpected Chemical Shift (δ) for this compoundExpected Chemical Shift (δ) for 1,3-Dioleoyl-2-caprin
Glycerol C1 ~62.2 ppm~62.5 ppm
Glycerol C2 ~70.5 ppm~70.0 ppm
Glycerol C3 ~62.7 ppm~62.5 ppm
Oleoyl (B10858665) Carbonyl (sn-1, sn-2) ~173.3 ppm (sn-1), ~172.9 ppm (sn-2)~173.3 ppm (sn-1, sn-3)
Caprinoyl Carbonyl (sn-3) ~173.3 ppm~172.9 ppm (sn-2)
Key Differentiator Two distinct carbonyl signals for the two oleoyl groups (sn-1 vs sn-2) and one for the caprinoyl group.One signal for the two equivalent oleoyl groups (sn-1,3) and a separate signal for the caprinoyl group (sn-2).[2]

Table 3: Comparative Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates triglycerides based on their Equivalent Carbon Number (ECN), where ECN = Carbon Number - 2 * (Number of Double Bonds).[3] While positional isomers have the same ECN, subtle differences in their polarity can sometimes lead to separation.

Analytical FeatureExpected Result for this compoundExpected Result for 1,3-Dioleoyl-2-caprin
ECN Value 44 (18+18+10 - 22)44 (18+18+10 - 22)
Retention Time May show a slightly different retention time compared to the 1,3-isomer due to differences in molecular shape and polarity.The symmetrical 1,3-isomer is generally less polar and may elute slightly earlier or later than the 1,2-isomer depending on the exact conditions.[4][5]
Co-elution High probability of co-elution with the 1,3-isomer under standard RP-HPLC conditions.Specialized columns or conditions may be required for baseline separation.[4][6]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the synthesized triglyceride and to separate it from other lipids.

  • System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) or a UV detector at 205 nm.[4][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used for triglyceride separation.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 1-2 mg of the synthetic lipid in 1 mL of chloroform (B151607)/methanol (2:1, v/v).

  • Injection Volume: 10 µL.

  • Data Analysis: Peak integration is used to determine the purity. Comparison with a reference standard of a similar triglyceride can aid in peak identification.

Protocol 2: Tandem Mass Spectrometry (MS/MS)

This protocol is designed to confirm the molecular weight and elucidate the fatty acid composition and positional distribution.

  • System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Infusion: Direct infusion of the sample dissolved in a suitable solvent (e.g., methanol/chloroform with ammonium (B1175870) acetate) at a flow rate of 5-10 µL/min. Alternatively, the MS can be coupled with an HPLC system (LC-MS).[8]

  • Ionization Mode: Positive ion mode is typically used to form adducts such as [M+NH₄]⁺ or [M+Na]⁺.

  • MS1 Scan: Scan a mass range (e.g., m/z 300-1000) to identify the parent ion of the triglyceride.

  • MS2 Fragmentation: Select the parent ion for collision-induced dissociation (CID). The collision energy should be optimized to generate diagnostic fragment ions corresponding to the neutral loss of the fatty acid chains.[1]

  • Data Analysis: Analyze the fragmentation pattern. The relative intensities of the ions resulting from the loss of oleic acid versus capric acid are used to confirm the sn-positions.[1]

Protocol 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique provides detailed information about the carbon skeleton of the molecule, confirming the specific arrangement of the fatty acids.

  • System: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 20-30 mg of the purified lipid in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a quantitative ¹³C NMR spectrum with proton decoupling. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration of the carbonyl signals.

  • Data Analysis: Assign the chemical shifts of the glycerol backbone and carbonyl carbons. The key is to differentiate the signals for the carbonyls at the sn-2 position (typically upfield around 172.9 ppm) from those at the sn-1/3 positions (downfield around 173.3 ppm).[2]

Visualized Workflows and Logic

G Start Start Synthesis Synthesis Start->Synthesis Crude Crude Synthesis->Crude Purification Purification Crude->Purification Pure Pure Purification->Pure HPLC HPLC Pure->HPLC Purity > 98%? MS MS HPLC->MS Yes NMR NMR MS->NMR Correct Mass & Fragments? Final Final NMR->Final Correct Positional Data?

G cluster_integration Integrated Conclusion Target Confirming Structure of This compound HPLC_Info HPLC_Info Target->HPLC_Info Is it pure? MS_Info MS_Info Target->MS_Info What is it made of? NMR_Info NMR_Info Target->NMR_Info How is it assembled? Conclusion Combined data from HPLC, MS, and NMR provides conclusive evidence for the target structure. HPLC_Info->Conclusion MS_Info->Conclusion NMR_Info->Conclusion

References

A Comparative Guide to Quantification Methods for 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of structured lipids such as 1,2-Dioleoyl-3-caprin is critical for research, development, and quality control in the pharmaceutical and food industries. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on available experimental data for similar triglycerides, offering a framework for selecting the most appropriate technique and for designing robust cross-validation studies.

Data Presentation: A Comparative Overview of Quantitative Performance

The selection of a quantification method for this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural information. The following table summarizes the typical performance characteristics of HPLC-ELSD, LC-MS/MS, and GC-MS for the analysis of triglycerides and related lipids.

ParameterHPLC-ELSDLC-MS/MSGC-MS (as FAMEs)
Linearity (R²) >0.99[1]≥0.994[2]Typically ≥0.99
Limit of Detection (LOD) 0.2 - 10 µg/mLfmol to low ng/mL rangepg to low ng/mL range
Limit of Quantification (LOQ) 0.5 - 20 µg/mLLow ng/mL rangeLow ng/mL range
Precision (%RSD) <15%4-8% (intraday and interday)[2]<15%
Throughput ModerateHighLow to Moderate
Specificity Moderate (separates classes)High (mass-based)High (mass-based)
Derivatization Required NoNoYes (Transesterification)

Experimental Protocols

Robust and reproducible quantification requires well-defined experimental protocols. The following sections detail generalized methodologies for the analysis of this compound using HPLC-ELSD, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of intact triglycerides without the need for derivatization[3].

1. Sample Preparation:

  • Dissolve a known mass of the this compound sample in an appropriate organic solvent (e.g., hexane/isopropanol mixture).

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triglyceride separation[3].

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v)

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

3. ELSD Conditions:

  • Drift Tube Temperature: 40-50 °C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

4. Quantification:

  • Generate a calibration curve using standards of this compound of known concentrations. The relationship between concentration and peak area in ELSD is often non-linear and may require a logarithmic or polynomial fit[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound and allows for the use of stable isotope-labeled internal standards to improve accuracy and precision[5].

1. Sample Preparation:

  • Spike the sample with a known amount of a suitable internal standard (e.g., a ¹³C-labeled triglyceride)[5].

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol[5].

  • Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 or C30 reversed-phase column is suitable for lipid analysis[5].

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-55 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the ammoniated adduct of this compound, and product ions will correspond to the neutral loss of the fatty acid chains.

  • Calibration: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid profiling of triglycerides following a derivatization step[3].

1. Sample Preparation (Transesterification):

  • React a known amount of the this compound sample with a methanol/hydrochloric acid or boron trifluoride-methanol solution to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with an organic solvent like hexane.

  • Wash the organic layer and dry it over anhydrous sodium sulfate.

2. GC Conditions:

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or cyanopropyl polysiloxane phase) is used for FAME separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the specific FAMEs (methyl oleate (B1233923) and methyl caprate).

4. Quantification:

  • Quantify the individual FAMEs using calibration curves prepared from certified FAME standards. The amount of this compound is then calculated based on the molar ratios of the constituent fatty acids.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound and a logical approach to the cross-validation of these methods.

Experimental_Workflow_HPLC_ELSD cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_quant Quantification start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc elsd ELSD Detection hplc->elsd data Data Acquisition elsd->data cal Calibration Curve (Non-linear fit) data->cal quantify Quantify this compound cal->quantify

HPLC-ELSD Experimental Workflow.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Spike with Internal Standard extract Liquid-Liquid Extraction start->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18/C30 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data cal Calibration Curve (Analyte/IS Ratio) data->cal quantify Quantify this compound cal->quantify

LC-MS/MS Experimental Workflow.

Cross_Validation_Workflow cluster_methods Method Development & Validation cluster_analysis Sample Analysis start Define Analytical Requirements (Sensitivity, Specificity, Throughput) hplc HPLC-ELSD Method start->hplc lcms LC-MS/MS Method start->lcms gcms GC-MS Method start->gcms sample_prep Prepare Homogeneous Sample Set of this compound hplc->sample_prep lcms->sample_prep gcms->sample_prep analyze_hplc Analyze with HPLC-ELSD sample_prep->analyze_hplc analyze_lcms Analyze with LC-MS/MS sample_prep->analyze_lcms analyze_gcms Analyze with GC-MS sample_prep->analyze_gcms compare Compare Quantitative Results (Linearity, Accuracy, Precision, LOD, LOQ) analyze_hplc->compare analyze_lcms->compare analyze_gcms->compare select Select Optimal Method Based on Requirements compare->select

Cross-Validation Logical Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the structured lipid 1,2-Dioleoyl-3-caprin against its related counterparts, the long-chain triglyceride (LCT) triolein (B1671897) and the medium-chain triglyceride (MCT) tricaprin. This document synthesizes available experimental data to highlight differences in their metabolic fate and potential physiological effects.

Executive Summary

This compound is a mixed-chain triglyceride composed of two long-chain oleic acid molecules and one medium-chain capric acid molecule. This unique structure imparts distinct biological properties compared to triglycerides containing homogenous fatty acid compositions. In general, the presence of a medium-chain fatty acid suggests that this compound may exhibit metabolic characteristics intermediate between those of LCTs and MCTs, offering potential advantages in terms of rapid energy provision and altered lipid profiles.

Data Presentation: Comparative Biological Activities

The following table summarizes the anticipated and observed biological activities of this compound in comparison to triolein and tricaprin, based on existing literature on structured lipids and the general principles of lipid metabolism. Direct comparative studies on this compound are limited; therefore, some data points are inferred from studies on similar structured lipids.

Biological ParameterThis compound (Structured Lipid)Triolein (Long-Chain Triglyceride)Tricaprin (Medium-Chain Triglyceride)
Rate of Lipolysis IntermediateSlowFast
Intestinal Absorption More rapid than LCTsSlow, requires chylomicron formationRapid, direct absorption into portal circulation
Cellular Uptake Potentially enhanced compared to LCTsStandard uptake via lipoprotein receptorsRapid uptake and oxidation
Effect on Plasma Triglycerides Potential for reduction compared to LCTsCan increase postprandial triglyceridesGenerally leads to lower or neutral triglyceride levels
Effect on Plasma Cholesterol May lead to reduced total and non-HDL cholesterol[1]Variable, can increase LDL cholesterolGenerally neutral or may slightly increase HDL
Energy Expenditure Potentially increased compared to LCTsStandardIncreased
Apolipoprotein B Secretion Potentially lower than LCTsStandardReduced

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the comparison of these lipids are provided below.

In Vitro Lipolysis Assay

This protocol is designed to assess the rate and extent of triglyceride hydrolysis by pancreatic lipase.

Materials:

  • Triglyceride substrates (this compound, Triolein, Tricaprin)

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate)

  • Phosphatidylcholine

  • pH-stat apparatus or pH meter

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Calcium chloride solution

  • Fatty acid extraction solution (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄)

  • Fatty acid titration solution (e.g., 0.02 M NaOH with a pH indicator)

Procedure:

  • Prepare a lipid emulsion by sonicating the triglyceride substrate with phosphatidylcholine and reaction buffer.

  • Equilibrate the emulsion to 37°C in the reaction vessel of the pH-stat.

  • Add bile salts and calcium chloride to the reaction mixture.

  • Initiate the reaction by adding a standardized amount of pancreatic lipase.

  • Monitor the release of free fatty acids over time by titrating the reaction mixture with NaOH to maintain a constant pH of 8.0.

  • The rate of NaOH consumption is proportional to the rate of lipolysis.

  • Samples can be taken at various time points, and the reaction can be stopped by adding an inhibitor or by heat inactivation.

  • Extract total lipids and analyze the composition of triglycerides, diglycerides, monoglycerides, and free fatty acids using thin-layer chromatography (TLC) or gas chromatography (GC).

Caco-2 Cell Culture and Lipid Uptake Assay

This protocol utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocyte-like cells, as a model for intestinal absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® permeable supports

  • Lipid micelles prepared with the test triglycerides, bile salts, and monoolein (B16389)

  • Radiolabeled lipid tracer (e.g., [³H]oleic acid or a fluorescently labeled fatty acid)

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Prepare lipid micelles by sonicating the test triglyceride with bile salts and monoolein in serum-free DMEM. Incorporate a radiolabeled or fluorescent tracer.

  • Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

  • Add the lipid micelle solution to the apical side of the Transwell® inserts.

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • After incubation, wash the cells extensively with cold PBS to remove any unbound lipids.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the amount of radioactivity or fluorescence in the cell lysate to quantify the amount of lipid taken up by the cells.

  • To assess lipid secretion, collect the medium from the basolateral chamber and analyze for the presence of the tracer in secreted lipoproteins.

Signaling Pathways and Experimental Workflows

The metabolism and biological effects of these lipids are governed by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways and experimental workflows.

Lipid Digestion and Absorption Pathway

This diagram outlines the differential pathways of digestion and absorption for medium-chain and long-chain fatty acids.

Lipid_Digestion_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Triglycerides Triglycerides Pancreatic Lipase Pancreatic Lipase Triglycerides->Pancreatic Lipase FFAs + MG Free Fatty Acids + Monoglycerides Pancreatic Lipase->FFAs + MG MCFAs Medium-Chain FAs FFAs + MG->MCFAs Direct Absorption LCFAs Long-Chain FAs FFAs + MG->LCFAs Portal Vein Portal Vein MCFAs->Portal Vein Re-esterification Re-esterification LCFAs->Re-esterification Chylomicrons Chylomicrons Re-esterification->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System

Caption: Differential digestion and absorption of medium- and long-chain fatty acids.

Experimental Workflow for In Vitro Lipolysis

This diagram illustrates the key steps in performing an in vitro lipolysis assay.

In_Vitro_Lipolysis_Workflow Prepare Lipid Emulsion Prepare Lipid Emulsion Equilibrate at 37C Equilibrate at 37C Prepare Lipid Emulsion->Equilibrate at 37C Add Bile Salts & CaCl2 Add Bile Salts & CaCl2 Equilibrate at 37C->Add Bile Salts & CaCl2 Initiate with Pancreatic Lipase Initiate with Pancreatic Lipase Add Bile Salts & CaCl2->Initiate with Pancreatic Lipase Monitor FFA Release (pH-stat) Monitor FFA Release (pH-stat) Initiate with Pancreatic Lipase->Monitor FFA Release (pH-stat) Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Monitor FFA Release (pH-stat)->Stop Reaction & Extract Lipids Analyze Lipid Composition (TLC/GC) Analyze Lipid Composition (TLC/GC) Stop Reaction & Extract Lipids->Analyze Lipid Composition (TLC/GC)

Caption: Workflow for conducting an in vitro lipolysis experiment.

Regulation of Hepatic Lipid Metabolism

This diagram depicts the influence of different fatty acid types on key transcription factors that regulate lipid metabolism in the liver.

Hepatic_Lipid_Metabolism cluster_input Fatty Acid Input cluster_regulation Transcriptional Regulation cluster_output Metabolic Output MCFAs Medium-Chain FAs PPARa PPARα MCFAs->PPARa Activates LCFAs Long-Chain FAs SREBP-1c SREBP-1c LCFAs->SREBP-1c Activates Fatty Acid Oxidation Fatty Acid Oxidation PPARa->Fatty Acid Oxidation Increases Lipogenesis Lipogenesis SREBP-1c->Lipogenesis Increases VLDL Secretion VLDL Secretion Fatty Acid Oxidation->VLDL Secretion Decreases Lipogenesis->VLDL Secretion Increases

References

"performance comparison of 1,2-Dioleoyl-3-caprin in various LNP formulations"

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of LNP-based drug delivery systems is intrinsically linked to their composition. Typically, these formulations comprise four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The interplay between these components dictates the physicochemical properties of the nanoparticles and their biological activity.

Comparative Performance of Key Lipids in LNP Formulations

The selection of the ionizable lipid is paramount as it is primarily responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. Helper lipids, on the other hand, contribute to the structural integrity and fusogenicity of the LNPs.

Lipid Component LNP Formulation (Molar Ratio) Particle Size (nm) Encapsulation Efficiency (%) In Vitro Transfection Efficiency Reference
Ionizable Lipids
SM-102SM-102/DSPC/Cholesterol/DMG-PEG2000 (50:10:38.5:1.5)75.5 ± 0.4>95%High[1]
ALC-0315ALC-0315/DSPC/Cholesterol/DMG-PEG2000 (50:10:38.5:1.5)90.2 ± 7.8>95%Moderately high[1]
DLin-MC3-DMAMC3/DSPC/Cholesterol/PEG-DMG (50:10:38.5:1.5)~80-100>90%Moderate
DOTAPDOTAP/DOPE/Cholesterol~120-130>60% (for pDNA)Varies with cell line[2][3]
Helper Lipids
DOPEMC3/DOPE/Cholesterol/PEG (50:10:38.5:1.5)~76-95Not specifiedMore efficient in dendritic cells[4]
DSPCMC3/DSPC/Cholesterol/PEG (50:10:38.5:1.5)~76-95Not specifiedLess efficient in dendritic cells[4]

Note: The performance of LNPs can vary significantly based on the specific experimental conditions, the nucleic acid cargo, and the cell lines used for in vitro studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of LNPs. Below are standardized protocols for key experiments cited in the comparison of LNP performance.

LNP Formulation via Microfluidic Mixing

A widely adopted method for producing uniform LNPs is through microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an acidic aqueous solution containing the nucleic acid.

Materials:

  • Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA or other nucleic acid dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4).

  • Microfluidic mixing device.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio and concentration.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phase on the microfluidic mixing system (e.g., a 3:1 ratio).

  • Initiate the flow to mix the two solutions, leading to the self-assembly of LNPs.

  • The resulting LNP solution is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[5]

LNP_Formulation_Workflow cluster_Preparation Solution Preparation cluster_Mixing Microfluidic Mixing cluster_Purification Purification Lipids Lipids in Ethanol Mixer Microfluidic Mixer Lipids->Mixer mRNA mRNA in Acidic Buffer mRNA->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

LNP Formulation Workflow
Measurement of Particle Size by Dynamic Light Scattering (DLS)

DLS is a standard technique used to determine the size distribution of nanoparticles in a suspension.[6]

Materials:

  • LNP dispersion.

  • Disposable cuvettes.

  • DLS instrument.

Procedure:

  • Dilute the LNP sample to an appropriate concentration with a suitable buffer (e.g., PBS) to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions. The software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[1][6]

Determination of Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method to quantify the amount of nucleic acid, which can be adapted to determine the encapsulation efficiency of LNPs.[7]

Materials:

  • LNP dispersion.

  • Quant-iT RiboGreen RNA Assay Kit.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Triton X-100 (or another suitable surfactant).

  • 96-well black plate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a standard curve of the free nucleic acid in TE buffer.

  • To determine the total amount of nucleic acid (encapsulated and free), dilute the LNP sample in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the cargo.

  • To determine the amount of free (unencapsulated) nucleic acid, dilute the LNP sample in TE buffer without the surfactant.

  • Add the RiboGreen reagent to all samples and standards in a 96-well plate.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate the concentration of total and free nucleic acid using the standard curve.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.[8][9]

RiboGreen_Assay_Workflow cluster_Samples Sample Preparation cluster_Assay Assay Steps cluster_Analysis Data Analysis LNP_Total LNP + Surfactant Add_RiboGreen Add RiboGreen Reagent LNP_Total->Add_RiboGreen LNP_Free LNP (no Surfactant) LNP_Free->Add_RiboGreen Standards Nucleic Acid Standards Standards->Add_RiboGreen Incubate Incubate (Dark, 5 min) Add_RiboGreen->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) Incubate->Measure_Fluorescence Calculate_Conc Calculate Concentrations Measure_Fluorescence->Calculate_Conc Calculate_EE Calculate Encapsulation Efficiency Calculate_Conc->Calculate_EE

RiboGreen Encapsulation Assay
In Vitro Transfection Efficiency

The ability of LNPs to deliver their cargo into cells and induce protein expression is a critical performance metric.

Materials:

  • Cultured cells (e.g., Huh7, HeLa, or other relevant cell lines).

  • Cell culture medium.

  • LNP-mRNA formulations.

  • 96-well plates.

  • Assay for reporter protein (e.g., Luciferase assay kit for luciferase mRNA).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-mRNA formulations diluted in cell culture medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the expression of the reporter protein according to the assay manufacturer's instructions (e.g., measure luminescence for luciferase).

  • Transfection efficiency can be compared across different LNP formulations by comparing the levels of reporter protein expression.[10]

Signaling and Cellular Uptake Pathway

The cellular uptake of LNPs is a complex process primarily mediated by endocytosis. The subsequent escape of the nucleic acid cargo from the endosome into the cytoplasm is a critical step for its therapeutic action.

LNP_Uptake_Pathway LNP LNP in Extracellular Space Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid mRNA_Release mRNA Release to Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation -> Protein mRNA_Release->Translation

LNP Cellular Uptake and Release

References

A Guide to Inter-Laboratory Comparison of 1,2-Dioleoyl-3-caprin Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipids is paramount in biomedical research and pharmaceutical development. 1,2-Dioleoyl-3-caprin, a specific triglyceride, may serve as a biomarker or a component of a lipid-based drug delivery system. As such, ensuring consistency in its measurement across different laboratories is crucial for reliable data interpretation and validation. This guide provides an objective comparison of common analytical methodologies for this compound measurement, supported by illustrative experimental data and detailed protocols.

Inter-laboratory studies in the broader field of lipidomics have highlighted significant challenges in achieving consistent results. One study reported only a 40% agreement for post-processed liquid chromatography-mass spectrometry (LC-MS) features between two laboratories.[1] Such discrepancies underscore the critical need for standardized procedures and robust analytical methods. The chemical diversity of lipids, including the presence of isomers and isobaric species, further complicates their analysis.[2]

This guide will explore three prevalent analytical techniques for triglyceride analysis: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Hypothetical Inter-Laboratory Comparison

To illustrate the potential variability in measurements, the following table summarizes hypothetical data from a simulated inter-laboratory comparison study involving five laboratories measuring a standard sample of this compound with a known concentration of 50.0 µg/mL.

LaboratoryMethodReported Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab 1HPLC-CAD48.597.03.5
Lab 2GC-MS53.2106.45.1
Lab 3LC-MS/MS49.899.62.2
Lab 4HPLC-CAD47.194.24.8
Lab 5LC-MS/MS50.5101.02.8

Caption: Hypothetical quantitative data from an inter-laboratory comparison of this compound measurements.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are generalized protocols for the three analytical techniques discussed.

1. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a sensitive and mass-based detection method suitable for non-volatile analytes like triglycerides.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Perform a serial dilution to create a calibration curve ranging from 1 to 100 µg/mL.

    • Filter the samples through a 0.22 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a binary pump and autosampler.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is often effective for separating diacylglycerol isomers.[4][5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Charged Aerosol Detector.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For triglycerides, a derivatization step is typically required.

  • Sample Preparation and Derivatization:

    • Hydrolyze the triglyceride sample to release the fatty acids.

    • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

    • Extract the FAMEs with an organic solvent like hexane.

    • Concentrate the sample under a stream of nitrogen.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer.

    • Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient program to separate the FAMEs.

    • MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the expected FAMEs.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for lipidomics.

  • Sample Preparation:

    • Similar to HPLC-CAD, dissolve the sample in an appropriate solvent.

    • For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary.

    • Incorporate an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

  • Instrumentation and Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis.

    • Column: A C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

    • MS/MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and fragment ions of this compound.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the analytical workflow for LC-MS/MS.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting A Define Analyte and Matrix B Select Participating Laboratories A->B C Prepare and Validate Homogenous Samples B->C D Distribute Samples and Protocols C->D E Laboratories Perform Analysis D->E F Data Submission E->F G Statistical Analysis of Results F->G H Identify Outliers and Assess Performance G->H I Final Report Generation H->I LCMSMS_Workflow A Sample Preparation (Extraction and Dilution) B UHPLC Separation (Reversed-Phase Column) A->B C Electrospray Ionization (ESI) (Positive Mode) B->C D Tandem Mass Spectrometry (MRM Detection) C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

References

A Researcher's Guide to Evaluating 1,2-Dioleoyl-3-caprin as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comprehensive framework for evaluating a specific triglyceride, 1,2-Dioleoyl-3-caprin, as a potential biomarker. The methodologies and comparisons presented here are based on established lipidomics workflows and mass spectrometry techniques.

Comparative Analysis: A Framework for Evaluation

Currently, specific quantitative performance data for this compound as a biomarker is not widely available in public literature. Therefore, this guide presents a template for comparison, outlining the necessary metrics against which this compound would need to be benchmarked. The evaluation of a novel biomarker necessitates a rigorous comparison against existing standards or other candidate molecules.

Table 1: Hypothetical Performance Comparison of Biomarkers for a Target Disease

Biomarker CandidateTypeAnalytical MethodSensitivity (%)Specificity (%)Linearity (R²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound TriglycerideLC-MS/MSTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Established Biomarker AProteinELISA85%92%0.995<10%<15%
Established Biomarker BMetaboliteGC-MS80%88%0.992<15%<20%
Current Gold StandardImagingPET Scan95%98%N/AN/AN/A

Experimental Protocols: A Roadmap for Validation

The robust evaluation of this compound requires validated and reproducible experimental protocols. The following sections detail the key methodologies for sample preparation and analysis.

Protocol 1: Lipid Extraction from Human Plasma/Serum

This protocol is a standard method for extracting lipids from biological fluids, a crucial first step in biomarker quantification.

  • Sample Preparation : To 100 µL of plasma or serum, add 10 µL of a deuterated internal standard mix.[1] This internal standard is critical for correcting analytical variability.[1]

  • Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Vortexing and Incubation : Vortex the mixture vigorously for 1 minute, followed by incubation on ice for 30 minutes.

  • Phase Separation : Add 400 µL of a 0.9% NaCl solution and vortex for another minute. Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve phase separation.[1]

  • Lipid Collection : Carefully collect the lower organic phase, which contains the lipids.

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen gas. The dried lipid extract can then be reconstituted in an appropriate solvent for analysis.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol outlines a targeted approach for the sensitive and specific quantification of triglycerides using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Chromatographic Separation :

    • System : A UPLC system such as the Waters ACQUITY UPLC.

    • Column : An appropriate reversed-phase column, for example, a C18 column.

    • Mobile Phase : A gradient of solvents, typically involving acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.

    • Flow Rate : A typical flow rate would be around 0.4 mL/min.

  • Mass Spectrometry Detection :

    • System : A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060 or Waters Xevo TQ-S).

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for triglycerides, often forming ammonium adducts ([M+NH₄]⁺).[2][3]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[2]

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined. For triglycerides, this often involves the neutral loss of one of the fatty acid chains.[2] For this compound, this would involve monitoring the neutral loss of oleic acid or capric acid.

Table 2: Example MRM Transitions for Triglyceride Analysis

Triglyceride Class (Total Carbons:Double Bonds)Precursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [Neutral Loss of Fatty Acid]Fatty Acid Lost
TG 52:2 (e.g., OPO)Specific m/zSpecific m/zPalmitic Acid (16:0)
TG 54:4 (e.g., OLO)Specific m/zSpecific m/zOleic Acid (18:1)
TG 46:2 (this compound) To be determinedTo be determinedOleic Acid (18:1)
TG 46:2 (this compound) To be determinedTo be determinedCapric Acid (10:0)

Visualizing the Path to Biomarker Validation

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations, created using the DOT language, outline the key processes in evaluating this compound as a biomarker.

G cluster_0 Discovery Phase cluster_1 Validation Phase Untargeted_Lipidomics Untargeted Lipidomics (LC-HRAM-MS) Feature_Identification Feature Identification & Statistical Analysis Untargeted_Lipidomics->Feature_Identification Putative_Biomarker Putative Biomarker ID (e.g., this compound) Feature_Identification->Putative_Biomarker Method_Development Targeted Method Dev. (UPLC-QqQ-MS) Putative_Biomarker->Method_Development Analytical_Validation Analytical Validation (Accuracy, Precision, etc.) Method_Development->Analytical_Validation Clinical_Validation Clinical Validation in Large Cohorts Analytical_Validation->Clinical_Validation

Caption: A typical workflow for lipid biomarker discovery and validation.

G Plasma_Sample Plasma_Sample Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Plasma_Sample->Lipid_Extraction Internal_Standard Internal_Standard Internal_Standard->Lipid_Extraction Dry_and_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_and_Reconstitute UPLC_Separation UPLC Separation (C18 Column) Dry_and_Reconstitute->UPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

G Disease_State Disease_State Altered_Lipid_Metabolism Altered_Lipid_Metabolism Disease_State->Altered_Lipid_Metabolism Change_in_TG_Profile Change in Triglyceride Profile Altered_Lipid_Metabolism->Change_in_TG_Profile 1_2_Dioleoyl_3_caprin_Level This compound Level (Increase/Decrease) Change_in_TG_Profile->1_2_Dioleoyl_3_caprin_Level Diagnostic_Potential Potential for Diagnosis/ Prognosis 1_2_Dioleoyl_3_caprin_Level->Diagnostic_Potential

Caption: Logical relationship for biomarker potential of a lipid metabolite.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-3-caprin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. This guide provides detailed procedures for the proper disposal of 1,2-Dioleoyl-3-caprin, a triacylglycerol used in various research applications. While this compound is generally not classified as a hazardous substance in its pure form, the disposal method is contingent on its physical state and the presence of any hazardous solvents.[1] Adherence to institutional and local regulations is paramount.

I. Pre-Disposal Safety and Hazard Assessment

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains comprehensive information on physical and chemical properties, potential hazards, and required personal protective equipment (PPE).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area to minimize the risk of aerosol inhalation.[1]

  • Spill Containment: Ensure that appropriate spill containment materials are readily available.

II. Disposal Decision Workflow

The correct disposal route for this compound depends on its form (solid or in solution) and the regulations specific to your institution and locality. The following workflow outlines the decision-making process.

Disposal Decision Workflow for this compound A Assess Form of This compound B Solid Form A->B Solid C In Solution A->C Liquid D Consult Institutional EHS for Non-Hazardous Classification B->D F Identify Solvent C->F E Dispose as Solid Non-Hazardous Waste D->E Confirmed Non-Hazardous G Non-Hazardous Solvent (e.g., dilute ethanol) F->G H Hazardous Solvent (e.g., chloroform, methanol) F->H I Obtain EHS Approval for Sanitary Sewer Disposal G->I K Dispose as Hazardous Chemical Waste H->K J Dilute and Dispose via Sanitary Sewer I->J Approved

Caption: Decision workflow for the proper disposal of this compound.

III. Step-by-Step Disposal Procedures

Based on the assessment and in accordance with your institution's guidelines, follow the appropriate procedure below.

A. Disposal of Solid this compound as Non-Hazardous Waste

If confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) office, solid this compound can typically be disposed of in the regular laboratory trash.[1]

StepAction
1. Containment Place the solid this compound in a sealed, sturdy, and clearly labeled container (e.g., screw-top plastic jar or securely sealed bag).[1]
2. Labeling Label the container as "Non-Hazardous Waste: this compound".[1]
3. Transfer Laboratory personnel should directly transfer the sealed container to the designated solid waste collection area. Do not leave chemical containers in common laboratory trash bins that are handled by custodial staff.[1]

B. Disposal of this compound in a Non-Hazardous Solvent

For solutions of this compound in a solvent that is also deemed non-hazardous and permissible for drain disposal by local regulations, follow this procedure with explicit EHS approval.[1]

StepAction
1. Dilution Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).[1]
2. Disposal Pour the diluted solution down a designated laboratory sink, flushing with copious amounts of running water.[1]

C. Disposal of this compound in a Hazardous Solvent

If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.[1]

StepAction
1. Collection Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.[1]
2. Labeling Label the container with the words "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
3. Storage Store the container in a designated satellite accumulation area.[1]
4. Pickup Arrange for collection by your institution's hazardous waste management service.[1]

IV. Spill Management

In the event of a spill, the following steps should be taken:

StepAction
1. Containment For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[2]
2. Cleanup Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.[2]
3. Decontamination Clean the spill area with a suitable solvent and then with soap and water.[2]
4. Waste Disposal Dispose of the contaminated absorbent material and cleaning supplies as non-hazardous chemical waste, unless the solvent used for cleanup is hazardous.[2]

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the product you are using to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dioleoyl-3-caprin. The following procedures are based on general laboratory safety principles for non-hazardous lipid compounds, due to the absence of a specific Safety Data Sheet (SDS) for this molecule. Information from a closely related compound, 1,2-Dioleoyl-sn-glycero-3-PC (DOPC), suggests that this compound is not expected to be a hazardous substance. However, it should be handled with standard laboratory care.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Laboratory coat, safety glasses, nitrile gloves.[1]
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Handling within a chemical fume hood or ventilated balance enclosure is recommended.[1]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood.[1]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.[1]
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during unpacking.[1]

2. Storage:

  • Store the compound in a tightly sealed container.

  • Follow the manufacturer's recommendations for storage temperature, typically in a cool, dry, and well-ventilated area away from direct sunlight.

3. Weighing and Preparation of Solutions:

  • When handling the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particulates.[1]

  • To prepare solutions, slowly add the desired amount of this compound to the solvent in a certified chemical fume hood.[1]

  • Ensure all glassware is clean and dry before use.

4. General Handling:

  • Always wear the recommended PPE when handling the substance in either solid or solution form.[1]

  • Avoid direct contact with skin and eyes.[2]

  • In case of accidental contact, rinse the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek medical attention if irritation persists.[2]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the compound.

Disposal Plan

As this compound is expected to be a non-hazardous lipid, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[3][4]

1. Solid Waste:

  • Solid this compound and contaminated consumables (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled waste container.

  • This container can then be disposed of in the regular laboratory trash, provided it does not contain any other hazardous materials.[5]

2. Liquid Waste:

  • Small quantities of solutions containing this compound may be eligible for drain disposal if permitted by institutional and local regulations.[6]

  • If drain disposal is permissible, flush with a large volume of water.

  • For larger volumes or if institutional policy prohibits drain disposal of chemicals, collect the liquid waste in a sealed, properly labeled container.

  • This container should be disposed of through the institution's chemical waste management program.

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as liquid chemical waste.

  • Deface or remove the original label on the empty container before placing it in the appropriate recycling or trash receptacle.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive and Inspect Container store Store in Designated Location start->store weigh Weigh Solid in Ventilated Enclosure store->weigh prepare Prepare Solution in Fume Hood weigh->prepare handle General Handling and Experimentation prepare->handle solid_waste Collect Solid Waste handle->solid_waste liquid_waste Collect Liquid Waste handle->liquid_waste dispose_solid Dispose as Non-Hazardous Solid Waste solid_waste->dispose_solid dispose_liquid Dispose via Institutional Protocol liquid_waste->dispose_liquid

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioleoyl-3-caprin
Reactant of Route 2
Reactant of Route 2
1,2-Dioleoyl-3-caprin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.